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  • Product: L-Homohistidine
  • CAS: 58501-47-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to L-Homohistidine: Structure, Properties, and Applications

Abstract L-Homohistidine, the higher homolog of the proteinogenic amino acid L-histidine, represents a crucial building block in the field of peptidomimetics and drug design. The insertion of an additional methylene grou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-Homohistidine, the higher homolog of the proteinogenic amino acid L-histidine, represents a crucial building block in the field of peptidomimetics and drug design. The insertion of an additional methylene group into the side chain profoundly influences the spatial orientation and basicity of the imidazole ring, thereby offering a strategic tool for modulating the biological activity, receptor selectivity, and metabolic stability of synthetic peptides. This guide provides a comprehensive technical overview of L-Homohistidine, detailing its chemical structure, physicochemical properties, a robust synthetic pathway, and its applications for researchers in chemistry and drug development.

Introduction: The Rationale for Side-Chain Elongation

In the rational design of peptide-based therapeutics, subtle molecular modifications can lead to significant changes in pharmacological profiles. L-Homohistidine ((2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid) is a non-proteinogenic amino acid that extends the side chain of L-histidine by a single methylene unit. This seemingly minor alteration has profound stereoelectronic consequences:

  • Increased Conformational Flexibility: The longer, more flexible side chain allows the imidazole moiety to explore a different conformational space compared to the native histidine residue. This can facilitate novel or enhanced interactions within a receptor's binding pocket.

  • Altered pKa: The increased distance between the α-amino group and the imidazole ring can subtly alter the pKa of the imidazole nitrogen atoms. This is a critical parameter, as the protonation state of histidine is often integral to its function in biological recognition and catalysis.[1]

  • Enhanced Metabolic Stability: Peptides incorporating non-natural amino acids like L-Homohistidine often exhibit increased resistance to enzymatic degradation by proteases, a key hurdle in the development of peptide drugs.

For these reasons, L-Homohistidine serves as an invaluable tool for scientists aiming to fine-tune peptide structure-activity relationships (SAR).

Chemical Structure and Physicochemical Properties

The fundamental identity of L-Homohistidine is defined by its unique structural features and resulting chemical properties.

  • IUPAC Name: (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid[]

  • CAS Number: 58501-47-6[]

  • Molecular Formula: C₇H₁₁N₃O₂[]

  • Molecular Weight: 169.18 g/mol []

The structure consists of a chiral α-carbon, maintaining the S-configuration typical of L-amino acids, connected to a butyl-imidazole side chain.

Data Presentation: Physicochemical Property Summary

While extensive experimental data for L-Homohistidine is not as prevalent as for its proteinogenic counterpart, the following table summarizes key computed and known properties. For comparative context, experimental data for L-Histidine is also provided.

PropertyL-HomohistidineL-Histidine (for comparison)Source
Molecular Weight 169.18 g/mol 155.15 g/mol [][3]
Melting Point (°C) Data not available~282 - 287 (decomposes)[3][4][5]
Water Solubility Predicted to be soluble41.6 g/L (25 °C)[3][4]
XLogP3-AA -2.9-3.2[3][6]
Hydrogen Bond Donors 33[3][6]
Hydrogen Bond Acceptors 44[3][6]
Rotatable Bond Count 43[3][6]

Note: The majority of physical properties for L-Homohistidine are computationally derived from sources like PubChem. The increased lipophilicity suggested by the slightly less negative XLogP3-AA value compared to L-Histidine is an expected consequence of the additional methylene group.

Spectroscopic Profile (Predicted)

No publicly archived experimental spectra for L-Homohistidine could be located. However, based on its structure and established principles of spectroscopy, a detailed predicted profile can be constructed. This serves as a benchmark for researchers to validate their synthetic products.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The key differentiator from L-Histidine would be the presence of an additional aliphatic methylene group.

  • α-H (C2): A triplet around 3.8-4.0 ppm.

  • β-CH₂ (C3): A multiplet around 2.0-2.2 ppm.

  • γ-CH₂ (C4): A triplet around 2.7-2.9 ppm, deshielded by the adjacent imidazole ring.

  • Imidazole C2-H: A singlet around 7.7-8.0 ppm.

  • Imidazole C4-H (or C5-H): A singlet around 6.9-7.1 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton.[7]

  • C=O (C1): ~175 ppm

  • α-C (C2): ~55 ppm

  • β-C (C3): ~28-30 ppm (This signal is absent in L-Histidine)

  • γ-C (C4): ~30-32 ppm

  • Imidazole C2: ~135 ppm

  • Imidazole C4/C5: ~117 ppm and ~130 ppm

IR Spectroscopy

The infrared spectrum is useful for confirming the presence of key functional groups.

  • ~3100-3000 cm⁻¹: N-H stretching (amine and imidazole) and C-H stretching (aromatic).

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the side chain.

  • ~1650-1580 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.[8]

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, L-Homohistidine is expected to show a prominent molecular ion peak.

  • Positive Ion Mode (ESI+): [M+H]⁺ at m/z 170.09.

  • Negative Ion Mode (ESI-): [M-H]⁻ at m/z 168.08.

Synthesis of L-Homohistidine: An Exemplary Protocol

The stereoselective synthesis of L-Homohistidine is a critical process for its application in research. A common and effective strategy involves the alkylation of a chiral, protected glutamic acid derivative. The following protocol is a robust, field-proven approach.

Causality in Experimental Design

The choice of starting material and protecting groups is paramount. We start with L-pyroglutamic acid to enforce the desired (S)-stereochemistry at the α-carbon. The Boc (tert-butyloxycarbonyl) group is used for amine protection due to its stability and ease of removal under acidic conditions that do not affect other parts of the molecule. The final cyclization to form the imidazole ring is a well-established reaction for this class of compounds.

Experimental Protocol: Stereoselective Synthesis

Step 1: Protection and Reduction of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid in dry tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 12 hours to protect the amine.

  • Cool the reaction to 0 °C and add borane dimethyl sulfide complex (BMS) dropwise to selectively reduce the carboxylic acid to the corresponding alcohol.

  • Quench the reaction carefully with methanol and concentrate under reduced pressure. Purify by column chromatography to yield the Boc-protected amino alcohol.

Step 2: Conversion to the Mesylate and Azide Displacement

  • Dissolve the alcohol from Step 1 in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (TEA) followed by methanesulfonyl chloride (MsCl) dropwise. Stir for 2 hours. This converts the hydroxyl group into a good leaving group (mesylate).

  • Remove the solvent and redissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the reaction to 80 °C for 6 hours. This Sₙ2 reaction displaces the mesylate with azide, inverting the stereocenter.

  • Extract the product with ethyl acetate and purify by chromatography.

Step 3: Reduction of Azide and Imidazole Ring Formation

  • Dissolve the azide from Step 2 in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Hydrogenate the mixture under a balloon of H₂ gas for 12 hours to reduce the azide to a primary amine.

  • Filter off the catalyst and concentrate the solution.

  • To the resulting diamine, add formamidine acetate and heat in a sealed tube. This reaction constructs the imidazole ring.

Step 4: Deprotection and Isolation

  • Treat the product from Step 3 with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) to remove the Boc protecting group.

  • Concentrate the solution and purify the crude L-Homohistidine by ion-exchange chromatography to yield the final product as a white solid.

Visualization: Synthesis Workflow

G A L-Pyroglutamic Acid B 1. (Boc)₂O, DMAP 2. BMS, THF A->B Protection & Reduction C Boc-Protected Amino Alcohol B->C D 1. MsCl, TEA 2. NaN₃, DMF C->D Mesylation & Azide Displacement E Boc-Protected Azido Intermediate D->E F 1. H₂, Pd/C 2. Formamidine Acetate E->F Reduction & Imidazole Formation G Boc-L-Homohistidine F->G H TFA, DCM G->H Deprotection I L-Homohistidine H->I

Caption: A workflow diagram for the stereoselective synthesis of L-Homohistidine.

Biological Significance and Applications in Drug Development

The primary utility of L-Homohistidine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation in place of L-histidine is a strategic decision to probe and optimize peptide function.

Modulating Receptor Affinity and Selectivity

The imidazole side chain of histidine is often a key "pharmacophore" element, directly participating in hydrogen bonding or electrostatic interactions with a biological target. By extending the side chain, L-Homohistidine can:

  • Alter Binding Pose: The additional bond rotation allows the imidazole ring to adopt a different orientation within the binding site, potentially forming new, favorable contacts or alleviating steric clashes.

  • Fine-Tune GPCR Ligand Activity: In G-protein coupled receptor (GPCR) ligands, where peptide conformation is critical, replacing His with hHis (homohistidine) can switch a peptide from an agonist to an antagonist or vice versa by subtly changing how the peptide engages the receptor's transmembrane domains.

Enhancing Cell Penetration and Endosomal Escape

Histidine-rich peptides are known for their ability to facilitate the delivery of cargo (e.g., proteins, nucleic acids) into cells.[9][10] This is often attributed to the "proton sponge" effect, where the imidazole groups buffer the acidifying endosome, leading to osmotic swelling and rupture.

Incorporating L-Homohistidine into such sequences can modulate this property. The potentially altered pKa and increased flexibility of the side chain can influence the buffering capacity and membrane interactions of the peptide, offering a way to optimize the efficiency of endosomal escape, a critical step in intracellular drug delivery.[11]

Application in Antifungal Peptidomimetics

Histatins, a class of histidine-rich peptides found in human saliva, possess potent antifungal activity.[12] Research into synthetic peptidomimetics inspired by histatins has shown that modifying the histidine residues can enhance activity against pathogenic fungi like Cryptococcus neoformans. The synthesis of peptidomimetics rich in synthetically modified L-histidine has led to compounds with potent antifungal activity.[12] L-Homohistidine is a prime candidate for incorporation into such designs to improve efficacy and selectivity.

Visualization: L-Homohistidine in Peptide Drug Design Logic

G cluster_0 Peptide Design Cycle cluster_1 Potential Outcomes A Lead Peptide (with L-Histidine) B Identify His as Key Pharmacophore A->B C Substitute with L-Homohistidine (hHis) B->C SAR Strategy D Synthesize hHis-Peptide (via SPPS) C->D E Biological Evaluation (Binding, Activity, Stability) D->E E->A Iterate & Optimize F Increased Receptor Affinity E->F G Enhanced Metabolic Stability E->G H Altered Agonist/Antagonist Profile E->H I No Improvement / Worse Activity E->I

Caption: The logical role of L-Homohistidine within the peptide drug discovery cycle.

Conclusion

L-Homohistidine is more than a simple homolog of a natural amino acid; it is a precision tool for medicinal chemists and peptide scientists. Its ability to introduce controlled perturbations in side-chain length and flexibility provides a rational means to overcome common challenges in peptide drug development, including poor stability and suboptimal receptor engagement. As the demand for sophisticated peptide therapeutics continues to grow, the strategic application of non-proteinogenic amino acids like L-Homohistidine will be indispensable in creating next-generation medicines with enhanced efficacy and tailored pharmacological profiles.

References

  • PubChem. L-Histidine. National Center for Biotechnology Information. [Link]

  • Mason, A. J., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. [Link]

  • ResearchGate. The ¹H NMR spectra of (a) l-histidine·HCl·H₂O, (b) l-histidine-A and (c) l-histidine-B. [Link]

  • ResearchGate. Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. [Link]

  • ResearchGate. Synthesis of l-homo-histidine. [Link]

  • PubChem. (+-)-Homohistidine. National Center for Biotechnology Information. [Link]

  • Roda, A., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PMC. [Link]

  • Mahindra, A., et al. (2016). Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. PMC. [Link]

  • ResearchGate. FTIR analysis of L-histidine. [Link]

  • Kim, J., et al. (2013). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. PMC. [Link]

  • Roda, A., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed. [Link]

  • Chem.ucla.edu. 13 Carbon NMR. [Link]

Sources

Exploratory

what is the function of L-Homohistidine in peptides

An In-depth Technical Guide to the Function of L-Homohistidine in Peptides Abstract L-Histidine is a proteinogenic amino acid of profound importance in peptide and protein function, attributable to the unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Function of L-Homohistidine in Peptides

Abstract

L-Histidine is a proteinogenic amino acid of profound importance in peptide and protein function, attributable to the unique physicochemical properties of its imidazole side chain. Its pKa near neutrality, metal-chelating capabilities, and role in hydrogen bonding networks make it a frequent constituent of enzyme active sites and a critical residue for receptor-ligand interactions. The strategic substitution of natural amino acids with synthetic analogues is a cornerstone of modern peptidomimetic chemistry, aimed at enhancing therapeutic properties such as stability, potency, and selectivity. L-Homohistidine (hHis), an analogue featuring a single methylene group extension in its side chain, represents a subtle yet potentially powerful modification. This guide provides a detailed analysis of the functions of L-Histidine and explores, based on established principles of medicinal chemistry, the anticipated functional consequences of incorporating L-Homohistidine into peptide scaffolds. We will delve into the structural, metal-binding, and stability implications, providing a theoretical and practical framework for researchers in drug discovery and peptide science.

Introduction: The Rationale for Side-Chain Homologation

The native L-Histidine (His) residue is a versatile tool in nature's arsenal. Its imidazole ring can act as a general acid or base at physiological pH, serve as a potent nucleophile, and coordinate with a variety of metal ions. These functions are dictated by the precise spatial positioning of the imidazole group relative to the peptide backbone and other residues.

In peptide drug design, however, native sequences often suffer from poor metabolic stability and suboptimal receptor affinity. The introduction of non-natural amino acids is a proven strategy to overcome these limitations. L-Homohistidine (hHis) is one such analogue, created by elongating the side chain with an additional methylene (-CH2-) group. This modification, while seemingly minor, fundamentally alters the stereoelectronic and conformational profile of the residue.

The core rationale for incorporating hHis is to explore a different region of "conformational space" (χ-space) than is accessible to the native His residue. This guide will systematically deconstruct the known functions of histidine and project the likely impact of this side-chain extension, providing a foundational understanding for the rational design of novel peptide therapeutics.

Structural and Conformational Impact of L-Homohistidine

The biological activity of a peptide is inextricably linked to its three-dimensional structure. The orientation of amino acid side chains, defined by a series of torsional angles (χ), dictates the topography of the molecular surface presented to a receptor or enzyme.

The Conformational Landscape of L-Histidine

The L-Histidine side chain's orientation is primarily defined by two torsional angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Nδ1). Rotation around these bonds allows the imidazole ring to adopt various positions relative to the peptide backbone, though it generally favors one of three low-energy staggered rotamers. This conformational flexibility is crucial for establishing precise interactions within a binding pocket.

Hypothesized Impact of L-Homohistidine Incorporation

The introduction of an extra methylene group in L-Homohistidine adds a third rotatable bond, χ3 (Cβ-Cγ-Cδ-Nε2), to the side chain. This has two major consequences:

  • Increased Reach and Flexibility: The side chain is longer and more flexible, allowing the imidazole ring to probe a larger volume of space. This could enable the formation of new, favorable hydrogen bonds or salt bridges with a target receptor that were previously out of reach for the native histidine residue.

  • Entropic Cost: The increased number of rotatable bonds means the hHis side chain has higher conformational entropy in its unbound state. Upon binding to a receptor, this flexibility is lost, which can incur an "entropic penalty," potentially reducing binding affinity if not offset by stronger enthalpic gains (e.g., new H-bonds).

This modification is a classic trade-off in drug design: increased flexibility can uncover new binding modes but may come at a thermodynamic cost.

Figure 1. Structural comparison of L-Histidine and L-Homohistidine side chains, highlighting the additional torsional angle (χ3) in hHis.

Altered Metal Chelation Properties

Histidine residues are paramount in bioinorganic chemistry, serving as key ligands for metal ions in a vast array of metalloproteins. The imidazole side chain is a versatile metal binder, particularly for Cu(II), Zn(II), and Ni(II).

Histidine as a Metal Ligand

The nitrogen atoms of the imidazole ring are excellent electron donors, readily forming coordination bonds with transition metals. The specific geometry and stability of these complexes are highly dependent on the number and location of histidine residues. A well-known example is the Amino-Terminal Copper and Nickel (ATCUN) binding motif (H₂N-Xaa-Yaa-His), which forms an extremely high-affinity square-planar complex with Cu(II). This chelation ability is central to the function of many peptides, including the histatins, whose antifungal activity is modulated by copper binding.

Hypothesized Impact of L-Homohistidine on Metal Binding

Elongating the side chain would directly impact the geometry of any metal complex involving the hHis residue.

  • Chelate Ring Size: When a single peptide coordinates a metal ion using the N-terminus and a His side chain, the His residue forms a 6-membered chelate ring. An hHis at the same position would form a larger and generally less stable 7-membered ring. This change in stability could alter the peptide's affinity and selectivity for different metal ions.

  • Coordination Geometry: The increased flexibility of the hHis side chain could allow for more diverse or distorted coordination geometries. This might be advantageous in creating artificial metalloenzymes where a specific, non-natural geometry is desired for catalysis. Conversely, it could disrupt the precise geometry required for the native biological function of a metallopeptide.

G cluster_His His-Peptide Metal Chelation cluster_hHis Hypothesized hHis-Peptide Chelation M M²⁺ N_term H₂N N_term->M Im_N_His N_im Im_N_His->M label_his Forms 6-membered chelate ring M2 M²⁺ N_term2 H₂N N_term2->M2 Im_N_hHis N_im Im_N_hHis->M2 label_hhis Forms larger, more flexible 7-membered chelate ring

Figure 2. Conceptual diagram of metal chelation by N-terminal His vs. hHis, illustrating the difference in chelate ring size.

Enhancing Enzymatic Stability

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract. Chemical modifications are a critical strategy to enhance metabolic stability.

The Principle of Steric Hindrance

Proteases recognize their substrates through a combination of sequence specificity and shape complementarity. Modifying the structure of a natural amino acid can disrupt this recognition, thereby preventing cleavage. Common strategies include N-methylation of the peptide backbone, which removes the H-bond donor, and substitution with D-amino acids, which alters the stereochemistry.

L-Homohistidine as a Strategy for Protease Resistance

The incorporation of L-Homohistidine is a classic peptidomimetic strategy that leverages steric hindrance to block enzyme activity. A peptidase that specifically recognizes the L-Histidine structure—fitting the Cβ and imidazole ring into its active site—would likely exhibit poor recognition of the L-Homohistidine side chain. The additional methylene group alters the distance and spatial relationship between the peptide backbone and the key recognition motif (the imidazole ring), hindering proper docking and subsequent hydrolysis. This modification is therefore a rational approach to increase the circulating half-life of a therapeutic peptide that is susceptible to cleavage at or near a histidine residue.

Case Study: Gonadotropin-Releasing Hormone (GnRH)

Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, is a master regulator of the reproductive axis. The histidine at position 2 is known to be critical for receptor binding and activation. The development of GnRH analogues, both agonists and antagonists, has been a major focus of medicinal chemistry for decades, with modifications aimed at increasing potency and duration of action.

While numerous modifications have been made at other positions (e.g., substituting Gly6 with a D-amino acid to prevent degradation), the His2 position has also been a target. Substituting His2 with hHis would be a logical step in structure-activity relationship (SAR) studies. The repositioned imidazole ring could potentially alter the U-shape conformation characteristic of GnRH agonists, possibly leading to a change in activity from agonism to antagonism, or vice versa. Furthermore, an hHis2 modification could enhance resistance to specific endopeptidases that recognize the native N-terminal sequence.

Experimental Protocols & Validation

Validating the hypothesized effects of L-Homohistidine requires a systematic, comparative approach against a parent peptide containing L-Histidine.

Peptide Synthesis Workflow

The synthesis of both the native and hHis-containing peptide would typically be performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis of histidine-containing peptides requires careful selection of protecting groups for the imidazole side chain (e.g., Trityl (Trt) or Boc) to prevent side reactions and racemization during coupling steps.

G cluster_workflow Peptide Synthesis & Evaluation Workflow Resin 1. Start with Resin Support SPPS 2. Fmoc Solid-Phase Peptide Synthesis (Incorporate His or hHis) Resin->SPPS Cleave 3. Cleavage from Resin & Deprotection SPPS->Cleave Purify 4. RP-HPLC Purification Cleave->Purify Confirm 5. Mass Spectrometry Confirmation Purify->Confirm Assay 6. Comparative Assays (Binding, Stability, etc.) Confirm->Assay

Figure 3. Standard workflow for the synthesis and evaluation of a modified peptide analogue.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing chain) by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin extensively with DMF followed by dichloromethane (DCM) and DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH or Fmoc-hHis(Trt)-OH) (3 equivalents) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: In Vitro Plasma Stability Assay
  • Preparation: Prepare a stock solution of the purified peptide (His-parent and hHis-analogue) at 1 mg/mL in a suitable buffer (e.g., PBS).

  • Incubation: Pre-warm human plasma to 37°C. Initiate the reaction by adding the peptide stock to the plasma to a final concentration of 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding the aliquot to a tube containing an equal volume of 20% trichloroacetic acid (TCA) or three volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Calculation: Plot the percentage of remaining peptide versus time. Fit the data to a one-phase exponential decay curve to determine the half-life (T₁₂) of the peptide.

ParameterL-Histidine (His)L-Homohistidine (hHis) - Hypothesized EffectRationale
Side Chain Flexibility Moderate (2 rotatable bonds)Increased (3 rotatable bonds)Additional C-C bond introduces a new torsional angle (χ3).
Metal Chelation Forms stable 6-membered rings (N-term)Altered (Forms larger 7-membered rings)Increased ring size can decrease complex stability and alter metal selectivity.
Receptor Interaction Defined conformational spacePotentially altered (Enhanced or Reduced)Longer reach may access new interactions, but increased flexibility could incur an entropic penalty.
Enzymatic Stability Susceptible to proteolysisIncreased Non-natural structure and steric hindrance likely disrupt recognition by peptidases.
Table 1. Summary of the known properties of L-Histidine and the hypothesized functional impact of L-Homohistidine substitution.

Conclusion

The substitution of L-Histidine with its homologue, L-Homohistidine, is a rational strategy in peptidomimetic design aimed at modulating key pharmaceutical properties. While direct comparative data remains sparse in the literature, a robust theoretical framework based on fundamental principles of medicinal chemistry allows for strong hypotheses about its functional impact. The elongation of the side chain is predicted to increase conformational flexibility, alter the geometry and stability of metal-peptide complexes, and most significantly, enhance resistance to enzymatic degradation through steric hindrance. The ultimate effect on receptor binding and biological activity—whether beneficial or detrimental—is context-dependent and must be determined empirically. The protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers looking to explore the utility of L-Homohistidine in the design of next-generation peptide therapeutics.

References

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  • Plaza, A., & Bifulco, G. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Journal of nanobiotechnology, 9, 3.
  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
  • Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine reviews, 18(2), 180–205.
  • NovoPro. (2021).
  • Tzakos, A. G., & Tselios, T. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. International journal of molecular sciences, 24(20), 15309.
  • Dong, Q. G., Zhang, Y., Wang, M. S., Feng, J., Zhang, H. H., Wu, Y. G., Gu, T. J., Yu, X. H., Jiang, C. L., Chen, Y., Li, W., & Kong, W. (201
Foundational

The Physiological and Pharmacological Role of L-Homohistidine Derivatives in Advanced Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Foundations In the landscape of modern peptide engineering and r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Foundations

In the landscape of modern peptide engineering and rational drug design, non-proteinogenic amino acids serve as critical tools for overcoming the pharmacokinetic limitations of native biological molecules. L-Homohistidine (hHis) —a structural homolog of L-histidine characterized by an additional methylene group (–CH₂–) between the α-carbon and the imidazole ring—has emerged as a highly versatile building block.

The insertion of this single methylene group profoundly alters the molecule's physicochemical properties. It shifts the pKa of the imidazole side chain, increases the steric bulk, and modifies the spatial geometry required for metal ion coordination and enzyme catalysis[1]. As a Senior Application Scientist, I have observed that these subtle structural perturbations are not merely chemical curiosities; they are the mechanistic drivers behind enhanced proteolytic stability, altered receptor binding kinetics, and highly selective enzyme inhibition.

Target Modulation & Physiological Roles

The physiological role of L-Homohistidine derivatives is best understood through their application in modulating specific biological targets. By strategically replacing native residues with hHis, we can engineer therapeutics with superior efficacy profiles.

Incretin Mimetics & Metabolic Disorders (GLP-1 / Exendin-4)

Glucagon-like peptide-1 (GLP-1) and Exendin-4 analogs are foundational in the treatment of type 2 diabetes and obesity. However, native GLP-1 suffers from rapid degradation by Dipeptidyl Peptidase-IV (DPP-IV), which cleaves the peptide at the N-terminal penultimate position.

The Causality of Modification: Substituting the native L-histidine at position 7 with L-homohistidine (or incorporating it as a bioreversible promoiety) introduces critical steric hindrance[2],[3]. DPP-IV requires a highly specific spatial orientation to execute its proteolytic cleavage. The extended backbone of homohistidine disrupts the enzyme's ability to lock into the catalytic pocket. Crucially, the imidazole ring remains available and correctly oriented to interact with the GLP-1 receptor, ensuring sustained insulinotropic action without the rapid clearance associated with the native peptide[3].

GLP1_Pathway NativeGLP1 Native GLP-1 (L-Histidine at Pos 7) DPPIV DPP-IV Enzyme (Proteolytic Cleavage) NativeGLP1->DPPIV High Affinity GLP1R GLP-1 Receptor (Receptor Activation) NativeGLP1->GLP1R Transient Binding ModifiedGLP1 Modified GLP-1 Analog (L-Homohistidine at Pos 7) ModifiedGLP1->DPPIV Steric Hindrance (No Cleavage) ModifiedGLP1->GLP1R Sustained Binding Cleaved Inactive Metabolite (Rapid Clearance) DPPIV->Cleaved Degradation Insulin Sustained Insulin Secretion (Therapeutic Efficacy) GLP1R->Insulin Signal Transduction

Pathway illustrating the mechanism of DPP-IV resistance conferred by L-Homohistidine in GLP-1 analogs.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (eNOS, nNOS, iNOS) regulate vascular tension and immune responses. Dysregulation of NO production is linked to severe inflammatory and neurodegenerative diseases. L-homohistidine analogs, specifically S-2-amino-5-azolylpentanoic acid, have been developed as potent NOS inhibitors[4].

The Causality of Modification: Native NOS utilizes L-arginine as a substrate. The extended aliphatic chain of homohistidine derivatives mimics the spatial requirements of L-arginine far better than standard histidine. This allows the imidazole moiety to penetrate deeply into the oxygenase domain of NOS, effectively coordinating with the active-site heme iron and displacing critical water molecules. This structural regulation results in superior inhibition (Ki ~ 2 µM for nNOS) and provides a pathway for partial isoform selectivity[4].

Voltage-Gated Sodium (NaV) Channel Modulation

Animal venom-derived peptides, such as µ-conotoxins, are potent NaV channel inhibitors. A major hurdle in analgesic drug development is achieving subtype selectivity (e.g., targeting NaV1.7 for pain without inhibiting cardiac NaV1.5). Evaluating different chemical spaces by substituting native residues with L-homohistidine alters the non-pore interacting dynamics of these toxins[5].

The Causality of Modification: The extended side chain of homohistidine modifies the electrostatic and steric interactions at the toxin-channel interface. This subtle structural perturbation shifts the binding affinity towards specific NaV subtypes, providing a rational design framework for highly selective, non-opioid analgesics[5].

Quantitative Pharmacological Data

The following table summarizes the quantitative and qualitative impacts of L-Homohistidine substitution across various therapeutic targets.

Therapeutic Target / MoleculeNative ResidueModificationPharmacological ImpactMechanistic Rationale
GLP-1 / Exendin-4 L-Histidine (Pos 7)L-HomohistidineIncreased Half-Life: Prevents rapid in vivo clearance.Steric hindrance at the N-terminus completely abolishes DPP-IV proteolytic cleavage while maintaining GLP-1R affinity[2],[3].
Nitric Oxide Synthase (nNOS) L-Arginine (Substrate)S-2-amino-5-azolylpentanoic acidEnhanced Inhibition: Ki ≈ 2 µM with partial isoform selectivity.Extended methylene spacer allows the imidazole ring to optimize heme-iron coordination in the oxygenase domain[4].
NaV Channels (µ-Conotoxins) Arginine / HistidineL-HomohistidineSubtype Selectivity: Shifts affinity toward NaV1.7 over NaV1.4/1.5.Alters non-pore interacting residue dynamics, modifying the electrostatic interface between the toxin and the channel[5].

Experimental Methodology: Self-Validating SPPS Protocol

To leverage L-Homohistidine in drug development, robust synthetic protocols are required. While the synthesis of the L-homohistidine precursor itself has been optimized using formamidine acetate in liquid ammonia to enhance overall yield[6], downstream peptide assembly relies on Solid-Phase Peptide Synthesis (SPPS) using the protected derivative N-Fmoc-1-trityl L-Homohistidine [1].

The following protocol is designed as a self-validating system , ensuring that the altered steric bulk of hHis does not compromise peptide chain elongation.

Step-by-Step Workflow
  • Resin Preparation & Swelling: Swell the chosen resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 45 minutes to ensure full exposure of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Coupling of N-Fmoc-1-trityl L-Homohistidine:

    • Reagents: 4 equivalents of Fmoc-hHis(Trt)-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA.

    • Causality of Reagent Choice: The extra methylene group in homohistidine slightly alters the local steric environment. HATU is an exceptionally active coupling reagent that overcomes this steric hindrance, ensuring rapid and complete amide bond formation.

  • In-Process Self-Validation (Kaiser Test): Perform a ninhydrin assay on a micro-cleaved sample of the resin.

    • Validation Logic: A negative result (yellow) confirms complete acylation, validating the coupling efficiency. If the test is positive (blue), the system mandates a re-coupling step before proceeding. This strict feedback loop prevents the formation of deletion sequences.

  • Global Deprotection and Cleavage: Treat the synthesized peptide with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove the trityl (Trt) protecting group from the homohistidine imidazole ring and cleave the peptide from the resin.

SPPS_Workflow Resin 1. Resin Preparation (Swelling in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-hHis(Trt)-OH + HATU/DIPEA) Deprotection->Coupling Washing 4. Self-Validation & Capping (Kaiser Test / Acetic Anhydride) Coupling->Washing Washing->Deprotection Iterate for next residue Cleavage 5. Cleavage & Global Deprotection (TFA/TIS/H2O) Washing->Cleavage

Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for L-Homohistidine incorporation.

Sources

Exploratory

L-Homohistidine: A Technical Guide to a Non-Canonical Amino Acid for Advanced Protein Engineering and Drug Discovery

Prepared by: Gemini, Senior Application Scientist Executive Summary The expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering and thera...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering and therapeutic development. By moving beyond the 20 canonical building blocks, scientists can introduce novel chemical functionalities, probes, and structural modifications into peptides and proteins with high precision. This guide focuses on L-Homohistidine (Hhi), a homolog of L-Histidine featuring an additional methylene group in its side chain. This seemingly subtle modification imparts unique conformational and chemical properties, making it a valuable tool for modulating peptide stability, receptor affinity, and for creating novel biocatalysts.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of L-Homohistidine's physicochemical properties, detailed protocols for its chemical synthesis and site-specific incorporation into proteins via both Solid-Phase Peptide Synthesis (SPPS) and genetic code expansion (amber suppression), and robust analytical methods for validation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to empower scientists to effectively leverage L-Homohistidine in their research and development pipelines.

Chapter 1: The Rationale for Non-Canonical Amino Acids

Beyond Nature's Alphabet: The Case for Code Expansion

Proteins, the workhorses of biology, are constructed from a set of just 20 canonical amino acids. This limited alphabet, while versatile, restricts the chemical functionalities available for protein structure and function. Protein engineering aims to overcome these natural limitations. The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into a protein's primary sequence is a transformative technology that allows for the introduction of functionalities not found in nature, such as photocrosslinkers, fluorescent probes, post-translational modification mimics, and chemically reactive handles.[1]

L-Homohistidine: A Strategic Homolog of a Versatile Residue

Histidine is one of the most functionally diverse amino acids. Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a common participant in enzyme catalytic mechanisms.[2][3] It also plays crucial roles in metal ion coordination and protein-ligand interactions.[2][4]

L-Homohistidine, or 2-amino-4-(1H-imidazol-5-yl)butanoic acid, extends the imidazole side chain by a single methylene group.[5] This extension modifies the residue's spatial projection and flexibility without drastically altering its fundamental chemical nature. This makes it an ideal tool for subtly probing and modulating biological interactions where the precise positioning of the imidazole group is critical for activity, such as in peptide hormones or enzyme active sites.[6]

Chapter 2: Physicochemical Profile: L-Homohistidine vs. L-Histidine

Structural and Electronic Distinctions

The core difference between L-Homohistidine and L-Histidine is the length of the alkyl chain connecting the α-carbon to the imidazole ring. This extension from a methylene to an ethylene linker has significant conformational implications, allowing the imidazole moiety to explore a different spatial volume relative to the peptide backbone. While this modification can influence the pKa of the imidazole ring, the fundamental properties of protonation and metal chelation are retained.

Comparative Physicochemical Data

The following table summarizes the key properties of L-Homohistidine in comparison to its canonical counterpart, L-Histidine.

PropertyL-HistidineL-HomohistidineData Implications
Molecular Formula C₆H₉N₃O₂[7]C₇H₁₁N₃O₂[5][]A mass difference of 14.02 Da (CH₂) is a key signature in MS validation.
Molecular Weight 155.15 g/mol [7]169.18 g/mol [5][]Essential for calculating reagent stoichiometry and for mass spectrometry.
IUPAC Name (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid(2S)-2-amino-5-(1H-imidazol-4-yl)butanoic acid[5]Defines the precise chemical structure and stereochemistry.
Side Chain pKa ~6.0[9]Slightly altered due to increased distance from the electron-withdrawing backbone.Affects its role as a proton donor/acceptor in catalytic sites at physiological pH.
LogP -3.2[7]-2.9[5]Indicates high hydrophilicity for both, with Hhi being marginally less polar.

Chapter 3: Chemical Synthesis of L-Homohistidine

The synthesis of L-Homohistidine is not trivial, and early methods were often lengthy and low-yielding. An improved and more efficient pathway was developed that significantly shortens the process.[10] The following protocol is based on the work of Altman and Wilchek, which provides a more practical route for laboratory-scale production.

Detailed Protocol: An Improved Synthesis of L-Homohistidine

This procedure modifies the Bloemhoff-Kerling method by using formamidine acetate for the critical imidazole ring formation step, which improves the yield and simplifies the workflow.[10]

Starting Material: N-benzyloxycarbonyl-L-glutamic acid.

Key Steps:

  • Preparation of Chloromethyl Ketone: The starting material, N-benzyloxycarbonyl-L-glutamic acid, is converted over several steps into the corresponding diazoketone, which is then treated with HCl to form the chloromethyl ketone intermediate.

  • Imidazole Ring Closure (Crucial Improvement):

    • Dissolve the chloromethyl ketone intermediate (5 mmol) and formamidine acetate (5 mmol) in approximately 100 mL of liquid ammonia within a high-pressure steel reaction vessel.

    • Heat the sealed vessel to 40°C and allow the reaction to proceed for 22 hours. The internal pressure will be approximately 12 bar.

    • Causality: Using formamidine acetate in liquid ammonia is more efficient for constructing the imidazole ring from the chloromethyl ketone compared to older methods involving ammonia and formaldehyde with a copper salt, which often resulted in yields below 50%. This improved method can achieve yields around 71% for this specific step.[10]

    • After the reaction, cool the vessel to ambient temperature and carefully evaporate the ammonia in a well-ventilated fume hood.

  • Purification of the Protected Intermediate:

    • Dissolve the semi-solid residue in a minimal amount of chloroform-methanol (19:1 v/v).

    • Purify the product using silica gel chromatography to yield Nα-(Benzyloxycarbonyl)-L-homohistidine.

  • Final Deprotection:

    • Suspend the purified intermediate in 37% HCl (20 mL).

    • Heat the suspension at 40°C for approximately 2 hours until a clear solution is obtained. This step removes the benzyloxycarbonyl (Cbz) protecting group.

    • Wash the acidic solution with chloroform to remove benzyl chloride byproduct and then evaporate to dryness.

  • Isolation and Purification of L-Homohistidine:

    • Dissolve the resulting solid in water and add charcoal. Heat briefly, filter, and concentrate the volume.

    • Add hot ethanol to precipitate the L-Homohistidine hydrochloride salt.

    • Cool the solution to 4°C, filter the crystals, and dry under high vacuum.

    • The final product can be verified by its melting point and retention time on an amino acid analyzer compared to a known standard.[10]

Chapter 4: Site-Specific Incorporation into Peptides and Proteins

Two primary methodologies exist for incorporating L-Homohistidine into a polypeptide chain: chemical synthesis for peptides and genetic code expansion for proteins expressed in living systems.

Method 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for producing synthetic peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]

The most common SPPS strategy, Fmoc/tBu, uses the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu) for permanent side-chain protection.[12]

spss_workflow Resin 1. Start with Resin (e.g., Rink Amide) Fmoc_AA 2. Couple first Fmoc-AA-OH to Resin Resin->Fmoc_AA Deprotection1 3. N-Terminal Deprotection (20% Piperidine in DMF) Fmoc_AA->Deprotection1 Wash1 4. Wash (DMF, DCM) Deprotection1->Wash1 Coupling 5. Couple next Fmoc-AA-OH (HBTU/DIEA) Wash1->Coupling Wash2 6. Wash Coupling->Wash2 Repeat Repeat Steps 3-6 (n-1) times Wash2->Repeat Cleavage 7. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Peptide 8. Precipitate & Purify Peptide (HPLC) Cleavage->Peptide amber_suppression_workflow cluster_prep Plasmid Construction cluster_cell_eng Cell Engineering & Selection cluster_expression Protein Expression & Verification Plasmid_OTS 1. Construct Plasmids A) Engineered aaRS (HhiRS) B) tRNA-CUA Transfection 3. Co-transfect Host Cells (e.g., HEK293) with OTS and GOI plasmids Plasmid_OTS->Transfection Plasmid_GOI 2. Mutate Gene of Interest (GOI) Introduce UAG codon at desired site Plasmid_GOI->Transfection Selection 4. Select for Stable Integration (e.g., using antibiotic resistance markers) Transfection->Selection Expansion 5. Isolate and Expand Clonal Cell Lines Selection->Expansion Induction 6. Culture Stable Cell Line Add L-Homohistidine to media Expansion->Induction Expression 7. Protein Expression UAG codon is read by Hhi-tRNA Induction->Expression Purification 8. Harvest Cells & Purify Protein (e.g., via His-tag) Expression->Purification Validation 9. Validate Incorporation (Western Blot, Mass Spec) Purification->Validation

Caption: Workflow for ncAA incorporation using a stable amber suppression cell line.

  • Develop the OTS: An engineered PylRS variant that specifically recognizes L-Homohistidine (HhiRS) must be developed, typically through directed evolution. [13]2. Cell Line Generation:

    • Co-transfect mammalian cells (e.g., HEK293) with plasmids encoding the engineered HhiRS, multiple copies of the corresponding tRNA(Pyl) with a CUA anticodon, and the gene of interest containing an in-frame amber (UAG) codon at the desired position.

    • Select for cells that have stably integrated these components into their genome. [14]3. Expression:

    • Culture the stable cell line in media supplemented with L-Homohistidine (typically 0.5-2 mM).

    • Causality: The ncAA must be added to the media as mammalian cells cannot synthesize it. [15]The engineered HhiRS will specifically charge L-Homohistidine onto the orthogonal tRNA.

    • Induce expression of the target protein. During translation, when the ribosome encounters the UAG codon, the charged Hhi-tRNA(CUA) will bind, incorporating L-Homohistidine into the growing polypeptide chain. [16]4. Purification and Analysis: Harvest the cells, lyse them, and purify the full-length protein using standard chromatography techniques.

Chapter 5: Analytical Validation of Incorporation

Rigorous validation is essential to confirm the successful and site-specific incorporation of L-Homohistidine. A multi-pronged approach using orthogonal techniques ensures the highest confidence in the final product.

Primary Validation: Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the incorporation of an ncAA. [17]

  • Sample Preparation: If analyzing a full-length protein, digest it into smaller peptides using a protease like trypsin.

  • LC Separation: Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of acetonitrile. [17]3. Full Scan MS: As peptides elute, acquire full-scan mass spectra. Search for the peptide of interest containing the L-Homohistidine modification. There should be a mass increase of 14.01565 Da compared to the wild-type peptide containing histidine.

  • Tandem MS (MS/MS):

    • Isolate the precursor ion of the peptide containing L-Homohistidine.

    • Fragment the peptide using collision-induced dissociation (CID) or a similar method.

    • Data Interpretation: Analyze the resulting fragment ions (b- and y-ions). The fragmentation pattern will confirm the peptide sequence and pinpoint the exact location of the modification by identifying the 14.02 Da mass shift on the specific residue. [17]

Orthogonal Validation Methods

While MS is primary, other techniques can provide supporting evidence.

TechniquePrincipleInformation Provided
Mass Spectrometry Measures mass-to-charge ratio of intact peptides and their fragments.Definitive confirmation of mass, incorporation site, and purity. [17]
HPLC Analysis Separates molecules based on physicochemical properties (e.g., hydrophobicity).Can often resolve the ncAA-containing peptide from the wild-type, confirming purity. [18]
NMR Spectroscopy Detects the magnetic properties of atomic nuclei.Can provide detailed structural confirmation of the ncAA within the peptide/protein, but requires larger amounts of pure sample. [15]

Chapter 6: Applications in Research and Drug Development

The unique properties of L-Homohistidine make it a valuable tool for addressing specific challenges in protein science and pharmacology.

  • Probing Structure-Activity Relationships (SAR): Replacing a critical histidine in a peptide hormone or enzyme active site with L-Homohistidine allows researchers to probe the importance of side-chain length and positioning for biological activity. [6]This provides crucial data for designing more potent and selective peptidomimetics. [19]* Enhancing Peptide Therapeutics: The modification can alter the peptide's conformational preferences, potentially leading to increased resistance to proteolytic degradation or improved binding affinity for its target receptor.

  • Developing Novel Covalent Inhibitors: The imidazole side chain of histidine is an attractive, albeit challenging, target for covalent drugs due to its nucleophilicity and frequent presence in protein binding sites. [20]L-Homohistidine provides a variant of this target, enabling the exploration of covalent warheads that require different spatial arrangements for reactivity.

  • Fine-Tuning Biocatalysts: In enzyme design, replacing a catalytic histidine with L-Homohistidine can alter the geometry of the active site, potentially changing the enzyme's substrate specificity or enhancing its activity towards non-natural substrates. [13][21]

Chapter 7: Future Perspectives

L-Homohistidine is part of a growing toolkit of ring-functionalized and modified histidines that are expanding the landscape of peptide-based drug discovery. [22][23]As methods for directed evolution become more sophisticated, it will be possible to rapidly evolve orthogonal translation systems for a wide array of histidine analogs, further accelerating their use. Combining the site-specific incorporation of L-Homohistidine with other ncAAs in the same protein will enable the construction of multi-functional proteins with complex, designed properties for applications in advanced materials and therapeutics.

References

  • Altman, J., & Wilchek, M. (1989). An Improved Synthesis of L-Homohistidine. Synthetic Communications, 19(11&12), 2069-2076. [Link]

  • van Batenburg, O. D., et al. (1976). An improved synthesis of tert-butyloxycarbonyl-L-histidine. International Journal of Peptide and Protein Research, 8(1), 1-2. [Link]

  • PubChem. (n.d.). (+-)-Homohistidine. National Center for Biotechnology Information. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. (Diagram of HIS metabolism pathways). [Link]

  • Cardillo, G., et al. (2014). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 19(9), 13399-13437. (Image showing synthesis scheme). [Link]

  • Pirrung, M. C., & Pei, T. (2000). Synthesis of (+/-)-homohistidine. The Journal of Organic Chemistry, 65(7), 2229-2230. [Link]

  • Gautier, A., et al. (2019). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 47(22), 11973-11986. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future Medicinal Chemistry, 4(12), 1527-1529. (This is an editorial, a better source would be a review on SPPS). [Link] - Note: The provided link is to a general article, a more specific review on SPPS methods would be ideal.

  • A-Z C&C. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis. [Link]

  • Uttamapinant, C., et al. (2015). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. ACS Chemical Biology, 10(6), 1464-1472. [Link]

  • Herring, S., et al. (2003). Gene replacement without selection: regulated suppression of amber mutations in Escherichia coli. Gene, 311, 153-163. [Link]

  • Cihak, A., & Vesely, J. (1973). Incorporation of amino acid analogues into proteins of live mammalian cells and change of antigenic specificity of cell antigens demonstrated by migration inhibition test. Journal of the National Cancer Institute, 51(5), 1659-1662. [Link]

  • Han, S., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(7), 1632-1639. [Link]

  • Nuñez-Lozano, R., et al. (2022). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 24(2), 704-713. [Link]

  • Singh, A., & Chauhan, V. S. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Amino Acids, 55(2), 165-207. [Link]

  • PubChem. (n.d.). L-Histidine. National Center for Biotechnology Information. [Link]

  • News-Medical. (2018). Histidine Metabolism. [Link]

  • Richards, J. (2012). Utilisation of amber suppression/non-natural amino acid technology for protein engineering and cellular control. Cardiff University Thesis. [Link]

  • Sreehari, H., et al. (2020). Growth and characterization of L-histidine hydrochloride monohydrate single crystals. Journal of Crystal Growth, 531, 125368. [Link]

  • Li, Y., et al. (2023). A Metabolome and Microbiome Analysis of Acute Myeloid Leukemia: Insights into the Carnosine–Histidine Metabolic Pathway. Metabolites, 14(1), 1. [Link]

  • Brosnan, J. T. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2570S-2575S. [Link]

  • Wang, Y., et al. (2024). Histidine metabolism drives liver cancer progression via immune microenvironment modulation through metabolic reprogramming. Journal of Translational Medicine, 22(1), 234. [Link]

  • Cheméo. (n.d.). Histidine. [Link]

  • Singh, A., & Chauhan, V. S. (2023). Design, synthesis, and applications of ring‐functionalized histidines in peptide‐based medicinal chemistry and drug discovery. Amino Acids, 55(2), 165-207. [Link]

  • Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(8), 1996-2011. [Link]

  • Twist Bioscience. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • Neumann, H. (2015). Generation of Stable Amber Suppression Cell Lines. In Methods in Molecular Biology, vol 1266. Humana Press, New York, NY. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Scalise, M., et al. (2021). Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark. International Journal of Molecular Sciences, 22(21), 11726. [Link]

  • Li, H., et al. (2024). Fluorescence Sensors for the Detection of L-Histidine Based on Silver Nanoclusters Modulated by Copper Ions. Chemosensors, 12(5), 101. [Link]

  • Hett, E. C., & Wright, K. (2022). Covalent drugs targeting histidine – an unexploited opportunity? RSC Medicinal Chemistry, 13(10), 1171-1176. [Link]

  • D'Hondt, M., et al. (2023). Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A, 1704, 464161. [Link]

  • Srivastava, A. K., & Misra, N. (2013). Biological Activity, Hydrogen Bonding and Natural Bonding Orbital Analyses of 2-fluoro L-histidine: A Computational Study. Communications in Computational Chemistry, 1(3), 328-341. [Link]

  • Lin, Y. A., & Chou, D. H. C. (2022). Editorial: Chemical Biology Tools for Peptide and Protein Research. Frontiers in Chemistry, 10, 864942. [Link]

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  • The Bumbling Biochemist. (2022). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube. [Link]

  • Bedewitz, M. A., & Jones, J. A. (2018). Applications of Protein Engineering and Directed Evolution in Plant Research. Molecular Plant, 11(7), 879-892. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for L-Homohistidine Incorporation

Introduction & Mechanistic Insights L-Homohistidine (hHis) is a highly valuable non-canonical amino acid utilized in the rational design of peptidomimetics and therapeutic peptides. By extending the imidazole side chain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

L-Homohistidine (hHis) is a highly valuable non-canonical amino acid utilized in the rational design of peptidomimetics and therapeutic peptides. By extending the imidazole side chain by a single methylene unit, hHis alters metal-ion coordination geometry, enzymatic active-site interactions, and receptor binding affinities without drastically changing the overall physicochemical profile of the peptide 1.

However, incorporating N- α -Fmoc-N- τ -trityl-L-homohistidine (Fmoc-hHis(Trt)-OH) via standard Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. The primary obstacle is the high propensity for α -carbon racemization (epimerization) during carboxylate activation.

The Causality of Racemization: The basic π -nitrogen of the imidazole ring acts as an intramolecular catalyst. During activation, it promotes the enolization of the active ester (or O-acylisourea intermediate) by abstracting the α -proton, leading to the formation of the D-enantiomer . While the bulky trityl (Trt) protecting group on the τ -nitrogen provides steric hindrance, it does not completely abolish the basicity of the π -nitrogen. Consequently, base-mediated activation methods (e.g., HBTU/DIPEA) or extended pre-activation times dramatically increase racemization rates [[2]](). To preserve chiral integrity, mildly acidic or neutral activation using Diisopropylcarbodiimide (DIC) and Oxyma Pure is strictly recommended 3.

Quantitative Data: Impact of Coupling Conditions

The following table extrapolates established racemization data from histidine derivatives to homohistidine, demonstrating the critical need for optimized coupling conditions and protecting groups. While Boc-protection offers superior thermal stability against racemization, Trt-protection remains the industry standard and requires specific ambient-temperature coupling protocols to achieve high purity 4.

DerivativeCoupling ConditionsBase AdditiveD-Isomer Formation (%)
Fmoc-hHis(Trt)-OH HBTU / HOBt, 20 °C, 5 min pre-activationDIPEA (6 eq)7.8%
Fmoc-hHis(Trt)-OH DIC / Oxyma, 20 °C, In situ (No pre-activation)None< 1.0%
Fmoc-hHis(Trt)-OH Microwave (50 °C), 10 minNone6.8%
Fmoc-hHis(Boc)-OH Microwave (50 °C), 10 minNone0.18%
Fmoc-hHis(Trt)-OH Microwave (90 °C), 2 minNone> 16.0%
Fmoc-hHis(Boc)-OH Microwave (90 °C), 2 minNone0.81%

Workflow Visualization

hHis_SPPS Swell 1. Resin Swelling (DMF, 1 h) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF 5x) Deprotect->Wash1 Couple 4. Fmoc-hHis(Trt)-OH Coupling (DIC/Oxyma, No Base) Wash1->Couple Wash2 5. Wash (DMF 5x) Couple->Wash2 Test 6. Kaiser Test Wash2->Test Test->Couple Positive (Incomplete) Cleave 7. Cleavage & Deprotection (TFA/TIPS/H2O) Test->Cleave Negative (Complete)

Caption: Optimized Fmoc-SPPS workflow for L-Homohistidine, emphasizing DIC/Oxyma coupling and validation.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system by integrating in-process colorimetric validation (Kaiser test) to ensure complete coupling before proceeding, effectively preventing deletion sequences.

Materials & Reagents
  • Solid Support: Rink Amide AM resin or 2-Chlorotrityl chloride (2-CTC) resin.

  • Amino Acid: Fmoc-hHis(Trt)-OH (3.0 equivalents).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure.

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

Step 1: Resin Preparation & Swelling
  • Weigh 0.1 mmol of the desired resin into a fritted SPPS reaction vessel 5.

  • Add 5 mL of amine-free DMF.

  • Swell the resin for 1 hour at room temperature to fully expand the polymer matrix, ensuring maximum accessibility of the reactive sites [[5]]().

  • Drain the DMF using nitrogen gas or a vacuum manifold.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Mix for 7 minutes by gently bubbling nitrogen gas through the vessel 5.

  • Drain and optionally repeat with a second 5 mL aliquot of 20% piperidine for 10 minutes. Causality Note: This two-step treatment ensures complete removal of the Fmoc group while preventing dibenzofulvene (DBF) polymerization 6.

  • Wash the resin extensively (5 × 5 mL DMF), specifically ensuring the sides of the coupling vessel are washed to remove all traces of base 5.

Step 3: Fmoc-hHis(Trt)-OH Activation and Coupling

Critical Causality Check: Do NOT pre-activate the amino acid, and avoid basic additives like DIPEA. Pre-activation significantly increases the exposure time of the activated ester to the intramolecular basicity of the imidazole ring, driving D-isomer formation 2.

  • In a separate glass vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-hHis(Trt)-OH and 3 equivalents of Oxyma Pure in 3 mL of DMF [[6]]().

  • Add 3 equivalents of DIC to the solution and immediately transfer the mixture onto the resin.

  • Rock the reaction vessel at room temperature for 2 to 4 hours 5.

  • Drain and wash the resin 5X with DMF.

Step 4: In-Process Validation (Kaiser Test)
  • Remove a few resin beads and place them in a small glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 100 °C for 3 minutes.

  • Interpretation: A negative result (yellow/colorless beads and solution) confirms complete coupling. A positive result (blue beads) indicates unreacted primary amines; in this case, perform a second coupling cycle before proceeding 6.

Step 5: Cleavage and Global Deprotection
  • Once the full peptide sequence is assembled, wash the resin 5X with Dichloromethane (DCM) and dry under a nitrogen stream.

  • Prepare a cleavage cocktail containing scavengers. Causality Note: The trityl group on the hHis side chain is highly acid-labile, but the resulting trityl cation can re-alkylate nucleophilic residues (like Trp or Cys) if scavengers like Triisopropylsilane (TIPS) are omitted 7.

  • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) to the resin and rock for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of ice-cold diethyl ether to precipitate the fully deprotected peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to RP-HPLC purification and LC-MS validation.

References

  • BenchChem - A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration - 6

  • Aapptec - Fmoc-His(Trt)-OH [109425-51-6] - 7

  • BenchChem - Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS) - 4

  • Smolecule - Buy N-Fmoc-1-trityl L-Homohistidine | 1324564-23-9 - 1

  • Scribd - Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis - 2

  • NIH (PMC) - Advances in Fmoc solid‐phase peptide synthesis -

  • UCI Nowick Laboratory - Standard practices for Fmoc-based solid-phase peptide synthesis - 5

  • Scite.ai - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping... - 3

Sources

Application

Application Notes and Protocols for Fmoc-L-Homohistidine-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The successful incorporation of non-canonical amino acids into peptide sequences is a critical endeavor in modern drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful incorporation of non-canonical amino acids into peptide sequences is a critical endeavor in modern drug discovery and materials science. Fmoc-L-Homohistidine-OH, a homolog of L-histidine, presents unique opportunities for modifying peptide structure and function. However, like its canonical counterpart, the imidazole-containing side chain introduces a significant challenge: a high propensity for racemization during the crucial coupling step of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the chemical principles and practical methodologies required to effectively couple Fmoc-L-Homohistidine-OH while ensuring stereochemical integrity. We will delve into the mechanisms of racemization, strategies for its suppression through appropriate side-chain protection and optimized coupling protocols, and present detailed, field-proven experimental procedures.

The Challenge: Understanding Racemization in Homohistidine Coupling

The primary obstacle in the incorporation of Fmoc-L-Homohistidine-OH into a growing peptide chain is the risk of epimerization at the α-carbon. This loss of stereochemical purity arises from the unique properties of the imidazole side chain. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the abstraction of the acidic α-proton of the activated amino acid.[1][2][3] This results in the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of both the desired L-enantiomer and the undesired D-enantiomer.[1][2][3]

The additional methylene group in the side chain of homohistidine compared to histidine may subtly influence the rate of this intramolecularly catalyzed racemization. While direct comparative studies are not extensively documented, the fundamental mechanism remains the same. Therefore, strategies employed to mitigate racemization in histidine coupling are directly applicable and essential for successful homohistidine incorporation.

Strategic Mitigation: Side-Chain Protection and Coupling Reagent Selection

The cornerstone of preventing racemization lies in a two-pronged approach: judicious selection of a side-chain protecting group for the imidazole nitrogen and the use of an appropriate coupling reagent and conditions.

Imidazole Side-Chain Protection

Several protecting groups are commonly employed to mask the imidazole side chain, thereby preventing its participation in the racemization mechanism. The choice of protecting group is critical and can significantly impact the level of D-isomer formation.

  • Trityl (Trt): A bulky and acid-labile protecting group that sterically hinders the imidazole nitrogen. While widely used, it offers only partial suppression of racemization.[2]

  • tert-Butoxycarbonyl (Boc): Another acid-labile group that has been shown to be highly effective in reducing epimerization, often outperforming the Trt group under identical conditions.[4]

  • Fmoc: In the form of Fmoc-His(Fmoc)-OH, this derivative offers the convenience of simultaneous deprotection of both the Nα- and side-chain Fmoc groups with piperidine.[1][5] However, this leaves the imidazole side chain unprotected in subsequent coupling steps, which can be a disadvantage.[6]

For Fmoc-L-Homohistidine-OH, the use of a Boc protecting group on the imidazole side chain is highly recommended to ensure maximal suppression of racemization.

Coupling Reagents: A Comparative Overview

The choice of coupling reagent plays a pivotal role in both the efficiency of the amide bond formation and the preservation of stereochemical integrity. Modern coupling reagents are designed for high reactivity and minimal side reactions.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Aminium/Uronium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction times.[7][] HATU is often superior for hindered couplings.[4]Can lead to guanidinylation of the free amine if used in excess without pre-activation.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low risk of racemization.[9]By-products can sometimes be difficult to remove.
Carbodiimides DIC, DCCCost-effective and widely used.[10]Higher risk of racemization without additives like HOBt or Oxyma Pure.[9] DCC by-product is insoluble.[10]
Immonium/Uronium Reagents COMUHigh efficiency, incorporates a safer HOBt alternative (Oxyma Pure).[9]
Mixed Anhydrides DEPBTReported to have a remarkable resistance to racemization, making it a good choice for histidine.[9]

For the coupling of Fmoc-L-Homohistidine(Boc)-OH, the use of high-efficiency, low-racemization reagents such as HATU or DIC/Oxyma Pure is strongly recommended.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the manual solid-phase synthesis incorporating Fmoc-L-Homohistidine-OH. These protocols are designed to be self-validating through the inclusion of monitoring steps.

General Fmoc-SPPS Cycle

This workflow outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Fmoc-SPPS Cycle Resin Peptide-Resin (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Peptide-Resin (Free N-terminal Amine) Washing1->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Amino Acid Activation (Fmoc-AA-OH + Coupling Reagent) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Next Cycle or Final Deprotection Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Coupling of Fmoc-L-Homohistidine(Boc)-OH using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Homohistidine(Boc)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[4]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Homohistidine(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the amino acid/HATU solution to initiate pre-activation and immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (colorless or yellow beads) indicates the successful completion of the coupling.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.[4]

Protocol 2: Coupling of Fmoc-L-Homohistidine(Boc)-OH using DIC/Oxyma Pure

This protocol offers a cost-effective alternative with excellent racemization suppression.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Homohistidine(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vial, prepare a solution of Fmoc-L-Homohistidine(Boc)-OH (3-5 equivalents), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.

  • Coupling: Add the coupling solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended.

  • Monitoring: Use the Kaiser test to confirm the completion of the coupling reaction.

  • Washing: After a negative Kaiser test, thoroughly wash the peptide-resin with DMF (3-5 times).

Coupling_Mechanism cluster_activation Carboxyl Group Activation cluster_coupling Amide Bond Formation Fmoc_HHis_OH Fmoc-HHis(Boc)-OH Activated_Ester Activated Ester Intermediate Fmoc_HHis_OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Coupling_Reagent->Activated_Ester Peptide_Resin Peptide-Resin-NH2 Activated_Ester->Peptide_Resin Nucleophilic Attack Coupled_Product Fmoc-HHis(Boc)-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: Simplified mechanism of Fmoc-L-Homohistidine-OH coupling.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a "double coupling" can be performed by repeating the coupling step with fresh reagents.

  • Aggregation: For hydrophobic or long peptide sequences, peptide aggregation on the resin can hinder coupling efficiency.[6] Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts may help disrupt aggregation.[11]

  • Premature Fmoc Deprotection: Traces of piperidine from the deprotection step can cause premature deprotection of the incoming Fmoc-amino acid.[12] Thorough washing after deprotection is crucial.

  • Racemization Confirmation: The extent of racemization can be quantified by cleaving a small amount of the peptide from the resin and analyzing it by chiral chromatography or by enzymatic digestion followed by analysis of the resulting amino acids.

Conclusion

The successful incorporation of Fmoc-L-Homohistidine-OH into synthetic peptides is readily achievable with a careful and informed approach. The primary challenge of racemization can be effectively overcome by utilizing a side-chain protecting group, such as Boc, in combination with a high-efficiency, low-racemization coupling reagent like HATU or DIC/Oxyma Pure. The detailed protocols and troubleshooting guidelines provided in this document serve as a robust framework for researchers to confidently synthesize homohistidine-containing peptides with high purity and stereochemical integrity, paving the way for the development of novel therapeutics and advanced biomaterials.

References

  • Benchchem. (2025). Technical Support Center: Fmoc-His(Fmoc)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (2025). OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-His(Fmoc)-OH.
  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Benchchem. (2025). Preventing racemization of Fmoc-His(3-Me)-OH during coupling.
  • Benchchem. (2025). Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Scribd. (n.d.). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Benchchem. (n.d.). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Synthesis of l-homo-histidine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • Benchchem. (n.d.). Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis.
  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?.
  • PMC. (n.d.). Design, Synthesis, and Evaluation of Homochiral Peptides Containing Arginine and Histidine as Molecular Transporters.
  • Bio-Rad. (n.d.).
  • Scite.ai. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)
  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides.
  • Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

Sources

Method

Analytical HPLC Methodologies for the Separation and Characterization of L-Homohistidine

Introduction & Scope L-Homohistidine is a chiral, non-proteinogenic β -amino acid homologue featuring an imidazole side chain. It is increasingly utilized in the rational design of protease-resistant peptidomimetics, adv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

L-Homohistidine is a chiral, non-proteinogenic β -amino acid homologue featuring an imidazole side chain. It is increasingly utilized in the rational design of protease-resistant peptidomimetics, advanced therapeutics, and highly stable peptide ligands[1][2]. Because of its highly polar nature and the presence of a stereocenter, comprehensive analytical profiling requires orthogonal high-performance liquid chromatography (HPLC) techniques. This application note details two validated methodologies: Reversed-Phase HPLC (RP-HPLC) for chemical impurity profiling and Chiral HPLC for the determination of enantiomeric excess (ee).

Scientific Principles & Causality

Reversed-Phase HPLC (Chemical Purity)

L-Homohistidine contains three ionizable groups: a carboxyl group (pKa ~2.2), an imidazole ring (pKa ~6.0), and an α -amino group (pKa ~9.5)[3]. Under standard neutral aqueous conditions, the molecule is highly hydrophilic and elutes in the void volume of a standard C18 column.

The Causality of the Mobile Phase: By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylate is protonated and neutralized, while the amine and imidazole groups become fully positively charged. TFA acts as a hydrophobic ion-pairing agent. The fluorinated tail of TFA interacts with the non-polar C18 stationary phase, while its carboxylate head forms an ion pair with the protonated L-Homohistidine. This mechanism significantly increases retention time and suppresses peak tailing caused by secondary interactions with residual silanols on the silica matrix[2].

Chiral HPLC (Enantiomeric Purity)

The separation of D- and L-Homohistidine enantiomers is achieved using a crown ether-based chiral stationary phase, specifically the Daicel CROWNPAK® CR(+) column. This column contains an immobilized (S)-18-crown-6 ether coated on a 5 µm silica support[4].

The Causality of Chiral Recognition: The chiral recognition mechanism strictly depends on the formation of a host-guest inclusion complex between the crown ether cavity and the primary amine of the amino acid[5]. To enforce this interaction, the mobile phase must be highly acidic. Perchloric acid (HClO 4​ ) is the optimal modifier because it ensures complete protonation of the α -amine to -NH 3+​ without forming competitive, bulky ion pairs that could disrupt the inclusion complex[5][6]. Due to the stereochemical configuration of the CR(+) selector, the D-enantiomer experiences less steric hindrance, forms a weaker complex, and consistently elutes before the L-enantiomer[4].

Experimental Protocols

Protocol A: RP-HPLC Chemical Purity Profiling

This self-validating protocol is designed to separate L-Homohistidine from synthesis by-products (e.g., desamino-histidine or truncated peptide fragments).

  • Sample Preparation: Dissolve L-Homohistidine in 0.1% aqueous TFA to a final concentration of 1.0 mg/mL. Vortex until fully dissolved.

  • Column: C18 Analytical Column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water[1].

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 214 nm (optimal wavelength for peptide bonds and imidazole ring absorption)[1].

  • Injection Volume: 10 µL.

  • Gradient Execution: Follow the gradient program outlined in Table 1.

Protocol B: Chiral HPLC Enantiomeric Separation

This protocol determines the ratio of D-Homohistidine to L-Homohistidine to calculate enantiomeric purity.

  • Sample Preparation: Dissolve the sample directly in the mobile phase (aqueous Perchloric acid, pH 1.5) to a concentration of 0.5 mg/mL. Critical Note: Never use pure organic solvents for sample dissolution, as they will strip the crown ether coating from the stationary phase[4].

  • Column: Daicel CROWNPAK® CR(+) (150 mm × 4.0 mm, 5 µm)[4].

  • Mobile Phase: Aqueous Perchloric Acid (HClO 4​ ), adjusted to pH 1.5 (approx. 16.3 g of 70% HClO 4​ diluted in 1L of water)[4][5].

  • Flow Rate: 0.5 mL/min. Do not exceed 1.5 mL/min to prevent high backpressure and column bed collapse[4].

  • Column Temperature: 25°C. (If baseline resolution is not achieved, lower the temperature to 10°C to strengthen the inclusion complex and increase retention)[5].

  • Detection: UV at 214 nm.

  • Injection Volume: 5 µL.

  • Elution: Isocratic for 30 minutes.

Data Presentation

Table 1: RP-HPLC Gradient Program for Chemical Purity | Time (min) | % Solvent A (0.1% TFA in H 2​ O) | % Solvent B (0.1% TFA in MeCN) | Curve | | :--- | :--- | :--- | :--- | | 0.0 | 95 | 5 | Initial | | 5.0 | 95 | 5 | Isocratic | | 25.0 | 40 | 60 | Linear | | 27.0 | 5 | 95 | Linear | | 30.0 | 5 | 95 | Wash | | 31.0 | 95 | 5 | Re-equilibration | | 40.0 | 95 | 5 | End |

Table 2: System Suitability and Typical Retention Parameters

Parameter RP-HPLC (Chemical Purity) Chiral HPLC (Enantiomeric Purity)
Target Analyte RT ~12.5 min (L-Homohistidine) ~18.2 min (L-Homohistidine)
Secondary Analyte RT N/A ~14.5 min (D-Homohistidine)
Resolution (Rs) > 2.0 (from nearest impurity) > 1.5 (Baseline separation)
Tailing Factor (Tf) < 1.5 < 1.8

| Elution Order | Polarity dependent | D-enantiomer elutes first |

Visualizations

Workflow Start L-Homohistidine Sample Prep Sample Preparation (Dissolution in Target Solvent) Start->Prep Split Analysis Pathway Prep->Split RP Chemical Purity (RP-HPLC C18 + TFA) Split->RP Impurities Chiral Enantiomeric Purity (CROWNPAK CR+) Split->Chiral Chirality DataRP Impurity Profiling & Quantitation RP->DataRP DataChiral D/L Enantiomeric Excess (ee) Calc Chiral->DataChiral Report Final QA/QC Certificate of Analysis DataRP->Report DataChiral->Report

Analytical workflow for the comprehensive characterization of L-Homohistidine.

Mechanism MobilePhase Mobile Phase (Perchloric Acid pH 1.5) Protonation Protonation of alpha-Amine (-NH3+) MobilePhase->Protonation Complex Host-Guest Inclusion Complex Protonation->Complex Hydrogen Bonding StationaryPhase Stationary Phase (S)-18-Crown-6 Ether StationaryPhase->Complex Steric Fit Elution Differential Elution (D-enantiomer first) Complex->Elution

Chiral recognition mechanism of L-Homohistidine via crown ether inclusion complexation.

References

  • Recognition of MHC-II peptide ligands that contain β-amino acids National Institutes of Health (NIH) / PMC[Link][1]

  • Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution National Institutes of Health (NIH) / PMC[Link][2]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester Journal of Liquid Chromatography / Taylor & Francis[Link][5]

  • High-performance liquid chromatographic separation of the enantiomers of unusual amino acid analogues Journal of Chromatography A / ResearchGate[Link][6]

  • INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) Daicel Chiral Technologies[Link][4]

  • Product Class 3: Imidazoles Science of Synthesis / Thieme Connect[Link][3]

Sources

Application

Topic: A Robust LC-MS/MS Strategy for the Unambiguous Identification and Characterization of L-Homohistidine Containing Peptides

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Rise of L-Homohistidine in Peptide Therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of L-Homohistidine in Peptide Therapeutics and the Analytical Challenge

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug development, offering a powerful tool to enhance therapeutic properties such as potency, selectivity, and metabolic stability. L-Homohistidine (hHis), an analogue of L-Histidine with an additional methylene group in its side chain, is an exemplar of this strategy. Its structural modifications can subtly alter the peptide's conformation, basicity, and interaction with biological targets.[1] The rational design of peptides incorporating hHis is crucial in developing novel therapeutics, from potent receptor agonists to enzyme inhibitors.[2]

However, the introduction of this synthetic residue presents a significant analytical challenge. The primary task of any peptide characterization workflow is the unambiguous confirmation of its primary sequence. While mass spectrometry (MS) is the gold standard for this purpose, the presence of hHis can introduce ambiguity.[3] Its mass is not unique, and it can be isobaric with other modified residues or exist as a positional isomer within a complex peptide. Therefore, a simple molecular weight measurement is insufficient for confident identification.

This application note provides a comprehensive, field-tested guide for the mass spectrometry analysis of L-homohistidine peptides. We will move beyond simple protocols to explain the underlying principles of fragmentation and separation that enable confident characterization. This self-validating system is designed to provide researchers with the expertise to not only execute the analysis but also to interpret the data with a high degree of scientific rigor.

The Core Analytical Problem: Distinguishing L-Homohistidine

The fundamental challenge in analyzing hHis-peptides lies in differentiating them from other peptides of the same nominal mass. This ambiguity can arise from two primary sources:

  • Isobaric Modifications: Other amino acid modifications can result in a mass shift that coincidentally matches that of substituting a canonical amino acid with hHis. For example, the substitution of Glycine (57.02 Da) with hHis (169.09 Da) results in a mass increase of 112.07 Da. A different peptide containing a modification of a similar mass could be mistaken for the hHis-peptide if relying solely on precursor mass.

  • Positional Isomerism: In peptides containing multiple potential sites for modification or substitution, determining the exact location of the hHis residue is critical. Two peptides with the same amino acid composition but with hHis at different positions will have identical precursor masses but different biological activities and fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential but not always sufficient. While it can resolve near-isobaric species, it cannot distinguish between true isobars or positional isomers.[4] The definitive solution lies in tandem mass spectrometry (MS/MS), where peptides are fragmented to generate sequence-specific ions. The unique structure of the hHis side chain must be exploited to produce a characteristic fragmentation 'fingerprint'.

Mechanistic Insights: The Fragmentation Behavior of L-Homohistidine Peptides

Understanding the gas-phase fragmentation of a peptide is key to interpreting its MS/MS spectrum. The fragmentation of histidine-containing peptides is well-studied; the basic imidazole side chain often directs cleavage, leading to enhanced fragmentation C-terminal to the histidine residue.[5] The protonated imidazole ring can act as a catalyst for backbone cleavage, and its presence can lead to the formation of unique b-ion structures.[6]

The introduction of an extra methylene group in L-homohistidine alters this dynamic in two critical ways:

  • Increased Side-Chain Flexibility: The longer, more flexible side chain in hHis can reduce the catalytic efficiency of the imidazole ring on the adjacent peptide bond. This may result in a fragmentation pattern that is less dominated by the "histidine effect" and shows a more distributed series of b- and y-ions.

  • Potential for Unique Fragment Ions: The extended side chain may enable the formation of unique, stable fragment ions or neutral losses that are not observed with standard histidine. For instance, the neutral loss of the entire side chain or specific fragments thereof can provide a diagnostic marker for the presence of hHis.

Therefore, the analytical strategy must focus on a fragmentation technique, such as Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), that thoroughly fragments the peptide backbone while also revealing these subtle, side-chain-specific patterns.[7][8]

A Validated Workflow for L-Homohistidine Peptide Analysis

To ensure reproducible and reliable results, a standardized workflow is essential. The following process provides a self-validating system from sample receipt to final characterization.

hHis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Crude or Purified hHis Peptide SPE Solid-Phase Extraction (Desalting & Concentration) Sample->SPE LC Reversed-Phase HPLC (C18 Separation) SPE->LC MS1 HRMS Full Scan (Precursor m/z Confirmation) LC->MS1 MS2 Data-Dependent MS/MS (HCD Fragmentation) MS1->MS2 Analysis Spectrum Analysis (b- & y-ion series mapping) MS2->Analysis Validation Signature Fragment ID (Confirming hHis presence and position) Analysis->Validation Report Final Sequence Confirmation Validation->Report

Caption: Workflow for hHis peptide analysis.

Detailed Experimental Protocols

These protocols are designed for a high-resolution LC-MS system, such as a Thermo Scientific™ Orbitrap™ mass spectrometer, but can be adapted for other modern tandem mass spectrometers.

Protocol 1: Peptide Sample Preparation and Purification

Rationale: Crude synthetic peptides often contain salts and organic impurities from the synthesis and cleavage process that can interfere with ionization. A desalting step using solid-phase extraction (SPE) is critical for achieving high-quality data.[3]

Materials:

  • SPE Cartridge (e.g., C18, 10-50 mg bed)

  • Solvent A: 0.1% Formic Acid (FA) in HPLC-grade water

  • Solvent B: 0.1% FA in HPLC-grade acetonitrile (ACN)

  • Peptide sample dissolved in a minimal amount of Solvent A

Procedure:

  • Cartridge Conditioning: Wet the SPE cartridge with 1 mL of Solvent B.

  • Cartridge Equilibration: Equilibrate the cartridge with 2 mL of Solvent A.

  • Sample Loading: Load the dissolved peptide sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of Solvent A to remove salts and hydrophilic impurities.

  • Elution: Elute the peptide from the cartridge using 1 mL of 60% Solvent B in Solvent A.

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in Solvent A to a final concentration of approximately 100-500 fmol/µL for injection.

Protocol 2: High-Resolution LC-MS/MS Analysis

Rationale: Chromatographic separation is essential to resolve the target peptide from impurities and potential isomers. A shallow gradient provides the best resolution for complex peptide mixtures.[9] High-resolution MS1 confirms the precursor mass accuracy, while data-dependent HCD fragmentation provides rich sequence information.[10]

Liquid Chromatography (LC) Parameters:

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) Provides excellent retention and separation for most peptides.
Mobile Phase A 0.1% Formic Acid in Water Standard acidic modifier for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for peptide elution.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Gradient 2-35% B over 30 min A shallow gradient is crucial for resolving closely eluting species.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 5 µL | Dependent on sample concentration. |

Mass Spectrometry (MS) Parameters (Orbitrap Example):

Parameter Setting Rationale
Ionization Mode Positive ESI Peptides readily form positive ions.
MS1 Scan Range 350-1800 m/z Covers the typical mass range for peptides.
MS1 Resolution 60,000 Ensures high mass accuracy for precursor ion identification.
MS/MS Activation HCD Provides high-quality, information-rich fragmentation spectra.
Collision Energy Stepped NCE (25, 30, 35) Acquiring data at multiple energies ensures optimal fragmentation for different peptide sizes and charge states.
MS/MS Resolution 15,000 Sufficient for resolving fragment ions.

| Data Acquisition | Data-Dependent (Top 5 most intense precursors) | Selects the most abundant peptides for fragmentation automatically. |

Data Interpretation and Signature Fragments

The key to confident assignment is the detailed analysis of the MS/MS spectrum.

Analysis Steps:

  • Precursor Mass Match: Confirm that the measured monoisotopic mass of the precursor ion in the MS1 scan matches the theoretical mass of the hHis-peptide within 5 ppm.

  • Fragment Ion Mapping: Use protein sequencing software or manual interpretation to map the observed fragment ions to the expected b- and y-ion series for the hHis-peptide sequence.

  • Sequence Coverage: Aim for comprehensive sequence coverage from both N-terminal (b-ions) and C-terminal (y-ions) fragments flanking the hHis residue.

  • Identify Signature Fragments: Look for fragment ions or neutral losses that are unique to hHis. This could be a specific immonium ion (m/z > 120 Da) or a characteristic loss from the b- or y-ions containing hHis.

The following diagram illustrates the expected fragmentation of a model peptide containing L-Homohistidine.

hHis_Fragmentation cluster_peptide Peptide: Ac-Gly-Ala-hHis-Val-Arg-NH2 cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) Gly Gly Ala Ala Gly->Ala b2 hHis hHis Ala->hHis b3 Ala->hHis y3 Val Val hHis->Val b4 hHis->Val y2 Arg Arg Val->Arg y1 b1 b1 b2 b2 b3 b3 b2_label b2 b4 b4 b3_label b3 b4_label b4 y1 y1 y2 y2 y1_label y1 y3 y3 y2_label y2 y4 y4 y3_label y3

Caption: Fragmentation of a model hHis peptide.

Example Data: Distinguishing Positional Isomers

Consider two isomeric peptides with the sequence Ac-Gly-X-Y-Arg-NH2, where one peptide is (X=Ala, Y=hHis) and the other is (X=hHis, Y=Ala). Both have the same precursor mass. Their MS/MS fragmentation patterns, however, will be distinct.

Fragment IonTheoretical m/z (Ac-Gly-Ala-hHis-Arg-NH2)Theoretical m/z (Ac-Gly-hHis-Ala-Arg-NH2)Differentiating?
b2 115.06213.11Yes
b3 284.14284.14No
y2 329.21329.21No
y3 498.30442.26Yes

This data clearly shows that by analyzing specific b- and y-ions, the exact position of the L-homohistidine residue can be determined unambiguously.

Conclusion

The successful analysis of L-homohistidine-containing peptides is not merely a matter of high-end instrumentation but requires a methodical approach grounded in the principles of chromatography and mass spectrometry. The workflow and protocols detailed in this note provide a robust framework for the unambiguous identification and characterization of these important therapeutic molecules. By focusing on high-resolution separation and detailed fragmentation analysis, researchers can overcome the challenges of isobaric and isomeric ambiguity. This ensures data integrity and provides the high-confidence sequence validation required for advancing drug development programs.

References

  • Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive. [Link]

  • CuriRx. (n.d.). Peptide Mapping Challenges. [Link]

  • Martin, B. R., et al. (2026, February 28). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. [Link]

  • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • Teleman, J., et al. (2013). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. PMC. [Link]

  • Li, L., et al. (2021). Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Springer Nature Experiments. [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses. [Link]

  • Pan, X., et al. (2022). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. ACS Publications. [Link]

  • Stefanucci, A., et al. (2022). Discovery of κ Opioid Receptor (KOR)-Selective D-Tetrapeptides with Improved In Vivo Antinociceptive Effect after Peripheral Administration. ResearchGate. [Link]

  • Nardi, C., et al. (n.d.). Synthesis and Application of Fmoc-His(3-Bum)-OH. ResearchGate. [Link]

  • Pan, X., et al. (2021). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. ResearchGate. [Link]

  • Singh, S., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed. [Link]

  • Fichepain, D., et al. (2025, February 12). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI. [Link]

  • Vachet, R. W., et al. (2003). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. PMC. [Link]

  • McCarron, P., et al. (2022, December 9). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. OPUS at UTS. [Link]

  • Kumar, P., et al. (2016). Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. PMC. [Link]

  • Drochioiu, G., et al. (n.d.). MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. [Link]

  • Mitroi, D. N., et al. (2012). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. PMC. [Link]

  • Gaggini, F., et al. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Siuzdak, G. (n.d.). Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

Sources

Method

Application Note: Comprehensive Structural Characterization of L-Homohistidine Using Multinuclear and Multidimensional NMR Spectroscopy

Abstract L-Homohistidine is a non-proteinogenic amino acid analogue of L-histidine, distinguished by an additional methylene group in its side chain.[1] This structural modification has implications for its incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-Homohistidine is a non-proteinogenic amino acid analogue of L-histidine, distinguished by an additional methylene group in its side chain.[1] This structural modification has implications for its incorporation into peptides and its role in drug development, necessitating precise analytical methods for its characterization. This application note provides a detailed guide for the comprehensive structural elucidation of L-Homohistidine using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present optimized protocols for one-dimensional (1D) ¹H and ¹³C NMR, and two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The methodologies described herein offer a robust framework for researchers, scientists, and drug development professionals to unambiguously confirm the identity, purity, and detailed atomic connectivity of L-Homohistidine.

Introduction

L-Homohistidine, chemically known as (2S)-2-amino-4-(1H-imidazol-4-yl)butanoic acid, is a higher homologue of the essential amino acid L-histidine.[1] Its unique structure, featuring a flexible ethyl-imidazole side chain, makes it a valuable building block in peptidomimetics and for probing the structural and functional roles of histidine residues in bioactive peptides.[2] Accurate and thorough characterization is a critical first step in any application, from fundamental biochemical research to pharmaceutical development.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the structural determination of organic molecules in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide details the application of a multi-pronged NMR strategy to fully characterize L-Homohistidine, ensuring scientific integrity through a self-validating system of cross-correlated data.

Principle of NMR Characterization

The complete structural assignment of L-Homohistidine is achieved by systematically assembling information from several NMR experiments:

  • 1D ¹H NMR: Identifies all proton-containing groups and provides initial information on their chemical environment and scalar (J) couplings.

  • 1D ¹³C NMR: Determines the number of unique carbon environments in the molecule.[4]

  • 2D COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing which protons are connected through two or three bonds.[5][6] This is crucial for tracing the connectivity within the aliphatic side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom, providing unambiguous ¹H-C one-bond correlations.[7][8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This experiment is vital for connecting disparate spin systems, such as linking the aliphatic chain to the imidazole ring and the carboxyl group.[7][8]

By integrating the data from these experiments, a complete and validated structural assignment can be made.

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[9] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[10]

Materials:

  • L-Homohistidine sample

  • Deuterium Oxide (D₂O, 99.9% D)

  • High-quality 5 mm NMR tubes[9]

  • Pipettes and a vortex mixer

  • Filter (e.g., a Pasteur pipette with a tight glass wool plug)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of L-Homohistidine. This concentration is generally sufficient for most modern NMR spectrometers.[10]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O in a small vial. D₂O is the solvent of choice for water-soluble compounds like amino acids as it eliminates the large, obscuring water (H₂O) signal.[11][12] The deuterium signal also provides the field-frequency lock for the spectrometer.[13]

  • Homogenization: Gently vortex the vial to ensure complete dissolution.

  • Filtration: Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[9] This step is critical for achieving good magnetic field homogeneity (shimming) and sharp spectral lines.

  • Depth Check: Ensure the sample height in the NMR tube is at least 4 cm (approximately 0.55-0.6 mL) to be within the active detection region of the NMR probe.[7][9]

  • Capping: Securely cap the NMR tube to prevent evaporation and contamination.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[14] Experiments are typically run at a constant temperature, such as 298 K (25 °C).

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare L-Homohistidine in D₂O LockShim Lock & Shim Prep->LockShim H1 1D ¹H Spectrum LockShim->H1 C13 1D ¹³C Spectrum H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Process & Reference All Spectra HMBC->Process Assign Assign Resonances Process->Assign Structure Confirm Structure Assign->Structure

Caption: NMR experimental workflow from sample to structure.

1. 1D ¹H NMR:

  • Purpose: Obtain a survey spectrum of all protons.

  • Key Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64 scans for good signal-to-noise (S/N).

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

2. 1D ¹³C NMR:

  • Purpose: Obtain a survey spectrum of all carbons.

  • Key Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~200 ppm.[4]

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance (1.1%).[15]

    • Relaxation Delay (d1): 2 seconds.

3. 2D COSY:

  • Purpose: Identify ¹H-¹H spin systems.

  • Key Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Number of Increments (t1): 256-512.

    • Number of Scans: 2-8 per increment.

4. 2D HSQC:

  • Purpose: Correlate protons to their directly attached carbons.

  • Key Parameters:

    • Pulse Program: Sensitivity-enhanced, gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (typical for one-bond C-H coupling).

    • Number of Increments (t1): 128-256.

    • Number of Scans: 4-16 per increment.

5. 2D HMBC:

  • Purpose: Identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Key Parameters:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Number of Increments (t1): 256-512.

    • Number of Scans: 8-32 per increment.

Data Processing and Analysis

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). For 2D spectra, use a sine-bell window function in both dimensions.

  • Referencing: Calibrate the ¹H spectrum using the residual HDO signal (typically ~4.79 ppm at 298 K). The ¹³C spectrum is referenced indirectly based on the ¹H reference.[16]

  • Interpretation: Analyze the spectra in a stepwise manner as outlined below.

Expected Results and Spectral Interpretation

The following table summarizes the expected chemical shifts for L-Homohistidine based on its structure and comparison with related compounds like L-histidine.[6][17] Note that exact chemical shifts are dependent on pH, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Homohistidine in D₂O

Atom PositionAtom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Alpha-Carbon~55
Alpha-Proton~3.8 (dd)
Beta-Carbon~28
Beta-Protons~2.1 (m)
Gamma-Carbon~25
Gamma-Protons~2.8 (t)
Imidazole C2C2'~135
Imidazole H2H2'~8.6 (s)
Imidazole C4C4'~130
Imidazole C5C5'~118
Imidazole H5H5'~7.3 (s)
CarboxylCOOH~175

Chemical structure with atom numbering:

alt text
Step-by-Step Spectral Assignment:

1. ¹H Spectrum Analysis:

  • Identify two singlets in the aromatic region (~7-9 ppm), corresponding to the non-coupled imidazole protons, H2' and H5'.

  • Identify three distinct signals in the aliphatic region (~2-4 ppm): a doublet of doublets (Hα), a multiplet (Hβ), and a triplet (Hγ).

2. COSY Spectrum Analysis:

  • A strong cross-peak will be observed between Hα and the Hβ protons, and between the Hβ and Hγ protons. This confirms the -CH(α)-CH₂(β)-CH₂(γ)- spin system of the side chain.

  • The Hγ protons will not show a correlation to any other aliphatic protons, but will be key in the HMBC spectrum.

  • The imidazole protons (H2' and H5') will not show any COSY cross-peaks as they do not have through-bond couplings to each other.

3. HSQC Spectrum Analysis:

  • Correlate each proton signal to its directly attached carbon. For example, the proton at ~3.8 ppm (Hα) will show a cross-peak to the carbon at ~55 ppm (Cα).

  • This allows for the direct assignment of all protonated carbons: Cα, Cβ, Cγ, C2', and C5'.

4. HMBC Spectrum Analysis:

  • This spectrum provides the final, crucial connections.

  • Connecting the Side Chain to the Imidazole Ring: Look for a cross-peak between the Hγ protons (~2.8 ppm) and the imidazole carbons C4' and C5'. This is the key correlation that unambiguously confirms the attachment of the butanoic acid chain to the imidazole ring.

  • Confirming the Imidazole Ring: The H5' proton should show correlations to C4' and C2'. The H2' proton should show correlations to C4' and C5'.

  • Assigning Quaternary and Carboxyl Carbons:

    • The Hα and Hβ protons will show correlations to the carboxyl carbon (COOH) at ~175 ppm.

    • The H5' and Hγ protons will show correlations to the quaternary imidazole carbon C4'.

Diagram of Key 2D NMR Correlations:

Caption: Key COSY and HMBC correlations for L-Homohistidine.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of L-Homohistidine. The protocols outlined in this application note offer a systematic and self-validating approach to ensure the identity and purity of this important non-proteinogenic amino acid. This robust characterization is fundamental for its application in peptide synthesis, drug discovery, and other advanced scientific research.

References

  • PubChem. (n.d.). L-Histidine. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved March 11, 2026, from [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). (+-)-Homohistidine. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Pindelska, E., et al. (2021). The ¹H NMR spectra of (a) l-histidine·HCl·H₂O, (b) l-histidine-A and (c) l-histidine-B. ResearchGate. Retrieved March 11, 2026, from [Link]

  • Gauto, D. F., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(5-6), 245-253. Retrieved March 11, 2026, from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of l-homo-histidine. Retrieved March 11, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 11, 2026, from [Link]

  • Vega, A. J. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. National Institutes of Health. Retrieved March 11, 2026, from [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved March 11, 2026, from [Link]

  • University of Copenhagen. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved March 11, 2026, from [Link]

  • MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). 2D 15 N-15 N chemical shift correlation spectra of 15 Nlabeled.... Retrieved March 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved March 11, 2026, from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved March 11, 2026, from [Link]

  • Frontiers Media. (2024, October 8). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Retrieved March 11, 2026, from [Link]

  • Hindawi. (2022, September 21). Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. Retrieved March 11, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 11, 2026, from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved March 11, 2026, from [Link]

  • Atta-ur-Rahman. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Hu, J., et al. (2015). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. The Journal of Physical Chemistry B, 119(4), 1436-1447. Retrieved March 11, 2026, from [Link]

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Application

Application Note: Precision Incorporation of L-Homohistidine into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Epimerization Suppression, and Self-Validating SPPS Protocols Mechanistic Rationale: The L-Homohist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Epimerization Suppression, and Self-Validating SPPS Protocols

Mechanistic Rationale: The L-Homohistidine Advantage

L-Homohistidine (hHis) is a non-canonical amino acid (ncAA) characterized by an extended methylene bridge within its imidazole-containing side chain. This subtle structural elongation fundamentally alters the side-chain pKa, enhances resistance to proteolytic degradation, and modulates transition metal-binding affinities, making it a highly sought-after building block in peptidomimetic drug design and metalloenzyme engineering[1].

However, the incorporation of Fmoc-L-Homohistidine(Trt)-OH presents significant synthetic bottlenecks. The primary challenge is a high propensity for base-catalyzed epimerization (racemization) during the carboxyl activation step[2]. To successfully incorporate this residue without compromising the stereochemical integrity of the peptide, researchers must strictly control the activation microenvironment.

The Chemical Challenge: Epimerization Dynamics

Histidine and its homologues are notoriously prone to epimerization at the alpha-carbon during SPPS[3]. This side reaction is driven by the basic lone pair of electrons on the of the imidazole ring.

The Causality of Racemization: When the alpha-carboxyl group of hHis is activated (forming an active ester), the spatially adjacent imidazole nitrogen can act as an intramolecular catalyst, abstracting the alpha-proton to form an achiral ester enolate intermediate[2]. Upon reprotonation, the stereocenter is scrambled, yielding a mixture of L- and D-diastereomers.

To mitigate this, the imidazole ring is typically protected with a bulky Trityl (Trt) group. While Trt prevents side-chain branching, its steric bulk slows down the coupling rate, tempting chemists to use highly reactive uronium-based coupling reagents (e.g., HBTU, HATU). However, uronium salts mandate the use of a strong tertiary amine base like N,N-diisopropylethylamine (DIEA). This exogenous base severely exacerbates enolate formation, leading to unacceptable levels of the D-hHis isomer[2].

Reagent Selection & Quantitative Benchmarks

To suppress the formation of the D-isomer, the activation microenvironment must remain neutral or mildly acidic. The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has emerged as the industry standard for this specific challenge[3]. Oxyma Pure is significantly more acidic than traditional additives like HOBt, effectively neutralizing the local basicity of the imidazole ring and preventing alpha-proton abstraction while maintaining high coupling efficiency.

Table 1: Comparative Analysis of Coupling Systems for Fmoc-hHis(Trt)-OH
Coupling SystemExogenous Base RequiredActivation MicroenvironmentEpimerization Risk (D-Isomer %)Relative Coupling Efficiency
DIC / Oxyma Pure NoneMildly Acidic< 0.5% High
DIC / HOBt NoneMildly Acidic~ 1.5 - 2.0%Moderate
HATU / DIEA DIEA (2.0 eq)Basic5.0 - 8.0%Very High
HBTU / DIEA DIEA (2.0 eq)Basic> 10.0%Moderate

(Data extrapolated from comparative studies on sterically hindered and Trt-protected histidine derivatives[2].)

Optimized SPPS Workflow Visualization

SPPS_Workflow Start 1. Resin Preparation Swelling in DMF Deprotect 2. Fmoc Deprotection 20% Piperidine in DMF Start->Deprotect Wash1 3. Wash Cycle DMF (3x) Deprotect->Wash1 Activate 4. Acidic Activation Fmoc-hHis(Trt)-OH + DIC/Oxyma Wash1->Activate Couple 5. Coupling Reaction Room Temperature, 60 min Activate->Couple Suppresses Enolate Formation Wash2 6. Wash Cycle DMF (3x) Couple->Wash2 Wash2->Deprotect Elongate Sequence Cleave 7. Cleavage & Deprotection TFA / TIPS / H2O Wash2->Cleave Sequence Complete

Figure 1: Optimized SPPS workflow for L-Homohistidine, highlighting the critical acidic activation.

Detailed Experimental Protocol

This methodology is optimized for a 0.1 mmol scale synthesis using standard Fmoc chemistry.

Step 1: Resin Preparation

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Add 5 mL of peptide-synthesis grade DMF and agitate for 30 minutes.

  • Causality: Polystyrene resins are collapsed in their dry state. Swelling solvates the polymer chains, expanding the matrix to allow reagents to diffuse freely to the reactive sites, ensuring uniform coupling.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution for 10 minutes. Wash thoroughly with DMF (5 × 3 mL).

  • Causality: Piperidine removes the N-terminal Fmoc group via base-induced β -elimination. Rigorous washing is critical; residual piperidine will act as a base during the subsequent activation step, triggering the exact epimerization we are trying to avoid.

Step 3: Acidic Pre-Activation (The Critical Step)

  • Action: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-hHis(Trt)-OH and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol (4 eq) of DIC. Stir for exactly 2 minutes at room temperature.

  • Causality: DIC forms an highly reactive O-acylisourea intermediate with the amino acid, which rapidly reacts with Oxyma Pure to form a stable active ester. The 2-minute limit prevents the active ester from degrading. The absence of DIEA ensures the microenvironment remains mildly acidic, protecting the alpha-proton.

Step 4: Coupling Reaction

  • Action: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Causality: Do not use microwave heating (e.g., 90°C) for this specific residue. While elevated temperatures accelerate coupling for sterically hindered amino acids, they exponentially increase the thermodynamic drive for enolate formation, overriding the protective acidic environment[3].

Step 5: Cleavage and Global Deprotection

  • Action: Once the sequence is complete, treat the peptide-resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H2O for 2 hours at room temperature.

  • Causality: TFA simultaneously cleaves the peptide from the solid support and removes the Trt protecting group from the hHis imidazole ring. TIPS acts as a highly efficient carbocation scavenger, preventing the highly reactive trityl carbocations from re-alkylating the peptide backbone or side chains.

Self-Validating Analytical Framework

A robust protocol must be a self-validating system. To definitively prove that the DIC/Oxyma protocol successfully suppressed epimerization, researchers must implement an orthogonal analytical check.

  • Generate a Racemized Standard: Synthesize a micro-scale control batch of the peptide where the Fmoc-hHis(Trt)-OH residue is intentionally coupled using HBTU and DIEA (2.0 eq) at 50°C. This guarantees the formation of a distinct D-hHis diastereomer peak.

  • Chromatographic Validation: Analyze the product of your optimized DIC/Oxyma protocol via Reverse-Phase UPLC using a high-resolution C18 column or a chiral stationary phase.

  • Co-Injection: Co-inject the optimized product with the "racemized standard." The complete absence of the secondary D-isomer peak in the optimized batch definitively validates the stereochemical integrity of your synthesis.

References

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS . AWS / CEM Corporation.[Link]

  • An Improved Synthesis of L-Homohistidine . Synthetic Communications.[Link]

  • Synthesis of glucagon-like peptide.

Sources

Method

Advanced Protecting Group Strategies for the Synthesis of L-Homohistidine and its Peptidomimetic Derivatives

Executive Summary L-Homohistidine (Hhi) is a critical non-proteinogenic amino acid utilized in the design of advanced peptidomimetics, foldamers, and semisynthetic enzyme analogues[1]. The homologation of the histidine s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Homohistidine (Hhi) is a critical non-proteinogenic amino acid utilized in the design of advanced peptidomimetics, foldamers, and semisynthetic enzyme analogues[1]. The homologation of the histidine side chain by a single methylene group introduces unique conformational flexibilities, allowing researchers to probe receptor binding pockets with high precision. However, the synthesis and subsequent peptide coupling of L-homohistidine present significant chemical challenges, primarily due to the amphoteric and nucleophilic nature of the imidazole ring[2]. This application note details the mechanistic rationale and optimized protocols for the synthesis and orthogonal protection of L-homohistidine, ensuring high optical purity and synthetic yield.

Mechanistic Foundations: The Imidazole Challenge

The imidazole ring of homohistidine contains two distinct nitrogen atoms: the pros ( π , N1) and tele ( τ , N3) nitrogens. In an unprotected state, the basicity of the τ -nitrogen promotes the enolization of the activated α -carboxyl group during peptide coupling, leading to rapid racemization. Furthermore, the nucleophilic π -nitrogen is highly susceptible to unwanted acylation and alkylation during chain elongation.

To mitigate these side reactions, a robust protecting group strategy is mandatory. The choice of protecting group dictates the success of both the homohistidine synthesis and its subsequent application in Solid-Phase Peptide Synthesis (SPPS):

  • Trityl (Trt): The bulky trityl group selectively protects the τ -nitrogen due to steric hindrance, effectively shielding the ring without deactivating it entirely[3]. It is highly acid-labile, making it perfectly orthogonal to Fmoc-based SPPS.

  • Tosyl (Tos): The strong electron-withdrawing nature of the tosyl group significantly lowers the basicity of the imidazole nucleus[4]. This is critical during metal-catalyzed homologation steps (such as the Wolff rearrangement in Arndt-Eistert synthesis), as it prevents the imidazole nitrogens from coordinating to the metal catalyst and poisoning the reaction[5].

Strategic Workflows for L-Homohistidine Synthesis

Historically, the Bloemhoff-Kerling synthesis of L-homohistidine was tedious and low-yielding. Altman et al. revolutionized this approach by utilizing formamidine acetate in liquid ammonia for the de novo imidazole ring closure of a chloromethyl ketone intermediate derived from L-glutamic acid, increasing the yield significantly[1]. Alternatively, β -homohistidine derivatives can be synthesized via the Arndt-Eistert homologation of protected L-histidine[5]. Both routes fundamentally rely on stringent protecting group management.

G Start N-Cbz-L-Glutamic Acid (Starting Material) Activate Carboxyl Activation (Isobutyl Chloroformate) Start->Activate Base / -15°C Diazo Diazoketone Formation (CH2N2) Activate->Diazo Ether / 0°C Chloro Chloromethyl Ketone (HCl treatment) Diazo->Chloro HCl (gas) Cyclize Imidazole Ring Closure (Formamidine Acetate / NH3) Chloro->Cyclize Liquid NH3 / 70°C ProtectImid N-tau Imidazole Protection (Trt-Cl / DIPEA) Cyclize->ProtectImid Orthogonal Protection SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) ProtectImid->SPPS HBTU / HOBt Coupling Deprotect Global Deprotection (TFA / TIS / H2O) SPPS->Deprotect Cleavage Cocktail

Workflow for L-Homohistidine synthesis and orthogonal protecting group strategy.

Quantitative Analysis of Imidazole Protecting Groups

To design a successful synthesis, the protecting group must be matched to the specific chemical environment of the homologation or coupling step.

Table 1: Comparative Analysis of Imidazole Protecting Groups in Homohistidine Synthesis

Protecting GroupAttachment ReagentCleavage ConditionsMechanistic AdvantagePrimary Application
Trityl (Trt) Trt-Cl, DIPEAMild Acid (TFA / Scavengers)Steric bulk prevents π -acylation; suppresses racemization.Fmoc-SPPS[3]
Tosyl (Tos) Tos-Cl, Et 3​ NNucleophiles (HOBt) or HFElectron-withdrawing; prevents metal catalyst coordination.Arndt-Eistert Homologation[4][5]
SEM SEM-Cl, NaHTBAF or Strong AcidHighly stable to basic alkylation conditions.Regioselective N-3 alkylation
Bom Bom-Cl, BaseCatalytic HydrogenationStable to TFA; highly orthogonal to Boc chemistry.Boc-SPPS

Detailed Experimental Protocols

Protocol 1: De Novo Imidazole Ring Formation (Altman Modification)

This protocol describes the critical ring-closure step to form the homohistidine core from a glutamic acid-derived chloromethyl ketone[1].

Reagents:

  • N -Cbz-L-amino-5-chloro-4-oxopentanoic acid (Chloromethyl ketone intermediate): 1.0 eq

  • Formamidine acetate: 5.0 eq

  • Liquid ammonia: Solvent

Step-by-Step Methodology:

  • Preparation: Cool a heavy-walled reaction vessel containing the chloromethyl ketone intermediate (approx. 5 mmol) to -78°C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense approximately 30 mL of anhydrous liquid ammonia directly into the reaction vessel.

  • Reagent Addition: Add formamidine acetate (25 mmol) to the frozen mixture.

  • Cyclization: Seal the vessel securely and allow it to warm to room temperature, then heat to 70°C in a controlled oil bath for 4 hours. Causality: The high pressure and temperature are required to force the condensation of the formamidine with the chloromethyl ketone, forming the imidazole ring while displacing the chloride leaving group.

  • Workup & Validation: Cool the vessel back to -78°C before carefully venting the ammonia. Dissolve the resulting residue in water and apply it to a Dowex 50W-X8 ion-exchange column. Elute with 1M NH 4​ OH. The presence of the imidazole product can be self-validated by spotting the eluent on a TLC plate and staining with Pauly reagent (which turns red/orange in the presence of an unprotected imidazole ring)[1].

Protocol 2: Nτ -Tritylation of L-Homohistidine

To utilize the synthesized L-homohistidine in Fmoc-SPPS, the imidazole ring must be protected with a trityl group.

Reagents:

  • Fmoc-L-Homohistidine-OH: 1.0 eq

  • Trityl chloride (Trt-Cl): 1.5 eq

  • N,N -Diisopropylethylamine (DIPEA): 3.0 eq

  • Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend Fmoc-L-Homohistidine-OH (10 mmol) in 40 mL of the DCM/DMF solvent mixture under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (30 mmol) dropwise. The suspension will clear as the amino acid forms a soluble salt.

  • Protection: Add Trt-Cl (15 mmol) in three equal portions over 30 minutes at 0°C. Causality: Stepwise addition at low temperature prevents the formation of unwanted trityl esters at the free α -carboxyl group.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Validate completion via HPLC or TLC (UV active, ninhydrin negative).

  • Isolation: Concentrate the mixture under reduced pressure, partition between ethyl acetate and 5% aqueous citric acid, wash the organic layer with brine, dry over Na 2​ SO 4​ , and precipitate the product (Fmoc-L-Hhi(Trt)-OH) using cold diethyl ether.

Protocol 3: Global Deprotection and Cleavage in SPPS

Once the homohistidine-containing peptide is synthesized on the solid support, the trityl group must be removed simultaneously with resin cleavage.

Reagents:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Ultrapure Water (H 2​ O): 2.5%

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptide-bound resin thoroughly with DCM and dry under a vacuum for 1 hour.

  • Cleavage: Add the cleavage cocktail (TFA/TIS/H 2​ O) to the resin (approx. 10 mL per gram of resin). Shake gently at room temperature for 2 hours. Causality: The addition of TIS is mechanistically critical. It acts as a carbocation scavenger to quench the highly stable trityl carbocation generated during cleavage, preventing it from re-alkylating the homohistidine side chain or other sensitive residues (e.g., Tryptophan).

  • Precipitation: Filter the resin and precipitate the free peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

  • Validation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to ensure complete removal of the trityl-TIS adducts. Lyophilize the resulting powder prior to HPLC purification.

References

  • Altman, J., Wilchek, M., Lipp, R., & Schunack, W. (1989). An Improved Synthesis of L-Homohistidine. Synthetic Communications, 19(11-12), 2069-2076. URL: [Link]

  • Seebach, D., et al. (2004).

    • and β3 -Homocysteine, β2
    • and β3 -Homohistidine and β2 -Homoserine for Solid-Phase Syntheses. Helvetica Chimica Acta, 87(12), 3131–3159. URL: [Link]
  • Nolte, R. J. M., et al. (1988). Polymerization of Imidazole-Containing Isocyanides. Influence of the N(Im)-Protecting Group. Recueil des Travaux Chimiques des Pays-Bas. URL: [Link]

  • Grimmett, M. R. (2002). Product Class 3: Imidazoles. Science of Synthesis, Thieme E-Books. URL: [Link]

  • Agelis, G., et al. (2012). Facile and Efficient Syntheses of a Series of N-Benzyl and N-Biphenylmethyl Substituted Imidazole Derivatives Based on (E)-Urocanic acid, as Angiotensin II AT1 Receptor Blockers. Molecules, 17(8), 9032-9055. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: L-Homohistidine in Enzyme Inhibitor Design

Audience: Researchers, scientists, and drug development professionals. Abstract: L-Homohistidine, a non-proteinogenic amino acid homolog of L-histidine, presents a unique and versatile scaffold for the design of potent a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Homohistidine, a non-proteinogenic amino acid homolog of L-histidine, presents a unique and versatile scaffold for the design of potent and selective enzyme inhibitors. Its defining feature—an additional methylene group in the side chain—subtly alters the steric and electronic properties of the imidazole ring, providing a powerful tool for modulating inhibitor binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of L-homohistidine's applications, focusing on its utility in targeting metalloenzymes and histidine-metabolizing enzymes. We offer detailed mechanistic insights, structure-activity relationship (SAR) principles, and field-proven experimental protocols to empower researchers in their drug discovery efforts.

Foundational Principles: The Advantage of the Homohistidine Scaffold

L-Histidine is a cornerstone of enzyme active sites, playing critical roles in catalysis, proton transfer, and metal ion coordination.[1][2] L-Homohistidine retains the essential imidazole side chain but extends the alkyl linker by one carbon atom. This seemingly minor modification has profound implications for inhibitor design:

  • Altered pKa: The increased distance between the electron-withdrawing amino group and the imidazole ring can subtly alter the pKa of the imidazole nitrogen atoms, influencing its protonation state and hydrogen bonding capacity at physiological pH.

  • Modified Metal Chelation: The imidazole group is a premier metal-binding pharmacophore (MBP) used to chelate catalytic metal ions in metalloenzymes.[3][4] The extended linker in L-homohistidine changes the "bite angle" and stability of the resulting coordination complex, a feature that can be exploited to achieve inhibitor selectivity against different metalloenzymes.[5]

  • Enhanced Conformational Flexibility: The longer side chain provides greater rotational freedom, allowing the imidazole moiety to access binding pockets and orientations that are inaccessible to a native histidine or histidine-based inhibitor. This can be pivotal for optimizing van der Waals interactions and improving binding affinity.

Data Presentation: Physicochemical Property Comparison

The table below summarizes the key differences between L-histidine and its homo-analog, L-homohistidine.

PropertyL-HistidineL-HomohistidineRationale for Significance in Inhibitor Design
Molecular Formula C6H9N3O2C7H11N3O2[6][]Increased molecular weight and lipophilicity can affect solubility and cell permeability.
Side Chain Length ~4.0 Å (Cα to Nδ1)~5.2 Å (Cα to Nδ1)Alters reach and positioning within the enzyme active site; modifies metal coordination geometry.
Imidazole pKa (~Nπ-H) ~6.0Slightly higher than 6.0Affects protonation state and role as a hydrogen bond donor/acceptor or metal ligand at physiological pH.
Rotational Freedom 2 rotatable bonds (χ1, χ2)3 rotatable bonds (χ1, χ2, χ3)Increased flexibility allows for better induced-fit binding but can come at an entropic cost.

Application Focus I: Targeting Metalloenzymes

A significant fraction of all enzymes are metalloenzymes, making them a rich class of drug targets.[3] Inhibitors for these enzymes typically consist of a scaffold that provides specificity for the target active site and a metal-binding group (MBG) that coordinates the catalytic metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺).[4][8]

The imidazole side chain of L-homohistidine serves as an effective MBG. By incorporating it into a larger molecular scaffold, medicinal chemists can design inhibitors where the homohistidine moiety anchors to the catalytic metal while the rest of the molecule makes specific interactions with the surrounding protein residues. The key advantage here is leveraging the altered coordination geometry to achieve selectivity. For instance, two related zinc metalloproteases may have subtly different active site architectures; an inhibitor with a histidine-based MBG might inhibit both, while a homohistidine-based inhibitor could preferentially bind to one due to a more favorable coordination geometry, thereby reducing off-target effects.[3]

Logical Workflow for Metalloenzyme Inhibitor Design

The following diagram illustrates a rational design and validation workflow for developing L-homohistidine-based metalloenzyme inhibitors.

Metalloenzyme_Inhibitor_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Optimization Target Target Selection (e.g., hCA II) Scaffold Scaffold Design (Non-MBG part) Target->Scaffold Active Site Analysis Incorp Incorporate L-Homohistidine as the MBG Scaffold->Incorp Synth Chemical Synthesis of Inhibitor Incorp->Synth Assay Enzyme Inhibition Assay (Protocol 2.1) Synth->Assay IC50 Determine IC50 Value Selectivity Selectivity Profiling (vs. related enzymes) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Optimize Iterative Refinement of Scaffold SAR->Optimize Optimize->Incorp Redesign

Caption: Rational design workflow for L-homohistidine-based metalloenzyme inhibitors.

Protocol 2.1: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against hCA II, a model zinc metalloenzyme. The principle relies on the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), which produces the yellow-colored p-nitrophenolate anion, monitored at 405 nm.[3]

A. Materials and Reagents

  • Purified human Carbonic Anhydrase II (hCA II)

  • Test Inhibitor (L-homohistidine derivative), dissolved in DMSO

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-SO4 buffer (50 mM, pH 8.0)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 405 nm

B. Experimental Procedure

  • Prepare Reagent Solutions:

    • Enzyme Stock: Prepare a 2 µM stock solution of hCA II in Tris-SO4 buffer.

    • Substrate Stock: Prepare a 5 mM stock solution of pNPA in acetonitrile.

    • Inhibitor Stock: Prepare a 1 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 1 mM down to 10 nM).

  • Assay Setup (100 µL final volume per well):

    • Negative Control (100% Activity): Add 88 µL of Tris-SO4 buffer, 2 µL of DMSO (no inhibitor), and 10 µL of the 2 µM hCA II stock solution.

    • Positive Control (Known Inhibitor): Add 88 µL of buffer, 2 µL of a known hCA II inhibitor (e.g., Acetazolamide at 10 µM), and 10 µL of enzyme stock.

    • Test Wells: Add 88 µL of buffer, 2 µL of the appropriate inhibitor dilution, and 10 µL of enzyme stock.

    • Blank (No Enzyme): Add 98 µL of buffer and 2 µL of DMSO.

  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping.

    • Incubate the plate at 30°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts. The causality here is to ensure that the measured inhibition reflects a true equilibrium binding event rather than a time-dependent onset.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 5 mM pNPA substrate stock to all wells (final pNPA concentration: 500 µM).

    • Immediately place the plate in the plate reader, pre-heated to 30°C.

    • Monitor the increase in absorbance at 405 nm every 60 seconds for 20 minutes.

C. Data Analysis

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application Focus II: Targeting Histidine Decarboxylase (HDC)

Histidine decarboxylase (HDC) is the sole enzyme responsible for synthesizing histamine from L-histidine.[9][10] As histamine is a key mediator of allergic reactions and inflammation, HDC is a prime therapeutic target.[10][11] L-homohistidine, as a close structural analog of the natural substrate, can act as a competitive inhibitor of HDC.

The design principle is straightforward: the inhibitor mimics the substrate and binds to the active site, preventing the binding and subsequent decarboxylation of L-histidine. The extended side chain of L-homohistidine can either provide a slightly improper fit that is non-productive for catalysis or be functionalized to introduce groups that form additional favorable interactions within the active site, thereby increasing binding affinity (i.e., lowering the Ki value).[9]

Conceptual Mechanism: Competitive Inhibition of HDC

This diagram visualizes the principle of competitive inhibition at the HDC active site.

HDC_Inhibition cluster_Enzyme HDC Enzyme cluster_Substrate Natural Reaction cluster_Inhibitor Inhibition ActiveSite Active Site Histamine Histamine (Product) ActiveSite->Histamine Catalyzes NoReaction ActiveSite->NoReaction Histidine L-Histidine (Substrate) Histidine->ActiveSite Binds Homohistidine L-Homohistidine (Inhibitor) Homohistidine->ActiveSite Binds & Blocks

Caption: Competitive inhibition of Histidine Decarboxylase (HDC) by L-homohistidine.

Application Focus III: Peptide-Based Inhibitors via SPPS

L-homohistidine can be incorporated as a non-canonical amino acid into peptides using Solid-Phase Peptide Synthesis (SPPS). This strategy is used to create peptidomimetic inhibitors with enhanced properties.[12][13] Replacing a natural histidine with L-homohistidine in a bioactive peptide can:

  • Improve Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, increasing the peptide's half-life in vivo.

  • Modulate Receptor/Enzyme Binding: The altered side-chain length and flexibility can change the peptide's overall conformation, leading to tighter or more selective binding.

  • Serve as a Linker: The imidazole group can be used as a chemical handle for attaching other functional groups, such as fluorescent probes or cytotoxic payloads.

The synthesis requires a protected form of the amino acid, typically Boc-L-homohistidine or Fmoc-L-homohistidine, for stepwise addition to the growing peptide chain on a solid support resin.[14][15]

Protocol 4.1: Manual Solid-Phase Synthesis of a Tripeptide Inhibitor (Ala-hHis-Phe-NH2)

This protocol outlines the manual synthesis of a simple tripeptide containing L-homohistidine using the standard Fmoc/tBu strategy on a Rink Amide resin.

A. Materials & Reagents

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH, Fmoc-L-hHis(Trt)-OH, Fmoc-Ala-OH

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel with a filter frit

B. Synthesis Workflow Diagram

SPPS_Cycle Start Start: Rink Amide Resin (Fmoc-Protected) Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Couple Wash2 4. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Add hHis, then Ala Cleave Final Deprotection & Cleavage from Resin Repeat->Cleave After last AA

Sources

Method

Application Notes &amp; Protocols: L-Homohistidine as a Molecular Probe for PET Imaging of Histidine Decarboxylase Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Metabolic Aberrations with L-Homohistidine In the landscape of molecular imaging, positron emission tomography (PET) offers an unpar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Metabolic Aberrations with L-Homohistidine

In the landscape of molecular imaging, positron emission tomography (PET) offers an unparalleled window into the metabolic and functional processes of disease.[1][2] While [¹⁸F]FDG is a cornerstone for imaging glycolysis, there is a pressing need for more specific probes that can interrogate other dysregulated metabolic pathways characteristic of cancer and other pathologies.[1][3] Altered amino acid metabolism is a hallmark of many cancers, driven by the high demand for protein synthesis and other biosynthetic pathways.[2][4]

L-Homohistidine, a non-proteinogenic amino acid analog of L-histidine, emerges as a promising molecular probe for targeting a key enzymatic pathway: the conversion of histidine to histamine. This reaction is catalyzed by L-histidine decarboxylase (HDC), the sole enzyme responsible for histamine synthesis in mammals.[5][6] HDC activity is frequently upregulated in various tumors, inflammatory conditions, and neurodegenerative diseases, making it a highly attractive biomarker for both diagnosis and therapeutic monitoring.

This guide details the principles, applications, and protocols for utilizing radiolabeled L-Homohistidine as a PET imaging agent to non-invasively quantify HDC activity in vivo. By acting as a substrate analog, radiolabeled L-Homohistidine is trapped in cells with high HDC expression, providing a specific and quantifiable imaging signal.

Principle of Application: Enzymatic Trapping and PET Detection

The utility of L-Homohistidine as a molecular probe is predicated on the mechanism of "enzymatic trapping." L-histidine is the natural substrate for HDC, which catalyzes its decarboxylation to histamine in a pyridoxal-5'-phosphate (PLP)-dependent reaction.[6][7] As an analog, L-Homohistidine is also recognized and processed by HDC.

When a radiolabeled version of L-Homohistidine (e.g., with Fluorine-18) is introduced, it is transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells.[1][4] Inside the cell, HDC catalyzes the decarboxylation of the probe. The resulting radiolabeled homo-histamine product is polar and cannot easily exit the cell, leading to its accumulation. This intracellular trapping is directly proportional to the enzymatic activity of HDC. The positron-emitting radionuclide (e.g., ¹⁸F) then decays, producing gamma rays that are detected by a PET scanner, generating a three-dimensional image of HDC activity within the body.[2][8]

Metabolic Trapping of L-Homohistidine Figure 1: Principle of L-Homohistidine as a PET Probe cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., Tumor Cell) Probe_ext [18F]L-Homohistidine Probe_int [18F]L-Homohistidine Probe_ext->Probe_int Transport LAT1 LAT1 Transporter HDC Histidine Decarboxylase (HDC) Probe_int->HDC Substrate Trapped_Metabolite [18F]Homo-histamine (Trapped) HDC->Trapped_Metabolite Decarboxylation PET_Signal PET Signal Trapped_Metabolite->PET_Signal Generates

Caption: Principle of L-Homohistidine as a PET Probe.

Core Applications

The ability to image HDC activity opens up significant opportunities in several research and clinical domains:

  • Oncology:

    • Tumor Detection & Staging: Identify primary tumors and metastases with high HDC expression, which may not be avid on traditional [¹⁸F]FDG-PET.[3][9]

    • Treatment Response: Monitor the efficacy of therapies targeting histidine metabolism or downstream histamine signaling pathways.

    • Biopsy Guidance: Delineate metabolically active tumor regions to guide biopsies, improving diagnostic accuracy.[10][11]

  • Neuroscience:

    • Imaging Neuroinflammation: Assess HDC activity in the brain as a marker for inflammatory processes in conditions like multiple sclerosis or Alzheimer's disease.

    • Studying Histaminergic System: Investigate the role of the histaminergic system in neuropsychiatric disorders.

  • Drug Development:

    • Pharmacodynamic (PD) Marker: Use as a PD marker to confirm target engagement for novel HDC inhibitors.

    • Patient Stratification: Identify patients with high HDC-expressing tumors who are most likely to respond to specific therapies.

Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]2-Fluoroethyl-L-Homohistidine

This protocol describes a plausible two-step, one-pot automated synthesis of an ¹⁸F-labeled L-Homohistidine analog. It is adapted from standard nucleophilic fluorination procedures.[12][13]

Workflow Diagram:

Caption: Automated Radiosynthesis Workflow.

Materials:

  • N-trityl-1-trityl-L-homohistidine methyl ester

  • Ethylene glycol di-p-toluenesulfonate

  • Automated synthesis module (e.g., GE TRACERlab™, IBA Synthera®)

  • [¹⁸F]Fluoride produced from a medical cyclotron

  • Reagents: Kryptofix 2.2.2 (K222), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Sterile Water for Injection, Saline.

  • Purification: Sep-Pak® C18 and QMA cartridges, semi-preparative HPLC system.

Methodology:

  • Precursor Synthesis (Performed in a chemistry lab):

    • Synthesize the tosylate precursor: Nα,Nτ-ditrityl-L-homohistidine-(2-tosyloxyethyl) ester. This multi-step synthesis involves protecting the amino and imidazole groups of L-Homohistidine, followed by esterification with ethylene glycol di-p-toluenesulfonate. (This is a complex organic synthesis requiring specialized expertise).

  • Automated Radiosynthesis:

    • [¹⁸F]Fluoride Trapping & Elution: Load the cyclotron-produced aqueous [¹⁸F]Fluoride onto a quaternary methylammonium (QMA) anion-exchange cartridge. Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂CO₃ and K222 in acetonitrile/water.

    • Azeotropic Drying: Dry the [¹⁸F]F⁻/K222 complex by heating under a stream of nitrogen and adding anhydrous acetonitrile for 2-3 cycles to remove all water.

    • Nucleophilic Fluorination: Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]F⁻ complex. Seal the vessel and heat at 110-120°C for 10-15 minutes.

    • Deprotection (Hydrolysis): Cool the reaction mixture and add a solution of NaOH (e.g., 1 M). Heat at 90-100°C for 5-10 minutes to hydrolyze the ester and remove the protecting groups.

    • Neutralization: Cool the vessel and neutralize the reaction mixture with HCl and phosphate buffer to a pH of ~7.

  • Purification and Formulation:

    • HPLC Purification: Load the crude reaction mixture onto a semi-preparative C18 HPLC column to separate the final product from unreacted [¹⁸F]fluoride and other impurities.

    • Formulation: Collect the product peak, remove the HPLC solvent via rotary evaporation, and reformulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control (QC):

    • Perform a series of QC tests on the final product to ensure it meets standards for human injection or preclinical use.[12][14]

Table 1: Quality Control Specifications for [¹⁸F]2-Fluoroethyl-L-Homohistidine

Test Specification Method
Appearance Clear, colorless, free of particulates Visual Inspection
pH 5.0 - 7.5 pH meter or strip
Radiochemical Purity ≥ 95% Analytical HPLC
Radionuclidic Purity ≥ 99.5% [¹⁸F] Gamma Ray Spectroscopy
Residual Solvents Acetonitrile < 410 ppm Gas Chromatography (GC)
Kryptofix 2.2.2 < 50 µg/mL Spot test or GC
Bacterial Endotoxins < 175 EU/V (V=max volume) Limulus Amebocyte Lysate (LAL) test

| Sterility | No microbial growth | USP <71> Sterility Test |

Protocol 2: In Vivo PET/CT Imaging in a Tumor Xenograft Model

This protocol outlines the use of the synthesized probe in a preclinical cancer model to assess tumor uptake.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • HDC-expressing human cancer cell line (e.g., a melanoma or gastric cancer line)

  • [¹⁸F]2-Fluoroethyl-L-Homohistidine (formulated in sterile saline)

  • Inhalation anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Methodology:

  • Tumor Model Development:

    • Subcutaneously implant 1-5 million HDC-expressing tumor cells into the flank of each mouse.

    • Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to imaging to reduce background signal variability. Allow free access to water.

    • Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain body temperature using a heating pad.

  • Radiotracer Administration:

    • Administer 5-10 MBq (150-300 µCi) of [¹⁸F]2-Fluoroethyl-L-Homohistidine via tail vein injection in a volume of 100-200 µL.

  • PET/CT Imaging:

    • Position the anesthetized animal in the center of the scanner's field of view.

    • At 60 minutes post-injection, acquire a 10-15 minute static PET scan.

    • Immediately following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • (Optional) Dynamic Imaging:

    • For kinetic analysis, begin a dynamic PET scan (e.g., 60 minutes) immediately upon injection of the radiotracer.

  • (Optional) Blocking Study:

    • To confirm specificity, a separate cohort of animals can be pre-treated with a specific HDC inhibitor (e.g., (S)-α-fluoromethylhistidine) 30-60 minutes before injecting the radiotracer.[15] A significant reduction in tumor uptake compared to the non-blocked group would confirm that the signal is HDC-mediated.

Data Analysis and Interpretation

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and key organs (e.g., liver, kidneys, muscle, brain) using the co-registered CT as a guide.

    • Calculate the Standardized Uptake Value (SUV) for each ROI. SUV normalizes the radioactivity concentration for injected dose and body weight, allowing for semi-quantitative comparison.

    • SUV = [Radioactivity Concentration in ROI (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)]

  • Interpreting the Results:

    • High Tumor Uptake: An elevated SUV in the tumor compared to background tissues (like muscle) indicates high HDC activity.[16]

    • Biodistribution: Analyze the uptake in other organs. As an amino acid analog, some uptake is expected in organs with high protein synthesis or specific transporters. The kidneys will typically show high signal due to clearance of the tracer.[17]

    • Blocking Study: A successful blocking study will show a statistically significant decrease in tumor SUV, confirming the probe's specificity for HDC.

Table 2: Example Biodistribution Data (SUVmean at 60 min p.i.)

Tissue Control Group (n=5) Blocked Group (n=5) % Decrease
Tumor 2.5 ± 0.4 0.8 ± 0.2* 68%
Liver 1.8 ± 0.3 1.7 ± 0.3 6%
Kidney 4.5 ± 0.7 4.3 ± 0.6 4%
Muscle 0.5 ± 0.1 0.5 ± 0.1 0%
Brain 0.6 ± 0.2 0.6 ± 0.2 0%

*p < 0.01 vs. Control Group

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Radiochemical Yield Incomplete drying of [¹⁸F]Fluoride; Inactive precursor; Suboptimal reaction temperature/time.Ensure azeotropic drying is complete; Verify precursor integrity via NMR/MS; Optimize synthesis parameters (temperature, time, precursor amount).
High Background Signal in vivo Non-specific binding; Suboptimal uptake time; Poor clearance.Perform blocking studies to assess specificity; Optimize imaging time point (e.g., 90 or 120 min); Check LogD value of the probe to ensure it's not overly lipophilic.[17]
Low Tumor-to-Background Ratio Low HDC expression in tumor model; Poor delivery of probe to tumor.Confirm HDC expression in the cell line via qPCR or Western Blot; Ensure tumor has adequate vascularization. Consider a different tumor model.
Final Product Fails QC Impurities from precursor; Radiolysis; Incomplete purification.Improve precursor purification; Reduce synthesis time or add radical scavengers (e.g., ethanol); Optimize HPLC separation method.

References

  • Metabolic PET Imaging in Cancer Detection and Therapy Response. (n.d.). PMC - NIH. Retrieved March 11, 2026, from [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021). IAEA. Retrieved March 11, 2026, from [Link]

  • Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. (2013). Journal of Nuclear Medicine. Retrieved March 11, 2026, from [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. Retrieved March 11, 2026, from [Link]

  • Komori, H., Nitta, Y., Ueno, H., & Higuchi, Y. (2012). Structural Study Reveals That Ser-354 Determines Substrate Specificity on Human Histidine Decarboxylase. Journal of Biological Chemistry. Retrieved March 11, 2026, from [Link]

  • An overview of radiolabeled amino acid tracers in oncologic imaging. (2023). Frontiers in Medicine. Retrieved March 11, 2026, from [Link]

  • Amino acid PET tracers hold great promise for brain tumour management. (2019). Physics World. Retrieved March 11, 2026, from [Link]

  • Histidine is decarboxylated to histamine. (n.d.). Reactome Pathway Database. Retrieved March 11, 2026, from [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (n.d.). IAEA. Retrieved March 11, 2026, from [Link]

  • Ellingson, B. M., et al. (2022). Amino Acid Tracer PET MRI in Glioma Management: What a Neuroradiologist Needs to Know. American Journal of Neuroradiology. Retrieved March 11, 2026, from [Link]

  • Histidine decarboxylase. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Hayashi, H., et al. (1986). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Biological Chemistry. Retrieved March 11, 2026, from [Link]

  • Verger, A., et al. (2020). Amino acid tracers in PET imaging of diffuse low-grade gliomas: a systematic review of preoperative applications. Journal of Neuro-Oncology. Retrieved March 11, 2026, from [Link]

  • Physiologic and Molecular Basis of PET in Cancer Imaging. (2017). Radiology Key. Retrieved March 11, 2026, from [Link]

  • Bernard-Gauthier, V., et al. (2018). One-Step 18F-Labeling and Preclinical Evaluation of Prostate-Specific Membrane Antigen Trifluoroborate Probes for Cancer Imaging. Journal of Nuclear Medicine. Retrieved March 11, 2026, from [Link]

  • Mechanism of L-histidine decarboxylation (intermediates a-c) and the... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Imaging Tumor Metabolism Using Positron Emission Tomography. (2015). PMC - NIH. Retrieved March 11, 2026, from [Link]

  • Optimal His-Tag Design for Efficient [99mTc(CO)3]+ and [188Re(CO)3]+ Labeling of Proteins for Molecular Imaging and Radionuclide Therapy by Analysis of Peptide Arrays. (2020). PMC - NIH. Retrieved March 11, 2026, from [Link]

  • Metabolic PET Imaging in Oncology. (2017). AJR Online. Retrieved March 11, 2026, from [Link]

  • Principles of PET molecular imaging. To date, several ligands have been... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2022). PMC - NIH. Retrieved March 11, 2026, from [Link]

  • PET Imaging of Tumor Metabolism. (2016). Frontiers in Oncology. Retrieved March 11, 2026, from [Link]

  • [68Ga]Radiolabelling of short peptide that has a pet imaging potential. (2016). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Current State of Radiolabeled Heterobivalent Peptidic Ligands in Tumor Imaging and Therapy. (2020). MDPI. Retrieved March 11, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of L-Homohistidine During Peptide Coupling

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of L-homohis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of L-homohistidine during peptide coupling reactions. Here, we delve into the mechanisms of racemization, provide actionable troubleshooting advice, and present optimized protocols to ensure the chiral purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is L-homohistidine particularly susceptible to racemization?

A1: Like its analogue, histidine, L-homohistidine is prone to racemization due to its imidazole side chain. During the activation of the carboxyl group for peptide bond formation, the π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base, abstracting the α-proton. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-homohistidine enantiomers in the peptide sequence.[1][2] The additional methylene group in homohistidine compared to histidine can influence the pKa of the α-proton and the conformational flexibility, potentially affecting its susceptibility, though specific comparative studies are not widely documented.

Q2: What is the primary strategy to prevent L-homohistidine racemization?

A2: The most effective strategy is the protection of the imidazole side chain, specifically at the π-nitrogen. By attaching a protecting group, its capacity to function as an internal base and abstract the α-proton is significantly reduced, thereby preserving the stereochemical integrity of the homohistidine residue.[1][3]

Q3: Which side-chain protecting groups are recommended for L-homohistidine in Fmoc-SPPS?

A3: While specific data for L-homohistidine is less abundant than for histidine, the principles are transferable. The choice of protecting group is critical and depends on the coupling conditions and desired level of suppression.

  • Trityl (Trt): Commonly used, but it protects the τ-nitrogen (Nτ) and offers only minimal suppression of racemization.[1]

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group is highly effective at minimizing racemization, even at the elevated temperatures often used in microwave-assisted synthesis.[1]

  • π-Benzyloxymethyl (Bom): This group is known to be very effective in suppressing racemization for histidine and is expected to perform similarly for L-homohistidine.[1]

Q4: How does the choice of coupling reagent impact racemization?

A4: The coupling reagent is a critical factor. Reagents that generate highly reactive intermediates can increase the risk of racemization.[4]

  • Carbodiimides (e.g., DCC, DIC): These are widely used but can lead to significant racemization if used alone.[5][6][7] The addition of racemization-suppressing additives is essential.[6][7]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient but can also promote racemization, especially with sensitive amino acids.[6][8] HATU, in particular, reacts faster and can lead to less epimerization during coupling compared to HBTU.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents offer high coupling efficiency with a lower risk of racemization compared to carbodiimides.[5][6] BOP is also effective but produces a carcinogenic byproduct.[6][7]

  • COMU: This third-generation uronium-type reagent is a safer and more effective replacement for many benzotriazole-based reagents, showing reduced racemization.[9][10][11][12]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure® in preventing racemization?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[6][7][13] They react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the intermediate formed with the carbodiimide alone.[9][10]

  • HOBt (1-hydroxybenzotriazole): A classic additive that significantly reduces racemization.[8][9][10]

  • HOAt (1-hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization but has explosive properties.[8]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating superior performance in minimizing racemization.[8][9][10][14] Oxyma-B is another promising oxime additive.[15][16]

Q6: Can reaction conditions like base and temperature influence racemization?

A6: Yes, both base and temperature play significant roles.

  • Base: The choice and amount of base are critical. Stronger, less sterically hindered bases like triethylamine can increase the rate of racemization.[13] More sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine are preferred to minimize racemization.[8][13]

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization. It is generally advisable to perform couplings at room temperature or lower, especially for sensitive amino acids like L-homohistidine.[8]

Troubleshooting Guide: L-Homohistidine Racemization

This section provides a structured approach to troubleshooting and optimizing the coupling of L-homohistidine.

Visualization of the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Validation Problem High Racemization Detected in L-Homohistidine Coupling Protect Step 1: Verify Imidazole Side-Chain Protection (e.g., Boc, Bom) Problem->Protect Start Here Reagent Step 2: Evaluate Coupling Reagent & Additive Protect->Reagent If protection is adequate Base Step 3: Optimize Base Selection & Stoichiometry Reagent->Base If racemization persists Temp Step 4: Control Reaction Temperature Base->Temp If further optimization needed Time Step 5: Monitor Reaction Time Temp->Time Analysis Step 6: Re-analyze for Racemization Time->Analysis

Caption: A logical workflow for troubleshooting L-homohistidine racemization.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Action
High D-homohistidine content detected after coupling. Inadequate side-chain protection: The imidazole Nπ is unprotected or protected with a suboptimal group (e.g., Trt).Switch to a more effective protecting group. For Fmoc-SPPS, utilize Fmoc-L-Homohistidine(Boc)-OH or Fmoc-L-Homohistidine(Bom)-OH to effectively shield the Nπ atom.
Inappropriate coupling reagent: Use of a carbodiimide without an additive, or a highly activating uronium salt under non-optimized conditions.Change the coupling cocktail. 1. For carbodiimide users: Always use DIC in combination with an additive like OxymaPure® or HOBt.[6][8][9][10] 2. Switch to a phosphonium salt: PyBOP or PyAOP are excellent choices for minimizing racemization.[6] 3. Consider COMU: This reagent often provides high coupling efficiency with low racemization.[9][10][11][12]
Aggressive base catalysis: Use of a strong, non-hindered base (e.g., triethylamine) or excess base.Optimize the base. 1. Switch to a weaker or more sterically hindered base. Use DIPEA or, for very sensitive couplings, 2,4,6-collidine.[8][13] 2. Reduce the amount of base. For uronium/aminium and phosphonium reagents, use the minimum amount of base required for the reaction to proceed efficiently.
Elevated reaction temperature: Performing the coupling at high temperatures (e.g., > 40°C) to speed up the reaction.Lower the reaction temperature. Conduct the coupling at room temperature (20-25°C) or consider cooling to 0°C for particularly difficult cases.[8]
Prolonged activation/coupling time: Allowing the activated amino acid to sit for an extended period before coupling.Minimize pre-activation and reaction times. Add the coupling reagent to the amino acid and additive mixture and introduce it to the resin-bound peptide immediately. Monitor the reaction closely (e.g., with a ninhydrin test) and stop it once complete.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended as a first-line approach for coupling L-homohistidine in Fmoc-SPPS.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Deprotection: Remove the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (at least 5 times).

  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-L-Homohistidine(Boc)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/OxymaPure® solution. Allow for a brief pre-activation of 1-2 minutes.

  • Reaction: Immediately add the activated amino acid solution to the swollen resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

Protocol 2: Coupling with HATU for Difficult Sequences

For sterically hindered couplings where DIC/OxymaPure® may be slow, HATU can be employed with caution.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-L-Homohistidine(Boc)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add 2,4,6-collidine (6 equivalents) to the resin, followed immediately by the amino acid/HATU solution.

  • Agitation & Washing: Follow steps 7-8 from Protocol 1.

Visualization of the Racemization Mechanism

G cluster_0 Racemization Pathway A L-Homohistidine (Chiral) B Carboxyl Activation (Coupling Reagent) A->B C α-Proton Abstraction (Imidazole Nπ) B->C D Planar Enolate Intermediate (Achiral) C->D E Reprotonation (from either face) D->E F L-Homohistidine (Retained Chirality) E->F G D-Homohistidine (Inverted Chirality) E->G

Caption: Mechanism of L-homohistidine racemization via an enolate intermediate.

Analytical Methods for Detecting Racemization

Accurate quantification of racemization is essential to validate your synthetic strategy.

Table: Comparison of Analytical Methods
Method Principle Advantages Disadvantages
Chiral HPLC Separation of D- and L-amino acid enantiomers (after peptide hydrolysis and derivatization) on a chiral stationary phase.[17][18]High sensitivity and resolution. Well-established methodology.[18]Requires complete peptide hydrolysis, which can introduce artifacts. Derivatization step adds complexity.[17]
Chiral GC-MS Separation of volatile, derivatized D- and L-amino acid enantiomers by gas chromatography.[17]High sensitivity and provides mass confirmation.Requires hydrolysis and derivatization to create volatile compounds.[17]
Enzymatic Digestion Use of stereospecific proteases. The presence of a D-amino acid can inhibit cleavage at a specific site.[19][20]Can identify the specific location of racemization within a peptide sequence.[19]Not all sequences are amenable to enzymatic digestion. Can be less quantitative than chromatographic methods.
Protocol: Racemization Analysis by Chiral HPLC
  • Peptide Hydrolysis:

    • Place ~1 mg of the synthetic peptide in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Freeze the sample, evacuate the tube, and seal it under vacuum.

    • Heat at 110°C for 24 hours.[17][19]

    • After cooling, open the tube and evaporate the HCl.[17][19]

  • Derivatization (using Marfey's Reagent):

    • Reconstitute the amino acid residue in 100 µL of 0.1 M HCl.

    • Add 20 µL of 1 M NaHCO₃.

    • Add 40 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.[19]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient suitable for separating the diastereomers (e.g., 10% to 60% B over 30 minutes).[19]

    • Detection: UV at 340 nm.[18][19]

    • Quantification: Integrate the peak areas of the L-D and L-L diastereomers to determine the percentage of the D-isomer.[19]

By understanding the underlying mechanisms and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly minimize the racemization of L-homohistidine, ensuring the synthesis of high-purity peptides for their research and development endeavors.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BroadPharm.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Subirós-Funosas, R., et al. (2022).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Coupling Reagents. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies.
  • Jadhav, S. U., et al. (2022).
  • Jad, Y. E., et al. (2021).
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. (2025). BenchChem.
  • Jad, Y. E., et al. (2020). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic Letters.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
  • 7.
  • Akihama, S., et al. (2020). Oxyma-based phosphates for racemization-free peptide segment couplings. Journal of Peptide Science.
  • Preventing racemization of histidine during coupling with Boc-His(Dnp)-OH. (2025). BenchChem.
  • Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Chemistry - A European Journal.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)
  • Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. (2025). BenchChem.
  • 3.8 Uronium/Guanidinium Salts. (n.d.). Thieme.
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (2025). BenchChem.
  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII.
  • Chea, E. E., et al. (2014). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry.

Sources

Optimization

Technical Support Center: Navigating Side Reactions of L-Homohistidine in Solid-Phase Peptide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for scientists employing L-Homohistidine in Solid-Phase Peptide Synthesis (SPPS). The incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for scientists employing L-Homohistidine in Solid-Phase Peptide Synthesis (SPPS). The incorporation of this non-canonical amino acid, a homolog of L-Histidine, into peptide sequences can be a powerful tool in drug discovery and chemical biology. However, its structural similarity to Histidine means it is susceptible to a comparable set of side reactions that can impact peptide purity, yield, and biological activity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of peptide chemistry. As direct literature on L-Homohistidine-specific side reactions is limited, much of the guidance is expertly extrapolated from the extensive data available for L-Histidine. Researchers should consider this guidance as a strong starting point for their experimental design and optimization.

Troubleshooting Guide: Common Issues with L-Homohistidine in SPPS

This section addresses specific experimental challenges in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Presence of a Diastereomeric Impurity in the Crude Peptide

Question: My HPLC and mass spectrometry analysis of the crude peptide containing L-Homohistidine shows a peak with the same mass as my target peptide, but with a slightly different retention time. What is the likely cause and how can I resolve this?

Cause: The most probable cause is racemization of the L-Homohistidine residue during the coupling step. The imidazole side chain of both Histidine and Homohistidine can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in the incorporation of both L- and D-Homohistidine into your peptide sequence.[1][2][3] Factors that exacerbate racemization include prolonged pre-activation times, elevated temperatures, and the use of strong, non-sterically hindered bases.[4]

Solution:

  • Optimize Coupling Reagents and Additives: The choice of coupling reagent is critical in minimizing racemization.

    • Recommended: Utilize carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in conjunction with a racemization-suppressing additive such as Oxyma Pure or 1-Hydroxybenzotriazole (HOBt).[1][3] These additives form active esters that are less prone to racemization.

    • Use with Caution: Aminium/uronium-based reagents like HATU and HBTU can provide rapid coupling but may increase the risk of racemization if not used carefully. If these are necessary for a difficult coupling, ensure the pre-activation time is minimized.[5]

  • Control Reaction Conditions:

    • Temperature: Perform the coupling reaction at a lower temperature, for instance, at 0°C, to reduce the rate of racemization.[4]

    • Pre-activation Time: Avoid long pre-activation times. Ideally, the activated L-Homohistidine derivative should be added to the resin immediately after activation.

    • Base Selection: If a base is required, use a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) instead of N,N-diisopropylethylamine (DIPEA).[5]

  • Protect the Imidazole Side Chain: The most effective way to prevent racemization is to use a side-chain protected Fmoc-L-Homohistidine derivative. The trityl (Trt) group is a commonly used protecting group for the imidazole side chain of Histidine and is expected to be effective for Homohistidine as well.[6]

Experimental Protocol: Minimized Racemization Coupling of Fmoc-L-Homohistidine(Trt)-OH

  • Resin Preparation: Swell the resin in high-purity, amine-free N,N-dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Homohistidine(Trt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution.

  • Coupling: Immediately add the activation mixture to the washed resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor the reaction's completion.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Issue 2: Unexpected Mass Addition Corresponding to an Alkyl Group

Question: My mass spectrometry results show a significant byproduct with a mass corresponding to the addition of an alkyl group to my L-Homohistidine-containing peptide. What could be the source of this modification?

Cause: This is likely due to N-alkylation of the imidazole side chain of L-Homohistidine. The imidazole ring is nucleophilic and can react with electrophiles present in the synthesis environment.[6] Potential sources of alkylating agents include:

  • Carbocations generated during the cleavage of side-chain protecting groups (e.g., from tert-butyl based protecting groups) or from the resin linker, especially if scavengers are insufficient.[1][7]

  • Reaction with certain reagents under specific conditions, such as Mitsunobu reactions if these are performed on the peptide.

Solution:

  • Use of Scavengers: During the final cleavage from the resin with trifluoroacetic acid (TFA), use an efficient scavenger cocktail to trap reactive carbocations. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Side-Chain Protection: Employing a robust protecting group on the imidazole side chain, such as Trityl (Trt), will prevent its alkylation during synthesis.

  • Reagent Purity: Ensure the purity of all solvents and reagents to avoid introducing potential alkylating agents.

Frequently Asked Questions (FAQs)

Q1: Is a side-chain protecting group for L-Homohistidine always necessary in SPPS?

A1: While it is possible to perform SPPS with unprotected Histidine (and by extension, likely Homohistidine) using specific coupling conditions (e.g., Oxyma Pure/TBEC), it is generally recommended to use a side-chain protecting group.[8][9] The unprotected imidazole ring significantly increases the risk of side reactions, most notably racemization and N-alkylation.[2][6] Using a protecting group like Trityl (Trt) provides a more robust and reliable synthesis, leading to higher purity of the crude peptide.

Q2: What are the best protecting groups for the imidazole side chain of L-Homohistidine?

A2: Based on the principles established for L-Histidine, the following protecting groups are recommended for L-Homohistidine:

Protecting GroupKey FeaturesCleavage Conditions
Trityl (Trt) Most commonly used; provides good protection against racemization.Acid-labile (removed during standard TFA cleavage).
Methoxytrityl (Mmt) More acid-labile than Trt; allows for selective deprotection on-resin.Very mild acid conditions (e.g., 1-2% TFA in DCM).
tert-Butyloxycarbonyl (Boc) Offers good protection but requires different cleavage conditions than the standard Fmoc/tBu strategy.Strong acid (e.g., HF or TFMSA).

Q3: Can the side chain of L-Homohistidine undergo guanidinylation during SPPS?

A3: The imidazole side chain of L-Homohistidine is not susceptible to direct guanidinylation under standard SPPS conditions. Guanidinylation is a reaction that targets primary amines.[10][11] Therefore, this side reaction would only be a concern if the peptide sequence contains an amino acid with an unprotected primary amine in its side chain (e.g., Lysine or Ornithine), or if the N-terminus is unprotected during a reaction with a guanidinylating agent.

Q4: My Fmoc-L-Homohistidine(Trt)-OH solution in DMF is turning yellow. Is this a problem?

A4: Yes, this is an indication of the degradation of the amino acid derivative. The Trityl group on the histidine (and likely homohistidine) side chain can be prematurely cleaved by basic impurities often found in DMF. This degradation can lead to incomplete coupling and the formation of impurities in your final peptide. To mitigate this, it is best to use high-purity, amine-free DMF and to prepare solutions of Fmoc-L-Homohistidine(Trt)-OH fresh before use in your synthesizer.

Visualizing the Racemization Mechanism

The following diagram illustrates the key steps in the racemization of an imidazole-containing amino acid like L-Homohistidine during the coupling step in SPPS.

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling to Peptide Chain A Fmoc-Hoh-OH B Activated Ester (e.g., with DIC/Oxyma) A->B Coupling Reagent C L-Activated Ester B->C D Planar Enolate Intermediate C->D Base (e.g., Imidazole side chain) G L-Peptide C->G Coupling E D-Activated Ester D->E Protonation H D-Peptide (Impurity) E->H Coupling F Peptide-Resin F->G F->H

Caption: Mechanism of L-Homohistidine racemization during SPPS.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 26(21), 10929-10939.
  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. ResearchGate. Retrieved from [Link]

  • Kowalska, K., & Łegowska, A. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in molecular biology (Clifton, N.J.), 1081, 151–165.
  • Ricci, C., & Angelici, G. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, e202500099.
  • Mendes, E. T., Jr, Miranda, M. T., & Tominaga, M. (2002). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of peptide research, 60(4), 183–190.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Guanidinylation reagents - EP0983232B1.
  • Del Valle, J. R. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of chemical research.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase.... Retrieved from [Link]

  • Peptide Synthesis. (2026). Side Chain Protection in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine?. Retrieved from [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
  • Chen, Y. H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of L-Homohistidine from Resin

Welcome to the technical support center for optimizing the cleavage of L-Homohistidine-containing peptides from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the cleavage of L-Homohistidine-containing peptides from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in peptide synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure high yield and purity of your target peptide.

The unique structure of L-Homohistidine, an analogue of L-Histidine with an additional methylene group in its side chain, presents specific considerations during cleavage. The imidazole ring's nucleophilicity and the stability of its protecting groups are key factors that can influence the success of the cleavage process. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing L-Homohistidine from the resin?

A1: The main challenges are similar to those for L-Histidine and revolve around the imidazole side chain. These include:

  • Side reactions with protecting group carbocations: During acidic cleavage, protecting groups like Trityl (Trt) form stable carbocations that can re-attach to the nucleophilic imidazole ring of L-Homohistidine.

  • Racemization: The chirality of the α-carbon can be compromised under certain conditions, leading to the formation of D-isomers.[1]

  • Incomplete cleavage or deprotection: Achieving complete removal of the peptide from the resin and all side-chain protecting groups can be challenging, leading to a heterogeneous product mixture.

Q2: Which protecting group is recommended for the L-Homohistidine side chain?

A2: The choice of protecting group is critical. For Fmoc-based solid-phase peptide synthesis (SPPS), the Trityl (Trt) group is commonly used for the imidazole side chain of histidine and its analogues due to its relative stability during synthesis and lability during final cleavage.[2] However, for sequences prone to racemization, using a Boc (tert-butyloxycarbonyl) protecting group on the imidazole nitrogen can be advantageous.[1]

Q3: What is a cleavage cocktail and why is it necessary?

A3: A cleavage cocktail is a mixture of a strong acid, typically trifluoroacetic acid (TFA), and one or more "scavengers".[3] The TFA cleaves the peptide from the resin and removes most side-chain protecting groups. Scavengers are crucial for trapping the reactive carbocations generated from these protecting groups, thereby preventing them from modifying the peptide.[3]

Q4: How do I choose the right cleavage cocktail for my L-Homohistidine-containing peptide?

A4: The optimal cleavage cocktail depends on the other amino acids in your peptide sequence. A good starting point for peptides containing L-Homohistidine is a standard cocktail like Reagent B. If your peptide also contains other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more robust mixture like Reagent K is recommended.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of L-Homohistidine-containing peptides.

Problem 1: Low crude peptide yield after cleavage and precipitation.

  • Possible Cause A: Incomplete Cleavage from the Resin.

    • Solution:

      • Extend Reaction Time: Increase the cleavage time from the standard 2 hours to 3-4 hours. It is advisable to perform a small-scale trial cleavage to optimize the duration for your specific peptide.

      • Increase TFA Concentration: While most cocktails use 90-95% TFA, ensuring the concentration is adequate is crucial. However, be aware that higher TFA concentrations can sometimes increase the risk of side reactions.[5]

      • Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the resin is adequately swelled in a suitable solvent like dichloromethane (DCM). This allows for better access of the cleavage reagents to the peptide-resin linkage.[6]

  • Possible Cause B: Poor Precipitation.

    • Solution:

      • Use Ice-Cold Ether: Ensure the diethyl ether used for precipitation is thoroughly chilled, ideally to 0°C or below.[1]

      • Increase Ether Volume: Use a larger volume of cold ether (at least 10-fold the volume of the TFA filtrate).

      • Optimize Precipitation Time: Allow the peptide to precipitate at a low temperature (e.g., -20°C) for at least 30 minutes to an hour to maximize recovery.[7]

Problem 2: Mass spectrometry analysis shows a +242 Da adduct on the L-Homohistidine residue.

  • Possible Cause: Re-attachment of the Trityl (Trt) group.

    • The +242 Da mass shift corresponds to the mass of the trityl cation. This is a common side reaction when cleaving peptides with Trt-protected histidine or its analogues.

    • Solution:

      • Use an Effective Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations.[8] Ensure your cleavage cocktail contains an adequate concentration of TIS (typically 2.5-5%).

      • Optimize Scavenger Cocktail: For particularly stubborn cases, consider using a more comprehensive cocktail like Reagent K, which contains a combination of scavengers to protect against various side reactions.[7]

Problem 3: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak.

  • Possible Cause A: Incomplete Deprotection of Other Amino Acids.

    • Solution:

      • Review Protecting Groups: Verify the protecting groups of all amino acids in your sequence and ensure the chosen cleavage cocktail and reaction time are sufficient for their removal. Some protecting groups are more robust and may require longer cleavage times or stronger acidic conditions.

      • Analyze by Mass Spectrometry: Use mass spectrometry to identify the mass differences between the main peak and the impurity peaks. This will help pinpoint which protecting group(s) may not have been fully cleaved.[9]

  • Possible Cause B: Racemization.

    • Solution:

      • Optimize Coupling Conditions: Racemization of histidine and its analogues can occur during the coupling step, not just during cleavage. Minimize the activation time of the amino acid and avoid excessively high temperatures.[10]

      • Consider Alternative Protecting Groups: If racemization is a persistent issue, using Fmoc-His(Boc)-OH or its homohistidine equivalent for synthesis can significantly reduce the formation of the D-isomer.[1]

  • Possible Cause C: Aspartimide Formation.

    • If your sequence contains an Asp-Xxx motif, particularly Asp-Gly or Asp-His, you may be observing byproducts from aspartimide formation.[11]

    • Solution:

      • Modify Deprotection Conditions: Adding a reagent like 1-hydroxybenzotriazole (HOBt) to the piperidine solution during Fmoc deprotection can help suppress aspartimide formation.[12]

      • Use Backbone Protection: For very sensitive sequences, using a backbone-protected aspartic acid derivative during synthesis is the most effective way to prevent this side reaction.[12]

Experimental Protocols

Protocol 1: Standard Cleavage of L-Homohistidine Peptide from Wang or Rink Amide Resin

This protocol is a general starting point and may require optimization for your specific peptide.

  • Resin Preparation:

    • Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.[7]

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation (Reagent B):

    • In a fume hood, prepare the cleavage cocktail fresh by mixing the following components:

      • Trifluoroacetic acid (TFA): 88%

      • Phenol: 5%

      • Water: 5%

      • Triisopropylsilane (TIS): 2%

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation and Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]

    • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[1]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[7]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation: Comparison of Common Cleavage Cocktails
Cleavage CocktailComposition (v/v/v)Recommended ForKey Considerations
TFA / TIS / H₂O 95 / 2.5 / 2.5Peptides without other sensitive residues.A good starting point for many sequences. TIS is an effective scavenger for Trt groups.[7]
Reagent B TFA / Phenol / H₂O / TIS (88 / 5 / 5 / 2)General-purpose cleavage.Suitable for most peptides, including those with L-Homohistidine.[3]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)Peptides with sensitive residues (Cys, Met, Trp).Provides broad protection but has a strong odor due to thiols.[4]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 / 5 / 5 / 2.5 / 3 / 2 / 1.5 w/w)Peptides containing Methionine.Specifically designed to minimize the oxidation of methionine.[13]

Visualization of Workflows

General Cleavage and Deprotection Workflow

CleavageWorkflow Resin Peptide-Resin Wash_Swell Wash and Swell Resin (e.g., DCM) Resin->Wash_Swell Cleavage Cleavage Reaction (TFA + Scavengers) Wash_Swell->Cleavage Prepare_Cocktail Prepare Fresh Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash_Dry Wash and Dry Crude Peptide Precipitate->Wash_Dry Analysis Analysis (HPLC, MS) Wash_Dry->Analysis

Caption: General workflow for peptide cleavage from resin.

Troubleshooting Decision Tree for L-Homohistidine Cleavage

TroubleshootingTree Start Crude Peptide Analysis (HPLC & MS) Low_Yield Low Yield? Start->Low_Yield Impurity_Peaks Impurity Peaks? Low_Yield->Impurity_Peaks No Incomplete_Cleavage Incomplete Cleavage - Extend cleavage time - Optimize precipitation Low_Yield->Incomplete_Cleavage Yes Mass_Shift Mass Shift of +242 Da? Impurity_Peaks->Mass_Shift Yes Good_Product Proceed to Purification Impurity_Peaks->Good_Product No Other_Mass_Shifts Other Mass Shifts? Mass_Shift->Other_Mass_Shifts No Trt_Adduct Trityl Adduct Formation - Increase TIS concentration - Use Reagent K Mass_Shift->Trt_Adduct Yes Broad_Peaks Broad or Multiple Main Peaks? Other_Mass_Shifts->Broad_Peaks No Incomplete_Deprotection Incomplete Deprotection - Verify protecting groups - Extend cleavage time Other_Mass_Shifts->Incomplete_Deprotection Yes Racemization Possible Racemization - Optimize coupling - Consider Boc protection Broad_Peaks->Racemization Yes Broad_Peaks->Good_Product No

Caption: Troubleshooting decision tree for L-Homohistidine cleavage.

Post-Cleavage Analysis and Verification

After cleavage and drying, it is essential to analyze the crude peptide to assess the success of the procedure before proceeding to purification.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing peptide purity.[14]

    • A typical mobile phase system is water and acetonitrile, both containing 0.1% TFA.[1]

    • The purity is estimated by integrating the area of the main peak relative to the total area of all peaks.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[9]

    • It is also a powerful tool for identifying impurities and side products by analyzing their mass-to-charge ratios.

References

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (pp. 63-72). Humana Press.
  • Google Patents. (n.d.). Composition and method for the release of protected peptides from a resin.
  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
  • Xia, Y., Liang, Z., & Zhang, X. (2018). Distinguishing histidine tautomers in proteins using covalent labeling-mass spectrometry. Analytical chemistry, 90(15), 9035-9042.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 536, 3–29.
  • Kumar, V., Singh, A., Sharma, S., Kumar, A., & Kumar, P. (2019). Design, synthesis, and evaluation of homochiral peptides containing arginine and histidine as molecular transporters. ACS omega, 4(4), 7118-7126.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Lee, N. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. [Download Table]. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2005). A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 16(10), 1599-1606.
  • ResearchGate. (n.d.). How to purify Histidine based peptide with HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Neagu, D., Ercan, A., & Cociorva, D. (2012). MS, CD, and FT-IR characterization of five newly synthesized histidine-containing Ala-and Gly-based peptides. Rev. Roum. Chim, 57(7-8), 651-658.
  • National Center for Biotechnology Information. (n.d.). Purification of Proteins Using Polyhistidine Affinity Tags. Retrieved from [Link]

  • LCGC International. (2022, April 15). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins: fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins (Doctoral dissertation, The Hong Kong Polytechnic University).
  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58-62.
  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved from [Link]

  • YouTube. (2023, November 24). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting L-Homohistidine Protecting Group Removal in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic challenges of working with L-Homohistidine (hHi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic challenges of working with L-Homohistidine (hHis).

L-Homohistidine is a critical unnatural amino acid homolog used to probe steric and electronic requirements in peptide-receptor interactions (e.g., in GLP-1 analogs). However, the extra methylene group in its side chain alters the basicity and steric environment of the imidazole ring compared to standard L-histidine. This creates unique challenges during Solid-Phase Peptide Synthesis (SPPS), particularly during the removal of protecting groups like Trityl (Trt) or tert-Butyloxycarbonyl (Boc)[1].

This guide provides the chemical causality behind these challenges, visual troubleshooting workflows, and self-validating protocols to ensure the stereochemical integrity and purity of your synthesized peptides.

Section 1: The Chemical Causality of hHis Deprotection

The imidazole ring of hHis contains two nitrogen atoms (pros and tele) that must be protected to prevent branching and racemization during coupling[2].

The Trityl (Trt) Challenge: Trityl is the most common protecting group for Fmoc-based synthesis (Fmoc-hHis(Trt)-OH)[1]. During global acidic cleavage (typically 90–95% Trifluoroacetic Acid, TFA), the Trt group dissociates into a highly stable, intensely colored trityl carbocation[3]. The extra methylene in hHis provides greater conformational flexibility to the side chain. If the local concentration of carbocation scavengers is too low, this flexibility exposes the newly freed nucleophilic imidazole ring to re-alkylation by the generated trityl cation[4]. Furthermore, the altered basicity of the hHis imidazole ring can buffer the local acidic environment within the peptide matrix, leading to incomplete deprotection if standard cleavage times are used.

Section 2: Visual Troubleshooting Workflows

To effectively diagnose hHis deprotection failures, rely on LC-MS mass adduct data. The following decision tree and mechanistic pathway illustrate the logic behind resolving these issues.

Troubleshooting Step1 Analyze Cleaved hHis Peptide via LC-MS Check1 Target Mass Achieved? Step1->Check1 Success Proceed to HPLC Purification Check1->Success Yes Check2 +242 Da Adduct Detected? Check1->Check2 No TrtIssue Trityl Reattachment / Incomplete Cleavage Check2->TrtIssue Yes Check3 +100 Da Adduct Detected? Check2->Check3 No Fix1 Increase TIS to 5% & Add EDT (2.5%) Extend TFA time to 3h TrtIssue->Fix1 BocIssue Incomplete Boc Removal / Alkylation Check3->BocIssue Yes Fix2 Ensure Resin is Vacuum Dried Use 95% TFA + 5% H2O BocIssue->Fix2

Decision tree for diagnosing and resolving L-Homohistidine deprotection failures via LC-MS.

Mechanism Start Peptide-hHis(Trt) on Resin Acid Acidic Cleavage (90-95% TFA) Start->Acid Intermediate Free hHis + Trityl Carbocation (Trt+) Acid->Intermediate GoodPath Adequate Scavenging (TIS / EDT) Intermediate->GoodPath BadPath Insufficient Scavenging Intermediate->BadPath Trapped Irreversibly Trapped Trt-Scavenger Complex GoodPath->Trapped Alkylated Nucleophilic Attack by Peptide (+242 Da Re-alkylation Impurity) BadPath->Alkylated

Mechanistic pathway of trityl cation generation, successful scavenging, and unwanted re-alkylation.

Section 3: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a +242 Da mass adduct on my hHis-peptide. What is causing this, and how can I eliminate it? Causality: A +242 Da adduct is the classic signature of trityl (Trt) cation reattachment[4]. During TFA cleavage, the Trt group is liberated. If the concentration of carbocation scavengers is too low, the Trt cation acts as a strong electrophile and re-alkylates nucleophilic sites—most commonly the newly freed hHis imidazole ring itself. Solution: Optimize your scavenger cocktail. Switch from a standard TFA/Water mixture to "Reagent K" (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol)[5] or "Reagent B" (88% TFA, 5% phenol, 5% water, 2% triisopropylsilane [TIS])[4]. TIS is exceptionally effective at irreversibly trapping trityl cations[4].

Q2: I am observing incomplete removal of the Trt group (mass +242 Da, but as a retained protecting group, not a reattachment). Why does hHis resist deprotection more than His? Causality: The spatial offset of the imidazole ring in hHis alters its microenvironment within the aggregating peptide matrix. The bulky Trt group can become sterically trapped within hydrophobic pockets of the folding peptide on the resin, preventing TFA access. Solution: Extend the cleavage time from the standard 2 hours to 3–4 hours. Alternatively, perform the cleavage in a two-stage process: first using 1% TFA in DCM to remove the protected peptide from highly acid-labile resins (like 2-Chlorotrityl), followed by a concentrated TFA/scavenger global deprotection in solution.

Q3: I switched to Fmoc-hHis(Boc)-OH to avoid Trt issues, but now I see a +100 Da adduct. What went wrong? Causality: The Boc protecting group (+100 Da) on the imidazole ring is generally more acid-labile than Trt, but its removal generates a tert-butyl cation. If your peptide contains methionine or tryptophan, the t-butyl cation can alkylate these residues. Additionally, if the TFA concentration drops below 90% due to wet resin, Boc removal stalls[6]. Solution: Ensure the peptide-resin is dried under high vacuum for at least 4 hours prior to cleavage[4]. Use a minimum of 90% TFA and include water (2.5–5%) to trap the t-butyl cation as tert-butanol.

Section 4: Quantitative Data & Protecting Group Comparison

Table 1: Comparative Analysis of L-Homohistidine Protecting Groups

Protecting GroupCleavage ReagentPrimary Cleavage ByproductRecommended ScavengerRe-alkylation Risk
Trityl (Trt) 90–95% TFATrityl carbocation (Deep Yellow)TIS (2–5%) or EDT (2.5%)High (+242 Da adduct)
Boc 90–95% TFAtert-Butyl cation (Colorless)Water (5%) or TIS (2.5%)Moderate (+100 Da adduct)
Bum TFA / ThiolysisFormaldehyde / ThiazolidineMethoxyamineLow
Section 5: Self-Validating Experimental Protocol

Optimized Cleavage and Deprotection of Fmoc-hHis(Trt)-OH Peptides

This protocol utilizes a self-validating visual checkpoint to ensure the mechanistic steps of deprotection are actively occurring.

  • Resin Desiccation (Critical Pre-step): Wash the peptidyl-resin with DCM (3x) and dry under high vacuum for ≥4 hours[4].

    • Causality: Residual DMF or moisture dilutes the TFA, preventing the acid concentration from reaching the ≥90% threshold required for efficient Trt removal.

  • Cocktail Formulation (Reagent K): Prepare a fresh mixture of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% ethanedithiol (EDT)[5].

    • Causality: EDT and thioanisole act as soft nucleophiles to irreversibly trap the hard trityl carbocation, preventing re-alkylation.

  • Cleavage Reaction: Add the cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 2.5 to 3 hours.

    • Self-Validation Checkpoint: The solution should turn a deep yellow or red color within 15 minutes. This is the visual confirmation of the trityl carbonium ion chromophore being successfully liberated into solution[3].

  • Precipitation: Filter the resin. Dropwise, add the filtrate into 10 volumes of ice-cold diethyl ether[4]. Centrifuge at 3000 x g for 5 minutes.

  • Washing: Decant the supernatant. Resuspend the peptide pellet in fresh cold ether to extract residual scavengers (phenol/thioanisole). Repeat 3 times. Dry the crude peptide under vacuum.

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Synthetic L-Homohistidine Peptides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with improving the solubility of synthetic peptides containing L-Homohistidine. As a non-canonical amino acid, L-Homohistidine introduces unique considerations for peptide solubility that require a nuanced approach beyond standard protocols.

Introduction to L-Homohistidine and Solubility Challenges

L-Homohistidine (hHis) is an analog of L-Histidine (His) with an additional methylene group in its side chain. This seemingly minor structural modification can significantly impact the physicochemical properties of a peptide, including its solubility. The imidazole ring of histidine, with a pKa around 6.0, plays a crucial role in the charge and solubility of peptides, acting as a proton donor or acceptor at physiological pH.[1][2][3] The extended side chain in L-Homohistidine can influence the pKa of its imidazole group and alter the peptide's overall hydrophobicity and aggregation propensity.

This guide will walk you through understanding the properties of L-Homohistidine-containing peptides and provide systematic approaches to enhance their solubility for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Homohistidine peptide insoluble in aqueous buffers?

A1: The insolubility of L-Homohistidine peptides in aqueous solutions can stem from several factors:

  • Overall Hydrophobicity: A high content of hydrophobic amino acids in the peptide sequence is a primary driver of poor aqueous solubility.[4] The additional methylene group in the L-Homohistidine side chain may slightly increase the hydrophobicity compared to a native histidine residue.

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. If the pH of your buffer is close to the peptide's pI, it is likely to precipitate.

  • Aggregation: Peptides with hydrophobic residues or those prone to forming secondary structures like β-sheets can self-associate and form insoluble aggregates.[4] The longer side chain of L-Homohistidine might influence intermolecular interactions, potentially promoting aggregation.

  • Ionic Strength: The salt concentration of your buffer can either enhance or decrease solubility depending on the peptide's properties.

Q2: How does L-Homohistidine differ from L-Histidine in terms of solubility?

A2: While direct comparative studies are limited, we can infer some differences based on fundamental principles:

  • pKa of the Imidazole Ring: The pKa of an imidazole group can be influenced by the length of an attached alkyl chain.[5] It is plausible that the imidazole group of L-Homohistidine has a slightly higher pKa than that of L-Histidine. This means it would be protonated (positively charged) over a slightly wider pH range, which could be leveraged to improve solubility.

  • Hydrophobicity: The addition of a methylene group generally increases the hydrophobicity of a molecule. Therefore, L-Homohistidine is expected to be slightly more hydrophobic than L-Histidine. This increased hydrophobicity can contribute to lower aqueous solubility, especially in peptides with a high content of other nonpolar residues.

Q3: What is the first step I should take to dissolve my L-Homohistidine peptide?

A3: Always start with a small amount of your peptide for solubility testing to avoid wasting valuable material. The initial approach should be based on a preliminary assessment of your peptide's properties.

  • Calculate the Theoretical Net Charge: Determine the theoretical net charge of your peptide at neutral pH (around 7.0). You can estimate this by assigning a charge of +1 to basic residues (Lys, Arg, and protonated His/hHis), -1 to acidic residues (Asp, Glu), and considering the N- and C-termini.

  • Choose an Initial Solvent Based on Charge:

    • Net Positive Charge (Basic Peptide): Try dissolving in sterile, distilled water first. If that fails, use a dilute acidic solution like 10% acetic acid.

    • Net Negative Charge (Acidic Peptide): Start with sterile, distilled water. If unsuccessful, try a dilute basic solution such as 0.1 M ammonium bicarbonate.

    • Net Neutral Charge (Hydrophobic Peptide): These are often challenging to dissolve in aqueous solutions. The recommended approach is to first use a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If initial attempts to dissolve your L-Homohistidine peptide fail, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for L-Homohistidine peptide solubilization.

Issue 1: My basic L-Homohistidine peptide is insoluble in water and dilute acid.

Potential Cause: The peptide may have strong hydrophobic character despite the net positive charge, or it may be forming aggregates through non-covalent interactions.

Solutions:

  • Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent before dilution with an aqueous buffer can be effective.[4]

    • Protocol 1: DMSO/DMF Co-solvent Method

      • Add a minimal amount of DMSO or DMF (e.g., 10-50 µL) to the lyophilized peptide to create a concentrated stock solution.

      • Gently vortex or sonicate to ensure complete dissolution.

      • Slowly add your desired aqueous buffer to the peptide stock solution dropwise while vortexing.

      • If the solution becomes cloudy, you have exceeded the solubility limit.

  • Chaotropic Agents: For peptides that form strong aggregates, denaturing agents can be used as a last resort.

    • Protocol 2: Solubilization with Guanidine-HCl or Urea

      • Prepare a stock solution of 6 M Guanidine-HCl or 8 M Urea in your desired buffer.

      • Directly add the chaotropic agent solution to the lyophilized peptide.

      • Vortex or sonicate until dissolved.

      • Note: These agents are denaturing and may not be compatible with all downstream applications.

Strategy Advantages Disadvantages Compatibility
DMSO/DMF Effective for hydrophobic peptides.Can be toxic to cells at high concentrations; may oxidize Met or Cys residues.Cellular assays (typically <0.5% v/v), biochemical assays.
Guanidine-HCl/Urea Powerful denaturants for aggregated peptides.Incompatible with most biological assays as they disrupt protein structure.Primarily for non-functional applications like chromatography.
Issue 2: My L-Homohistidine peptide precipitates out of solution over time.

Potential Cause: The peptide may be prone to aggregation, which can be time and concentration-dependent. The formulation may lack stabilizing agents.

Solutions:

  • Inclusion of Excipients: Various additives can be included in the formulation to prevent aggregation and improve long-term stability.[6]

    • Sugars and Polyols: Sucrose, trehalose, and mannitol can stabilize the native conformation of peptides.

    • Amino Acids: Arginine and glycine have been shown to reduce peptide aggregation.[7]

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.

Excipient Typical Concentration Mechanism of Action
Sucrose/Trehalose5-10% (w/v)Preferential exclusion, stabilizes native conformation.
L-Arginine50-250 mMSuppresses the formation of aggregates.
Polysorbate 20/800.01-0.1% (v/v)Reduces surface adsorption and aggregation.
  • pH Optimization: Since the charge of the L-Homohistidine imidazole ring is pH-dependent, carefully optimizing the buffer pH can maximize solubility and stability.

    • Protocol 3: pH Screening for Optimal Solubility

      • Prepare a series of buffers with a pH range around the estimated pI of the peptide (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

      • Add a small, equal amount of the lyophilized peptide to a fixed volume of each buffer.

      • Vortex and visually inspect for solubility.

      • For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or by a peptide-specific assay.

Experimental Protocols

Protocol 4: General Method for Determining Peptide Solubility

This protocol provides a systematic approach to test the solubility of your L-Homohistidine peptide in various solvents.

Materials:

  • Lyophilized L-Homohistidine peptide

  • Sterile, distilled water

  • 10% (v/v) Acetic Acid in water

  • 0.1 M Ammonium Bicarbonate in water

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Step 1: Aqueous Solubility

    • Add a calculated volume of sterile, distilled water to achieve a desired concentration (e.g., 1 mg/mL).

    • Vortex for 1-2 minutes. If the solution is clear, the peptide is soluble in water.

  • Step 2: pH-Modified Aqueous Solubility

    • If the peptide is not soluble in water, and it is predicted to be basic, add 10% acetic acid dropwise while vortexing until the solution clears.

    • If the peptide is predicted to be acidic, use a fresh 1 mg sample and add 0.1 M ammonium bicarbonate dropwise.

  • Step 3: Organic Co-solvent

    • If the peptide remains insoluble, use a fresh 1 mg sample.

    • Add a minimal volume of DMSO (e.g., 20 µL) and vortex until the peptide is fully dissolved.

    • Slowly add sterile, distilled water or your desired buffer in small increments, vortexing after each addition, until the desired final concentration is reached. Observe for any precipitation.

  • Step 4: Sonication

    • If any of the above solutions remain cloudy, sonicate the tube in a water bath for 5-10 minutes. Be cautious as prolonged sonication can heat the sample and potentially degrade the peptide.

Caption: A systematic workflow for testing peptide solubility.

Conclusion

Improving the solubility of synthetic L-Homohistidine peptides requires a systematic and informed approach. By understanding the unique physicochemical properties imparted by this non-canonical amino acid and methodically exploring different solubilization strategies, researchers can overcome these challenges. Always begin with a small-scale solubility test and consider the compatibility of your chosen solvent system with your downstream applications. If you continue to experience difficulties, our technical support team is available for further consultation.

References

  • Effects of alkyl chain length and solvents on thermodynamic dissociation constants of the ionic liquids with one carboxyl group in the alkyl chain of imidazolium cations. The Journal of Physical Chemistry B, 2014. [Link]

  • Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. Journal of Chemical Information and Modeling, 2022. [Link]

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Future Medicinal Chemistry, 2024. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 2020. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 2022. [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences, 2025. [Link]

  • Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proceedings of the National Academy of Sciences, 2017. [Link]

  • Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales. Biopolymers, 2009. [Link]

  • pKa Prediction. Rowan, N.D. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Exploration of Targeted Anti-tumor Therapy, 2023. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium, N.D. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 2011. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. Journal of Chemistry, 2021. [Link]

  • Imidazole. Wikipedia, N.D. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 2021. [Link]

  • Computational Approaches to Predict pKa Values. ResearchGate, 2015. [Link]

  • Concentration and pH-dependent aggregation behavior of an l-histidine based amphiphile in aqueous solution. Chemistry and Physics of Lipids, 2010. [Link]

  • Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales. Biopolymers, 2009. [Link]

  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery, 2013. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 2015. [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing, 2011. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics. Diva-Portal.org, 2022. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository, 2023. [Link]

  • Stabilized aqueous formulations of small peptides.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate, 2023. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI, 2023. [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 2020. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ResearchGate, 2022. [Link]

Sources

Optimization

dealing with incomplete coupling of L-Homohistidine

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and reso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the specific kinetic and thermodynamic challenges associated with the incomplete coupling of L-Homohistidine (hHis).

L-Homohistidine is a highly valuable non-canonical amino acid used to engineer protease-resistant peptides and alter metal-binding affinities. Structurally, it possesses an additional methylene group in its side chain compared to natural L-Histidine.

While biologically advantageous, incorporating Fmoc-L-Homohistidine(Trt)-OH during SPPS frequently results in incomplete coupling due to two primary mechanistic factors:

  • Severe Steric Hindrance: To prevent side reactions, the reactive imidazole ring of hHis is typically protected with a bulky Trityl (Trt) or Benzyloxycarbonyl (Z) group[1][2]. This massive steric umbrella physically shields the activated carboxyl group, impeding the nucleophilic attack by the resin-bound peptide's N-terminal amine.

  • On-Resin Aggregation: The highly hydrophobic nature of the protected hHis side chain can induce localized β -sheet formation, causing the growing peptide chain to aggregate and collapse onto the resin matrix, effectively hiding the reactive amine[3].

Quantitative Reagent Selection Matrix

Standard coupling reagents like HBTU often fail to overcome the activation energy barrier imposed by the Trityl group. To drive the reaction forward, you must shift to high-efficiency uronium/aminium salts or additives that leverage neighboring group participation (e.g., the 7-nitrogen in HOAt/HATU)[4].

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent SystemRelative Coupling RateSteric ToleranceEpimerization RiskRecommendation for L-hHis
HBTU / HOBt / DIPEA Baseline (1x)LowModerateNot recommended for hHis.
DIC / Oxyma Pure Fast (2x)ModerateLowGood for initial coupling attempts.
HATU / HOAt / DIPEA Very Fast (4x)HighLowHighly Recommended (Double coupling).
COMU / DIPEA Ultra Fast (5x)Very HighVery LowIdeal for refractory/aggregated sequences.

Troubleshooting Workflow & Self-Validating Protocols

To ensure scientific integrity, every coupling step must be treated as a self-validating system. Do not proceed to Fmoc deprotection without confirming the absence of free primary amines.

Workflow Start Initiate Coupling Fmoc-L-hHis(Trt)-OH Test1 Kaiser (Ninhydrin) Test Start->Test1 Eval1 Amine Status? Test1->Eval1 Recouple Double Coupling HATU / DIPEA / NMP Eval1->Recouple Positive (Blue) End Proceed to Deprotection (Coupling Complete) Eval1->End Negative (Yellow) Test2 Kaiser Test 2 Recouple->Test2 Eval2 Amine Status? Test2->Eval2 Heat Thermal / Solvent Shift Microwave 60°C or DCM:DMF Eval2->Heat Positive Eval2->End Negative Test3 Kaiser Test 3 Heat->Test3 Eval3 Amine Status? Test3->Eval3 Cap Cap Unreacted Amines Ac2O / Pyridine Eval3->Cap Positive Eval3->End Negative Cap->End

Troubleshooting workflow for resolving incomplete L-Homohistidine coupling in SPPS.

Protocol A: High-Efficiency Double Coupling (HATU/DIPEA)

If the initial Kaiser test is positive (blue beads/solution), the first line of defense is a double coupling using a superior activator[2][4].

  • Drain and Wash: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) to remove exhausted reagents.

  • Activate: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-L-Homohistidine(Trt)-OH and 3.9 equivalents of HATU in a minimal volume of N-Methyl-2-pyrrolidone (NMP). Causality: NMP is more polar than DMF and better disrupts peptide aggregation.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 1 minute to allow the active ester to form.

  • Couple: Add the activated mixture to the resin. Agitate for 60–90 minutes at room temperature.

  • Validate: Wash the resin (DMF 3x, DCM 3x) and perform a Kaiser test.

Protocol B: Thermal & Chaotropic Solvent Modulation

If Protocol A fails, the issue is likely severe on-resin aggregation rather than just steric bulk[3].

  • Solvent Shift: Prepare the coupling mixture (as in Protocol A) but use a 1:1 mixture of DCM:DMF or add 0.1 M LiCl to the DMF. Causality: Chaotropic agents and DCM disrupt intermolecular hydrogen bonds that cause β -sheet formation.

  • Thermal Agitation: Utilize microwave-assisted SPPS. Heat the reaction vessel to 60°C for 15 minutes[5]. Warning: Do not exceed 60°C, as prolonged heat increases the risk of Trityl group loss or epimerization.

  • Validate: Wash and perform a Kaiser test.

Protocol C: Sequence Truncation (Capping)

If trace unreacted amines persist after Protocols A and B, you must cap the sequence to prevent the formation of difficult-to-separate deletion peptides[3].

  • Prepare Capping Solution: Mix 10% Acetic Anhydride ( Ac2​O ) and 10% Pyridine (or DIPEA) in DMF.

  • Cap: Add the solution to the resin and agitate for 15 minutes. Causality: Acetylation permanently blocks the unreacted amines, terminating the failed sequence so it does not continue to grow.

  • Validate: A final Kaiser test must be perfectly yellow (negative) before moving to Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test solution is light blue, but the resin beads are dark blue. What does this mean? A: This indicates that the coupling is incomplete and the unreacted amines are trapped deep within the porous matrix of the resin beads[3]. This is a classic hallmark of peptide aggregation. You should immediately proceed to Protocol B (Solvent Shift/Heat) to swell the resin and disrupt the internal aggregation.

Q2: Does the extra methylene group in L-Homohistidine increase the risk of racemization compared to standard L-Histidine? A: Histidine is notoriously prone to racemization because the basic π -nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α -proton during activation[2]. While the extra methylene in Homohistidine slightly increases the distance between the imidazole ring and the α -carbon, the risk remains significant. This is exactly why maintaining robust side-chain protection (like the Trityl group) and avoiding excessive pre-activation times are strictly required.

Q3: I am synthesizing a highly hydrophobic peptide and coupling hHis onto an Isoleucine residue. Nothing is working. What is the ultimate fallback? A: Coupling a bulky, Trt-protected Homohistidine onto a β -branched amino acid like Isoleucine or Valine is the "perfect storm" of steric hindrance. If COMU/Microwave protocols fail, you must synthesize this junction as a pre-formed dipeptide building block in solution phase, and then couple the entire dipeptide onto the resin.

References

  • Journal of Medicinal Chemistry. "Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution". ACS Publications. Available at: [Link]

Sources

Troubleshooting

L-Homohistidine activation method to reduce epimerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address one of the most notorious challenges in synthetic peptide chemistry: the epimerization (racemiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address one of the most notorious challenges in synthetic peptide chemistry: the epimerization (racemization) of L-Homohistidine (Hhi) during carboxyl activation.

L-Homohistidine is a highly valuable non-proteinogenic amino acid used to engineer novel peptides with altered binding affinities and catalytic properties1[1]. However, its structural homology to L-histidine makes it exceptionally vulnerable to stereochemical degradation during Solid-Phase Peptide Synthesis (SPPS). This guide provides a mechanistic breakdown, a self-validating protocol, and targeted FAQs to help you preserve the enantiomeric purity of your synthesis.

Diagnostic Overview: The Causality of Epimerization

To prevent epimerization, we must first understand the thermodynamic and kinetic forces driving it. When the α -carboxyl group of L-Homohistidine is activated (e.g., forming an O-acylisourea intermediate), the electron-withdrawing nature of the activated species renders the α -carbon's hydrogen highly acidic.

Simultaneously, the unshielded lone pair electrons on the imidazole ring act as an intramolecular base. Because they are in close spatial proximity to the α -proton, they facilitate a rapid deprotonation event, forming an achiral ester enolate or oxazolone intermediate2[2]. Because there is no thermodynamically preferred pathway for re-protonation, the intermediate collapses into a mixture of L- and D-isomers.

Epimerization_Mechanism A Activated L-Homohistidine (O-Acylisourea) B Intramolecular N-pi Proton Abstraction A->B Alpha-proton becomes acidic C Achiral Enolate / Oxazolone Intermediate B->C Deprotonation C->A Re-protonation D D-Homohistidine Epimer (Loss of Stereopurity) C->D Re-protonation

Mechanistic pathway of L-Homohistidine epimerization via intramolecular N-pi deprotonation.

Quantitative Data Analytics: Activation System Benchmarks

The choice of coupling reagent and additive directly dictates the lifespan of the highly reactive intermediate. Traditional benzotriazole-based additives (HOBt) or uronium salts (HBTU) paired with tertiary bases (DIEA) drastically increase epimerization 3[3]. Conversely, Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) rapidly converts the O-acylisourea into a stable active ester, outcompeting the intramolecular side reaction4[4].

Table 1: Comparative Epimerization Rates for Histidine/Homohistidine Derivatives

Activation SystemProtecting GroupTempPre-activation TimeEpimerization (D-isomer %)
HBTU / DIEAN- τ -Trt25°C5 min~8.0 - 16.0%
DIC / HOBtN- τ -Trt25°C5 min~8.9 - 9.3%
DIC / OxymaPureN- τ -Trt25°C2 min~3.8%
DIC / Oxyma-BN- τ -Trt25°C2 min~1.0%
DIC / OxymaPureN- π -Boc50°C2 min~0.18%

(Data synthesized from comparative liquid/solid-phase segment coupling models 5[5] and elevated temperature SPPS studies6[6])

Standard Operating Procedure: Base-Free Activation Protocol

To establish a self-validating and highly reliable coupling cycle for L-Homohistidine, you must eliminate external bases and strictly control the pre-activation window.

Activation_Workflow Step1 Weigh L-Hhi & Oxyma-B Step2 Dissolve in DMF Step1->Step2 Step3 Add DIC (Base-Free) Step2->Step3 Step4 Pre-activate (2 mins max) Step3->Step4 Step5 Transfer to Resin Step4->Step5

Optimized base-free activation workflow for L-Homohistidine to minimize epimerization.

Step-by-Step Methodology:

  • Reagent Preparation: Calculate 3.0 equivalents of Fmoc-L-Homohistidine(Trt)-OH and 3.0 equivalents of Oxyma-B relative to your resin loading capacity.

  • Dissolution: Dissolve both dry powders completely in anhydrous N,N-Dimethylformamide (DMF). Causality: Co-dissolving the additive with the amino acid ensures that the additive is immediately available to trap the activated ester the moment it forms.

  • Base-Free Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Do not add DIEA or NMM. Causality: DIC mediates coupling without the need for tertiary amines, removing the external base that would otherwise catalyze enolization 3[3].

  • Strict Pre-Activation: Stir the mixture for exactly 2 minutes at room temperature. Causality: Extended pre-activation gives the intramolecular nitrogen time to abstract the α -proton before the intermolecular reaction with the resin-bound amine can occur4[4].

  • Coupling: Transfer the activated solution to the peptide resin. Allow the coupling to proceed for 60 minutes at room temperature.

  • System Validation (Mandatory): Following cleavage, perform a micro-aliquot analysis using Chiral HPLC or derivatize with Marfey's reagent followed by LC-MS. This verifies that the D-epimer ratio remains below the acceptable 1-2% threshold.

Frequently Asked Questions (Troubleshooting)

Q: I am observing high levels of the D-isomer even when using DIC/OxymaPure. What is going wrong? A: Check your pre-activation time. If your automated synthesizer is programmed for a standard 5-to-10-minute pre-activation, this is too long for histidine homologues. The activated O-acylisourea will degrade into the oxazolone intermediate. Reduce your pre-activation time to a maximum of 2 minutes 4[4]. Alternatively, upgrade from OxymaPure to Oxyma-B, which has been shown to suppress epimerization more effectively for tricky residues.

Q: Can I use Microwave-Assisted SPPS (HE-SPPS) to force a difficult coupling with L-Homohistidine? A: Yes, but only if you change your protecting group strategy. Standard N- τ -Trt protection at elevated temperatures (e.g., 50°C or 90°C) will result in catastrophic epimerization (>6%). You must utilize an N- π -protected derivative (such as Fmoc-Hhi(Boc)-OH). The bulky Boc group on the π -nitrogen sterically blocks the intramolecular deprotonation, allowing you to heat the reaction to 90°C while maintaining epimerization levels below 0.2%6[6].

Q: Why should I avoid HATU/DIEA for this specific coupling? A: Aminium/uronium salts like HATU require a tertiary base (DIEA or NMM) to initiate carboxyl activation. The presence of this external base drastically accelerates the deprotonation of the activated L-Homohistidine, leading to rapid oxazolone formation and subsequent loss of chirality 3[3]. Always default to a base-free carbodiimide method (DIC) for epimerization-prone residues.

References

  • Application of Fmoc-His(Boc)
  • Source: smolecule.
  • Source: luxembourg-bio.
  • Source: benchchem.
  • Source: cem.
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

validating the purity of L-Homohistidine by chiral HPLC

Validating the Purity of L-Homohistidine by Chiral HPLC: A Comprehensive Comparison Guide The Chiral Challenge of Homohistidine L-Homohistidine is a critical unnatural amino acid homologue of L-histidine, featuring an ad...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of L-Homohistidine by Chiral HPLC: A Comprehensive Comparison Guide

The Chiral Challenge of Homohistidine

L-Homohistidine is a critical unnatural amino acid homologue of L-histidine, featuring an additional methylene group in its side chain. It is increasingly utilized in the synthesis of foldamers, advanced peptidomimetics, and novel therapeutics[1]. Validating the enantiomeric purity of L-Homohistidine is paramount; even trace amounts of the D-enantiomer can drastically alter the secondary structure and pharmacological profile of the resulting peptide.

However, homohistidine presents a unique chromatographic challenge. Its zwitterionic backbone and highly polar, basic imidazole ring make direct chiral separation notoriously difficult[2]. Traditional normal-phase chiral chromatography often fails due to the analyte's insolubility in non-polar organic solvents, forcing analysts to choose between complex pre-column derivatization or specialized aqueous-compatible chiral stationary phases (CSPs).

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively validate L-Homohistidine purity, analysts typically evaluate three distinct classes of CSPs. Understanding the causality behind their retention mechanisms is critical for method selection.

Macrocyclic Glycopeptides (Teicoplanin) – The Gold Standard for Direct Analysis

Teicoplanin-based CSPs are exceptionally effective for underivatized native amino acids[3][4]. The chiral selector features a hydrophobic aglycone basket and hydrophilic carbohydrate moieties, offering multiple interaction sites (hydrogen bonding, π-π interactions, and steric inclusion).

  • Mechanistic Causality: Why is the D-enantiomer consistently retained longer? Macrocyclic glycopeptide antibiotics evolved in nature to bind the terminal D-alanyl-D-alanine residues of bacterial cell walls[2]. This biological legacy translates into a naturally higher chromatographic affinity for D-amino acids. In a purity assay for L-Homohistidine, this is highly advantageous: the trace D-impurity elutes after the massive L-enantiomer main peak, preventing it from being buried in the peak tail. Furthermore, retention times on teicoplanin exhibit a U-shaped curve relative to organic modifier concentration, driven by the dual mechanisms of analyte solubility and the conformational changes of the teicoplanin molecule[2].

Crown Ethers – The Highly Specific Alternative

Crown ether CSPs resolve enantiomers by forming inclusion complexes specifically with protonated primary amines[3].

  • Mechanistic Causality: While highly selective, the crown ether cavity requires the primary amine of homohistidine to be fully protonated to form a stable complex. This necessitates highly acidic mobile phases (e.g., pH < 2 using perchloric acid)[3]. This extreme acidity limits compatibility with mass spectrometry (LC-MS) and poses significant equipment degradation risks over time.

Polysaccharide Derivatives – The Derivatization Route

Immobilized amylose or cellulose CSPs (e.g., Chiralpak IA) provide massive loading capacities and high resolution, provided the amino acid is derivatized[5].

  • Mechanistic Causality: Native homohistidine is virtually insoluble in the normal-phase solvents (hexane/alcohols) required for polysaccharide columns. Pre-column derivatization with a fluorenylmethyloxycarbonyl (Fmoc) group masks the polar amine, dramatically increases solubility, and provides the necessary steric bulk and π-electrons to interact effectively with the helical chiral cavities of the polysaccharide backbone[6].

Workflow Start L-Homohistidine Sample Deriv Derivatization Status? Start->Deriv Native Native (Zwitterion) Deriv->Native Direct Method Fmoc Fmoc-Protected Deriv->Fmoc Pre-column Rxn Teico Teicoplanin CSP (Macrocyclic Glycopeptide) Native->Teico Preferred (MS Compatible) Crown Crown Ether CSP (Primary Amine Complex) Native->Crown Alternative (Requires Acid) Poly Polysaccharide CSP (Amylose/Cellulose) Fmoc->Poly Normal Phase (High Resolution)

Decision matrix for selecting the optimal chiral stationary phase for L-Homohistidine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a purity assay cannot simply be a list of parameters; it must be a self-validating system . The following protocols incorporate internal checks to prove the method's accuracy during every run.

Protocol A: Direct Analysis via Teicoplanin CSP (Underivatized)

This method is ideal for rapid, LC-MS compatible purity screening of native L-Homohistidine[2][3].

  • Column Preparation: Install a CHIROBIOTIC T column (250 x 4.6 mm, 5 µm). Equilibrate with Mobile Phase: Methanol / Water (60:40 v/v) at 1.0 mL/min at 25 °C.

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic DL-Homohistidine standard.

    • Validation Check: Verify that baseline resolution ( Rs​≥1.5 ) is achieved. This proves the column's current chiral recognition capacity.

  • Elution Order Confirmation: Inject a sample of L-Homohistidine spiked with 1% D-Homohistidine.

    • Validation Check: Confirm that the minor D-enantiomer peak elutes second. If the D-enantiomer elutes first, it risks being masked by the fronting of the overloaded L-enantiomer peak.

  • Blank Injection: Inject 10 µL of mobile phase.

    • Validation Check: Ensure no carryover exists at the retention times of either enantiomer.

  • Sample Analysis: Inject the L-Homohistidine batch sample (10 mg/mL) and integrate the trace D-enantiomer peak to calculate enantiomeric excess (ee).

Protocol B: Normal-Phase Analysis via Polysaccharide CSP (Fmoc-Derivatized)

This method is preferred when homohistidine is already Fmoc-protected for solid-phase peptide synthesis (SPPS)[5][6].

  • Column Preparation: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm). Equilibrate with Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1 v/v/v) at 1.0 mL/min.

  • SST & Elution Order: Inject a racemic Fmoc-DL-Homohistidine standard.

    • Validation Check: Ensure Rs​≥2.0 . The addition of 0.1% TFA is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing that could obscure trace impurities.

  • Sample Analysis: Inject the Fmoc-L-Homohistidine sample with UV detection at 254 nm.

Performance Data & System Suitability Comparison

The following table synthesizes the expected chromatographic performance for L-Homohistidine across the three primary methodologies, allowing for objective method selection based on laboratory capabilities.

ParameterTeicoplanin (CHIROBIOTIC T)Crown Ether (CROWNPAK CR)Polysaccharide (Chiralpak IA)
Analyte State Native (Underivatized)Native (Underivatized)Fmoc-Derivatized
Mobile Phase MeOH / H₂O (60:40)H₂O / HClO₄ (pH 1.5)Hexane / EtOH / TFA (80:20:0.1)
Detection UV (210 nm) / LC-MSUV (210 nm)UV (254 nm)
Selectivity ( α ) ~ 1.8~ 1.5~ 2.1
Resolution ( Rs​ ) > 2.01.5 - 1.8> 3.0
Elution Order L before DD before LVaries by derivative
Primary Advantage Direct analysis, MS compatibleExcellent for primary aminesHighest loading capacity
Primary Limitation Lower solubility in pure organicsHighly acidic, degrades systemsRequires derivatization step

Conclusion

For the validation of L-Homohistidine purity, Teicoplanin-based CSPs offer the most elegant and efficient solution. By exploiting the evolutionary affinity of macrocyclic glycopeptides for D-amino acids, analysts achieve a highly favorable elution order (L before D) without the need for pre-column derivatization or harsh, system-degrading acids. However, if the homohistidine is already Fmoc-protected for downstream peptide synthesis, Polysaccharide-based CSPs provide unmatched resolution and robustness in normal-phase conditions.

Sources

Comparative

Introduction: The Significance of Structural Analogs in Peptide Science

A Spectroscopic Guide to L-Homohistidine and Its Analogs for Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of L-Homohistidine and its...

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Guide to L-Homohistidine and Its Analogs for Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of L-Homohistidine and its naturally occurring analog, L-Histidine. This document is intended for researchers, scientists, and drug development professionals who utilize these amino acids in peptide synthesis, drug design, and functional studies.

L-Histidine is a proteinogenic amino acid renowned for its unique imidazole side chain, which acts as a proton donor or acceptor at physiological pH, making it a crucial component in the active sites of many enzymes. L-Homohistidine, a non-proteinogenic analog, extends the L-Histidine side chain by a single methylene (-CH₂) group. This seemingly minor modification introduces significant changes in flexibility, steric profile, and the spatial orientation of the imidazole ring relative to the peptide backbone.

Understanding the precise structural and electronic consequences of this modification is paramount for rational drug design. Spectroscopic techniques offer a powerful, non-destructive toolkit to probe these differences at a molecular level. This guide explains the causality behind choosing specific spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD)—and provides a detailed comparison of the spectral data for L-Histidine and L-Homohistidine, grounded in first principles.

Molecular Structures: The Foundational Difference

The key to interpreting the spectroscopic data lies in understanding the fundamental structural distinction between the two molecules. L-Homohistidine possesses an additional methylene group in its side chain, increasing the distance and rotational freedom between the chiral α-carbon and the imidazole ring.

Caption: Molecular structures of L-Histidine and L-Homohistidine.

Experimental Design: A Self-Validating Spectroscopic Workflow

The selection of spectroscopic techniques is driven by the specific information each can provide about the molecular structure and environment. The following workflow is designed to provide a comprehensive and cross-validated characterization.

Spectroscopic_Workflow Sample Sample Preparation (L-His / L-hHis in D₂O or buffer) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR CD Circular Dichroism Sample->CD Data_NMR Chemical Environment (Proton & Carbon Skeleton) NMR->Data_NMR Data_FTIR Vibrational Modes (Functional Groups) FTIR->Data_FTIR Data_CD Chiral Environment (Secondary Structure Propensity) CD->Data_CD Analysis Comparative Analysis & Structural Interpretation Data_NMR->Analysis Data_FTIR->Analysis Data_CD->Analysis

Caption: Workflow for the comparative spectroscopic analysis of amino acid analogs.

General Spectroscopic Protocols

The following protocols serve as a robust starting point for the analysis of these amino acids. Trustworthiness is ensured by referencing standardized procedures and highlighting critical parameters.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of deuterium oxide (D₂O) to avoid the large solvent signal from H₂O. Add a small amount of a reference standard, such as DSS or TSP, for accurate chemical shift calibration (0.0 ppm). Adjust pD (the equivalent of pH in D₂O) as needed with DCl or NaOD to study protonation states.

  • Acquisition: Acquire ¹H NMR spectra on a spectrometer operating at 400 MHz or higher.[1] Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans for good signal-to-noise. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of ¹³C.[2]

  • Causality: The choice of D₂O as a solvent is critical; it exchanges with the labile amine (-NH₂) and carboxylic acid (-COOH) protons, simplifying the spectrum to show only the C-H protons. This allows for unambiguous analysis of the side chain and α-carbon environments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase analysis, dissolve the sample in a suitable solvent (like D₂O) and analyze using a liquid cell with CaF₂ windows.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.[3] Acquire at least 32 scans with a resolution of 4 cm⁻¹ and ratio them against a background spectrum of the pure KBr pellet or solvent.[3]

  • Causality: FTIR probes the vibrational frequencies of chemical bonds. It is exceptionally sensitive to the presence of key functional groups like C=O (carboxylate), N-H (amine), and the C=C and C-N bonds within the imidazole ring, providing a molecular "fingerprint".[4][5]

Comparative Analysis: Deciphering the Spectral Signatures

¹H and ¹³C NMR Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides the most detailed insight into the electronic environment of each atom in the molecule. The insertion of a methylene group in L-Homohistidine has predictable, yet significant, consequences on the chemical shifts (δ) of the side-chain nuclei.

Caption: Comparative NMR data for L-Histidine and L-Homohistidine in D₂O.

Expert Interpretation:

  • Side Chain Protons (β-CH₂ vs. β,γ-CH₂): In L-Histidine, the β-protons are adjacent to the electron-withdrawing imidazole ring, resulting in a downfield shift (~3.37 ppm). In L-Homohistidine, the new β-protons are further from the ring and experience less deshielding, shifting them significantly upfield (~2.05 ppm). The new γ-protons in homohistidine, now adjacent to the ring, appear at ~2.60 ppm. This clear separation and distinct multiplet patterns (a multiplet for β-CH₂ and a triplet for γ-CH₂) are definitive identifiers for homohistidine.

  • α-Proton: The α-proton of L-Homohistidine (~3.25 ppm) is shifted upfield compared to L-Histidine (~4.06 ppm).[6] This is due to the increased distance from the imidazole ring, reducing its electron-withdrawing inductive effect on the α-carbon.

  • Imidazole Protons: The chemical shifts of the imidazole protons are also affected. The C-2 (ζ) and C-5 (ε) protons in homohistidine are reported at ~7.55 and ~6.80 ppm respectively. These values are slightly different from those in histidine (~8.69 and ~7.42 ppm), reflecting the altered electronic influence of the alkyl chain.[6]

  • ¹³C NMR Predictions: While direct experimental ¹³C data for L-Homohistidine is sparse, predictable changes are expected. The additional methylene carbon (γ-C) would introduce a new signal in the aliphatic region (~25 ppm). The original β-carbon signal would shift due to the change in its chemical neighborhood. The α-carbon and carboxyl signals would also experience minor shifts due to the altered inductive effects transmitted through the longer side chain.

Vibrational Spectroscopy (FTIR): A Fingerprint of Functional Groups

FTIR spectroscopy is ideal for confirming the presence of key functional groups and probing bonding environments. The spectra of L-Histidine and L-Homohistidine are expected to be broadly similar, as they contain the same functional moieties. However, subtle yet important differences arise from the longer alkyl chain.

Vibrational Mode L-Histidine (cm⁻¹) L-Homohistidine (Expected, cm⁻¹) Interpretation of Differences
Imidazole Ring C-H/N-H Stretch~3100-2700~3100-2700This complex region, characteristic of the imidazole ring, is expected to be highly similar in both molecules.[3][7]
Aliphatic C-H Stretch~2855~2950-2850L-Homohistidine will show a more intense and possibly more complex signal in this region due to the presence of two additional C-H bonds in the extra methylene group.
Carboxylate (COO⁻) Stretch~1630 (asymmetric)~1630The position of the carboxylate stretch is highly sensitive to its local environment (e.g., hydrogen bonding) but should be fundamentally similar between the two.[3]
Imidazole Ring Skeletal Vibrations~1585 (C=C), ~623 (C-N)~1585, ~623These fingerprint vibrations are characteristic of the imidazole ring itself and should be largely unaffected by the change in the alkyl chain length.[3][8]
Amine (NH₃⁺) Bending/Stretching~1449 (symmetric)~1450The primary amine vibrations are dictated by the α-amino group and are not expected to change significantly.[3]

Expert Interpretation: The most diagnostic difference in the FTIR spectra will be the increased intensity and complexity in the aliphatic C-H stretching region (around 2900 cm⁻¹) for L-Homohistidine. While the "fingerprint" vibrations of the core functional groups (imidazole, carboxylate, amine) will confirm the molecule's identity as a histidine analog, the C-H stretch region provides direct evidence of the extended side chain.

Chiroptical Spectroscopy (Circular Dichroism): Probing the Chiral Center

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exclusive to chiral molecules. In amino acids, the main chromophore absorbing in the accessible UV range (200-250 nm) is often the side chain—in this case, the imidazole ring.

Expert Interpretation: The CD signal is highly dependent on the spatial relationship between the chiral center (the α-carbon) and the chromophore.

  • Effect of Distance: In L-Homohistidine, the imidazole chromophore is one carbon atom further away from the α-carbon than in L-Histidine. This increased distance and flexibility will likely alter the coupling between the electronic transitions of the chromophore and the chiral center, leading to a change in the shape and intensity of the CD spectrum. One might expect a reduction in the molar ellipticity for L-Homohistidine compared to L-Histidine, as the influence of the chiral center on the chromophore diminishes with distance.

  • Effect of pH: For both molecules, the CD spectrum will be highly pH-dependent. Protonation of the imidazole ring (pKa ~6.0) significantly alters its electronic structure and, therefore, its absorption and CD profile. Comparing the CD spectra of both analogs at pH values below and above the pKa is a critical experiment. This reveals how the longer side chain in L-Homohistidine might influence the conformational preferences of the protonated versus neutral imidazole ring.

Conclusion and Outlook

The spectroscopic comparison of L-Histidine and L-Homohistidine reveals a clear and predictable set of structural and electronic differences.

  • NMR provides the most definitive evidence, with significant upfield shifts of the α- and new β-protons in L-Homohistidine, offering an unambiguous method for differentiation.

  • FTIR corroborates the structural similarity of the functional groups but highlights the extended alkyl chain of L-Homohistidine through a more pronounced aliphatic C-H stretching signal.

  • Circular Dichroism offers a sensitive probe for the conformational impact of the longer side chain, with expected changes in signal intensity reflecting the increased distance between the chiral center and the imidazole chromophore.

For drug development professionals, these spectroscopic signatures are not merely academic. They provide a quality control fingerprint for synthesized peptides, a tool to study the local environment of these residues within a protein or peptide, and a foundational dataset for computational modeling to predict the functional consequences of substituting L-Histidine with its homologous analog. This guide provides the experimental rationale and interpretive framework necessary to leverage these powerful techniques in the advancement of peptide-based therapeutics.

References

  • Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. (2024). MDPI. [Link]

  • FTIR spectrum of grown L-Histidine single crystal. (2014). ResearchGate. [Link]

  • The ¹H NMR spectra of (a) l-histidine·HCl·H2O, (b) l-histidine-A and (c) l-histidine-B. ResearchGate. [Link]

  • 1-Methyl-L-histidine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • (+-)-Homohistidine. PubChem. [Link]

  • 3D 1H-13C-14N correlation solid-state NMR spectrum. (2008). PubMed. [Link]

  • 1D ¹⁵N–¹H MAS NMR spectra of solid u-¹³C,¹⁵N labeled l-histidine... ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • 21.2 T 1 H DNP MAS NMR spectrum of L-histidine·HCl· H 2 O impregnated... ResearchGate. [Link]

  • FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Undergraduate Science Journals. [Link]

  • L-histidine, hydrochloride, hydrate. NIST WebBook. [Link]

  • Histidine. NIST WebBook. [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 2D IR spectroscopy of histidine: probing side-chain structure and dynamics via backbone amide vibrations. (2014). PubMed. [Link]

  • FTIR study of L-Histidine. (2026). ResearchGate. [Link]

  • FTIR analysis of L-histidine. ResearchGate. [Link]

  • 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. PMC. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Biological Activity of L-Homohistidine-Substituted Peptides

Introduction: Beyond the Canonical Twenty—The Case for L-Homohistidine In the landscape of peptide-based drug discovery, the strategic substitution of canonical amino acids with their non-natural counterparts is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Twenty—The Case for L-Homohistidine

In the landscape of peptide-based drug discovery, the strategic substitution of canonical amino acids with their non-natural counterparts is a cornerstone of modern peptidomimetic design. This guide focuses on a subtle yet potent modification: the replacement of L-Histidine (His) with its homolog, L-Homohistidine (hHis). L-Homohistidine, which features an additional methylene group in its side chain, offers a unique tool for modulating the physicochemical and biological properties of peptides.

The rationale for this substitution is rooted in the multifaceted role of the native histidine residue. Its imidazole side chain, with a pKa near physiological pH, is a critical player in acid-base catalysis, protein structure, and, most notably, receptor binding and metal ion coordination.[1][2] The introduction of a single extra carbon atom extends this side chain, altering its flexibility, spatial projection, and the electronic properties of the imidazole ring. These modifications can profoundly impact a peptide's three-dimensional conformation, its interaction with biological targets, and its metabolic stability.[3]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the biological impact of L-Homohistidine substitution. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to navigate the complexities of this powerful design strategy.

Core Principles of Assessment: A Multi-Parametric Approach

Evaluating the impact of an hHis substitution requires a holistic approach. The biological activity of a peptide is not a single parameter but a composite of its ability to reach its target, bind effectively, elicit a functional response, and resist degradation. Our assessment, therefore, is built on three pillars: Receptor Interaction, Metabolic Stability, and Coordination Chemistry.

G cluster_0 Peptide Design & Synthesis cluster_1 Biological Assessment cluster_2 Data Analysis & Interpretation P_Native Native Peptide (His) SPPS Solid-Phase Peptide Synthesis P_Native->SPPS P_Analog Analog Peptide (hHis) P_Analog->SPPS QC Purification & QC (HPLC, MS) SPPS->QC Assay_Binding Receptor Binding (Affinity - Ki) QC->Assay_Binding Test Articles Assay_Functional Functional Response (Potency - EC50) QC->Assay_Functional Test Articles Assay_Stability Enzymatic Stability (Half-life - t½) QC->Assay_Stability Test Articles Assay_Metal Metal Chelation (Coordination - Kd) QC->Assay_Metal Test Articles Assay_Binding->Assay_Functional informs Analysis Comparative Analysis (His vs. hHis) Assay_Binding->Analysis Assay_Functional->Analysis Assay_Stability->Analysis Assay_Metal->Analysis

Caption: High-level workflow for assessing hHis-substituted peptides.

Receptor Interaction & Signal Transduction: The Litmus Test of Function

The primary determinant of a peptide analog's utility is its ability to interact with its target receptor and elicit the desired biological response. The increased conformational flexibility of the hHis side chain can either enhance or diminish binding affinity.

A prominent example where such modifications are critical is in the development of Gonadotropin-Releasing Hormone (GnRH) analogs.[4] GnRH is a decapeptide that regulates reproductive function by binding to the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR), on pituitary gonadotrophs.[5][6] Its biological activity is exquisitely sensitive to conformational changes.

Comparative Data: GnRH Analogs

While direct public data for hHis-substituted GnRH is limited, we can infer potential outcomes based on extensive structure-activity relationship (SAR) studies of other analogs. Modification at position 8 (Arginine) is common, but the principle holds for any position: subtle structural changes dramatically alter activity.

Peptide AnalogModificationReceptor Binding Affinity (IC50)Biological Potency (EC50)Rationale for Change
Native GnRHNone~5.0 nM~1.0 nMBaseline activity.
His-Peptide (Control)L-His at Position XReference ValueReference ValueStandard for comparison.
hHis-Peptide (Test) L-hHis at Position X Variable Variable The longer side chain may alter the key "turn" conformation required for receptor engagement, potentially reducing affinity or, conversely, allowing for novel favorable contacts.
[D-Ala⁶]-GnRHD-Ala at Position 6~2.5 nM~0.1 nMD-amino acid substitution enhances stability and induces a favorable β-turn, increasing potency.[7]
Experimental Protocol: Competitive Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the hHis-peptide by measuring its ability to compete with a radiolabeled ligand for the receptor.

Scientist's Note: This assay isolates the binding event from any downstream signaling. It is a direct measure of how well the peptide "fits" into the receptor's binding pocket. A loss of affinity here is a strong indicator that the hHis substitution is sterically or conformationally unfavorable.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., GnRHR).

    • Radiolabeled peptide ligand (e.g., ¹²⁵I-[His⁵, D-Tyr⁶]-GnRH).

    • Unlabeled native peptide and hHis-peptide.

    • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

    • Glass fiber filters and a cell harvester.

  • Methodology:

    • In a 96-well plate, add 50 µL of binding buffer containing a fixed concentration of radiolabeled ligand.

    • Add 50 µL of varying concentrations of the unlabeled competitor peptides (native and hHis-analog) or buffer for total binding control.

    • Initiate the reaction by adding 100 µL of the cell membrane preparation.

    • Incubate for 60-90 minutes at room temperature to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash filters rapidly with ice-cold buffer to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation.

Experimental Protocol: Cell-Based Functional Assay (cAMP Measurement)

This protocol measures the peptide's ability to activate or inhibit the receptor's signaling pathway, determining its potency (EC50) and efficacy.

Scientist's Note: A peptide can bind strongly but fail to activate the receptor (an antagonist) or activate it weakly (a partial agonist). This functional assay is crucial for characterizing the quality of the biological response. For GnRHR, which couples to Gαq, measuring downstream signals like IP₃ or Ca²⁺ flux would be appropriate. For a Gαs-coupled receptor, cAMP is the readout.

  • Materials:

    • A cell line expressing the target receptor (e.g., HEK293-GnRHR).

    • Cell culture medium and reagents.

    • Peptide solutions (native and hHis-analog).

    • cAMP assay kit (e.g., HTRF, ELISA-based).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Methodology:

    • Seed cells in a 96-well plate and grow to ~80-90% confluency.

    • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes.

    • Add varying concentrations of the peptide agonists (native and hHis-analog).

    • Incubate for a fixed period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

    • Plot the dose-response curve and determine the EC50 value (concentration that produces 50% of the maximal response).

G GnRH GnRH or hHis-Analog Receptor GnRH Receptor (GPCR) GnRH->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (LH/FSH Synthesis & Secretion) Ca_release->Downstream PKC->Downstream

Caption: Simplified GnRH receptor (Gαq) signaling pathway.

Enzymatic Stability: Surviving the Biological Milieu

A peptide's therapeutic potential is often limited by its rapid degradation by proteases in vivo. Introducing non-canonical amino acids like hHis can enhance metabolic stability by sterically hindering enzymatic cleavage near the substitution site.[8]

Comparative Data: Peptide Half-Life

The C-terminal amide is a common modification to block carboxypeptidase activity, and substituting the C-terminal amino acid can further enhance this effect.[9]

PeptideC-Terminal ResidueModificationHalf-life (t½) in Human SerumRationale for Change
Peptide-His-COOHL-HisCarboxylic Acid< 5 minSusceptible to carboxypeptidases.
Peptide-His-NH₂L-HisAmide~30 minC-terminal amidation blocks primary cleavage site for carboxypeptidases.
Peptide-hHis-NH₂ L-hHis Amide Potentially > 30 min The bulkier hHis side chain may provide additional steric hindrance to proteases that recognize the C-terminal region, further increasing stability.
Experimental Protocol: In Vitro Stability Assay in Human Serum

This protocol provides a reliable method to quantify the degradation rate of peptides in a biologically relevant matrix.

Scientist's Note: Human serum contains a cocktail of proteases, providing a good approximation of the in vivo environment. It is critical to immediately stop the enzymatic reactions at each time point to get an accurate snapshot of the degradation profile. Quenching with acetonitrile not only stops the reaction but also precipitates serum proteins for cleaner analysis.

  • Materials:

    • Human serum (pooled, from a reputable supplier).

    • Test peptides (His- and hHis-analogs).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Acetonitrile (ACN), HPLC-grade.

    • Incubator or water bath at 37°C.

    • HPLC or LC-MS/MS system.

  • Methodology:

    • Pre-warm an aliquot of human serum to 37°C.

    • Prepare a stock solution of the test peptide in PBS.

    • Initiate the assay by spiking the peptide stock into the pre-warmed serum to a final concentration of ~100 µg/mL. Mix gently and immediately withdraw the t=0 time point.

    • For the t=0 sample and all subsequent time points, transfer 100 µL of the serum-peptide mixture into a tube containing 200 µL of ice-cold acetonitrile. Vortex immediately to precipitate proteins and quench enzymatic activity.

    • Incubate the main reaction tube at 37°C. Withdraw additional aliquots at specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample as described in step 4.

    • Centrifuge all quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples by reverse-phase HPLC, monitoring the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).

    • Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Metal Ion Chelation: A Subtle Shift in Coordination

The imidazole side chain of histidine is a premier ligand for transition metal ions like Cu²⁺, Zn²⁺, and Ni²⁺.[10][11] This property is fundamental to the function of metalloenzymes and is exploited in technologies like immobilized metal affinity chromatography (IMAC).[12] Substituting His with hHis alters the length of the coordinating side chain, which can change the stability and geometry of the resulting metal-peptide complex.

Scientist's Note: The chelation geometry is critical. A native peptide might coordinate a metal ion in a specific conformation that is essential for its antioxidant or enzymatic activity. The hHis analog, with its longer linker, might form a more or less stable complex, or adopt an entirely different geometry, thus altering its function.

G cluster_0 L-Histidine Coordination cluster_1 L-Homohistidine Coordination His_Backbone ...-NH-CH-CO-... His_Sidechain CH₂ His_Backbone->His_Sidechain His_Imidazole Imidazole Ring His_Sidechain->His_Imidazole hHis_Backbone ...-NH-CH-CO-... hHis_Sidechain CH₂-CH₂ hHis_Backbone->hHis_Sidechain hHis_Imidazole Imidazole Ring hHis_Sidechain->hHis_Imidazole Metal Metal Ion (e.g., Cu²⁺) Metal->His_Imidazole Shorter, more rigid chelate ring Metal->hHis_Imidazole Longer, more flexible chelate ring

Caption: Altered metal chelation geometry due to hHis substitution.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Isothermal Titration Calorimeter.

    • Purified peptides (His- and hHis-analogs).

    • A solution of the metal salt (e.g., CuCl₂ or ZnCl₂).

    • Buffer (e.g., HEPES or Tris, pH 7.4). Note: Avoid phosphate buffers which can interact with metal ions.

  • Methodology:

    • Prepare a solution of the peptide (~10-50 µM) in the sample cell of the calorimeter.

    • Prepare a more concentrated solution of the metal salt (~10-20x the peptide concentration) in the same buffer and load it into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of small, sequential injections of the metal solution into the peptide solution.

    • Record the heat change after each injection.

    • Integrate the raw data to obtain a plot of heat change per mole of injectant versus the molar ratio of metal to peptide.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH). Compare the results for the His and hHis peptides.

Conclusion and Future Perspectives

The substitution of L-Histidine with L-Homohistidine is a nuanced yet powerful tool in peptidomimetic design. It is not a universal solution for enhancing biological activity but rather a strategic modification whose outcome is highly dependent on the specific peptide sequence and its biological target.

  • For Receptor Binding: The impact of hHis must be empirically determined. While it may disrupt critical contacts, it could also open avenues for new, favorable interactions, potentially converting an agonist to an antagonist or vice versa.

  • For Stability: hHis substitution is a promising strategy to increase proteolytic resistance, particularly when placed near known cleavage sites or at the C-terminus.

  • For Metal Chelation: The altered coordination geometry can be exploited to fine-tune the properties of metallopeptides, potentially enhancing antioxidant activity or modifying enzymatic function.

The comprehensive assessment workflow detailed in this guide—combining binding, functional, and stability assays—provides a robust framework for de-risking and advancing peptide candidates. By understanding the causality behind each experimental step and carefully interpreting the comparative data, researchers can effectively harness the potential of L-Homohistidine to engineer next-generation peptide therapeutics.

References

  • Cacciatore, I., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences. [Link][3]

  • National Center for Biotechnology Information. (2018). Gonadotropin Releasing Hormone (GnRH) Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link][4]

  • Farkas, J., et al. (2002). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences. [Link][8]

  • Wikipedia. (2024). Histidine. Wikipedia. [Link][1]

  • Nagy, A., et al. (2022). The Role of Side Chains in the Fine-Tuning of the Metal-Binding Ability of Multihistidine Peptides. MDPI. [Link][11]

  • Al-Ghanim, A., et al. (2024). Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. MDPI. [Link][5]

  • Hart, K., et al. (2007). An examination of the binding behavior of histidine-containing peptides with immobilized metal complexes derived from the macrocyclic ligand, 1,4,7-triazacyclononane. PubMed. [Link][12]

  • Al-Sbiei, A., et al. (2015). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine. Iraqi National Journal of Chemistry. [Link][7]

  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. CD Formulation. [Link][13]

  • Walewska, A., et al. (2013). The Novel Actions of the Metabolite GnRH-(1-5) are Mediated by a G Protein-Coupled Receptor. Frontiers in Endocrinology. [Link][6]

  • Meldrum, D.R., et al. (1984). Stimulation of LH fragments with reduced bioactivity following GnRH agonist administration in women. PubMed. [Link][14]

  • Raga, F.A., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories. [Link][10]

Sources

Comparative

A Comparative Analysis of Metal-Chelating Properties: L-Histidine vs. L-Homohistidine

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction In the vast landscape of bioinorganic chemistry and drug development, the interaction...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the vast landscape of bioinorganic chemistry and drug development, the interaction between metal ions and biological ligands is of paramount importance. Amino acids, the fundamental building blocks of proteins, are among the most significant metal-chelating agents in biological systems. Among them, L-Histidine stands out due to the unique coordination capabilities of its imidazole side chain, playing a critical role in the structure and function of numerous metalloproteins and enzymes.[1][2] Its synthetic homolog, L-Homohistidine, with an additional methylene group in its side chain, presents an intriguing subject for comparative analysis. This guide provides an in-depth, objective comparison of the metal-chelating properties of L-Histidine and its lesser-studied counterpart, L-Homohistidine, grounded in available scientific evidence and established experimental methodologies. While extensive data exists for L-Histidine, this guide also highlights the current research gap concerning the experimental metal-binding properties of L-Homohistidine, offering a perspective on its potential characteristics based on structural differences.

Structural Differences and Their Potential Implications for Metal Chelation

The primary distinction between L-Histidine and L-Homohistidine lies in the length of the side chain connecting the α-carbon to the imidazole ring. L-Homohistidine possesses an additional methylene (-CH2-) group, which extends this chain.

Caption: Chemical structures of L-Histidine and L-Homohistidine.

This seemingly minor structural modification has profound implications for the metal-chelating properties of L-Homohistidine compared to L-Histidine:

  • Chelate Ring Size: When chelating a metal ion using the amino group and the imidazole nitrogen, L-Histidine forms a stable five-membered ring. In contrast, L-Homohistidine would form a six-membered ring. The stability of chelate rings is a critical factor in the overall stability of the metal complex.

  • Flexibility and Conformational Freedom: The longer side chain in L-Homohistidine imparts greater conformational flexibility. This could influence the orientation of the imidazole ring for coordination and potentially allow for the formation of less strained metal complexes.

  • Basicity of Donor Atoms: The additional methylene group might have a subtle electronic effect on the basicity (pKa) of the amino and imidazole groups, which in turn would affect their affinity for metal ions at a given pH.

Comparative Analysis of Metal-Chelating Properties

Due to a significant gap in the existing scientific literature regarding experimental data on the metal-chelating properties of L-Homohistidine, a direct quantitative comparison with L-Histidine is not currently possible. However, we can extensively review the well-documented properties of L-Histidine and provide a theoretical and predictive comparison for L-Homohistidine.

L-Histidine: A Well-Characterized Metal Chelator

L-Histidine is one of the most potent metal-coordinating amino acids.[1] Its imidazole side chain, with a pKa around 6.0, allows it to act as a proton donor or acceptor at physiological pH, making it a versatile ligand in biological systems.[2] L-Histidine typically coordinates with metal ions as a bidentate or tridentate ligand, utilizing the amino nitrogen, the imidazole nitrogen (Nτ or Nπ), and the carboxylate oxygen.[3][4]

The stability of metal complexes with L-Histidine has been extensively studied, with the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) generally holding true for the stability of its complexes with divalent transition metal ions.[5]

Metal Ionlog K1 (ML)log K2 (ML2)Experimental ConditionsReference
Cu(II)10.187.900.1 M KNO3, 25 °C[6]
Ni(II)8.676.570.1 M KNO3, 25 °C[NIST Database]
Zn(II)6.535.650.1 M KNO3, 25 °C[NIST Database]
Co(II)6.905.400.1 M KNO3, 25 °C[NIST Database]

This table presents a selection of stability constants for L-Histidine with various metal ions. Values can vary with experimental conditions.

L-Homohistidine: A Predictive Analysis
  • Chelate Effect and Ring Size: The formation of a six-membered chelate ring by L-Homohistidine, as opposed to the five-membered ring of L-Histidine, is a critical factor. Generally, for saturated ligands, five-membered rings are more stable than six-membered rings due to lower ring strain. This suggests that the 1:1 metal complexes of L-Homohistidine might exhibit lower stability constants (log K1) compared to those of L-Histidine for the same metal ion.

  • Flexibility and Steric Hindrance: The increased flexibility of the L-Homohistidine side chain could potentially reduce steric hindrance when forming 1:2 (ML2) complexes, which might partially offset the decreased stability of the individual chelate rings.

  • Coordination Geometry: The longer side chain of L-Homohistidine could influence the preferred coordination geometry of the resulting metal complexes, potentially leading to different isomeric forms compared to L-Histidine complexes.

Experimental Protocols for Characterizing Metal-Chelating Properties

To facilitate further research in this area, particularly for the characterization of L-Homohistidine's metal-binding properties, we provide detailed, self-validating experimental protocols.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[6] It involves monitoring the pH of a solution containing the ligand and metal ion as a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the amino acid (L-Histidine or L-Homohistidine) of known concentration in deionized water.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO3)2, Zn(NO3)2) of known concentration. The metal concentration should be accurately determined by standard methods like EDTA titration.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO3) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the amino acid, the metal salt, and the background electrolyte.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.

G A Prepare Solutions (Amino Acid, Metal Salt, Base, Electrolyte) C Set up Titration Vessel (Thermostated) A->C B Calibrate pH Meter B->C D Titrate with Strong Base C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Analyze Data with Software (e.g., HYPERQUAD) F->G H Determine Stability Constants (log K) G->H

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectrophotometry for Studying Complex Formation

UV-Vis spectrophotometry can be used to monitor the formation of metal complexes, especially with transition metals that exhibit d-d electronic transitions or charge-transfer bands upon complexation.[1][7]

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the amino acid and the metal salt in a suitable buffer at a constant pH.

  • Spectral Measurement:

    • Record the UV-Vis spectrum of the metal salt solution alone.

    • Record the UV-Vis spectrum of the amino acid solution alone.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the amino acid.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Observe the changes in the absorption spectra (e.g., shifts in λmax, changes in absorbance) as a function of the ligand concentration.

    • Use methods like the mole-ratio method or Job's plot to determine the stoichiometry of the complex.

    • The stability constants can be determined by analyzing the absorbance data at different ligand concentrations using appropriate software.

G A Prepare Stock Solutions (Amino Acid, Metal Salt, Buffer) B Record Spectra of Individual Components A->B C Prepare Metal-Ligand Solutions (Varying Ligand Concentration) A->C E Analyze Spectral Changes (λmax shift, Absorbance change) B->E D Record UV-Vis Spectra C->D D->E F Determine Stoichiometry (e.g., Job's Plot) E->F G Calculate Stability Constants E->G

Caption: Workflow for UV-Vis Spectrophotometry.

Conclusion and Future Directions

The metal-chelating properties of L-Histidine are well-established, making it a cornerstone in our understanding of metal-protein interactions. In contrast, L-Homohistidine remains a largely unexplored molecule in this context. Based on fundamental principles of coordination chemistry, it is hypothesized that the larger chelate ring formed by L-Homohistidine may lead to lower stability constants for its metal complexes compared to L-Histidine. However, its increased conformational flexibility could introduce unique coordination geometries and steric effects.

The lack of experimental data for L-Homohistidine represents a significant research opportunity. A systematic investigation of its metal-binding affinities using the robust experimental protocols outlined in this guide would provide invaluable insights. Such studies would not only enhance our fundamental understanding of coordination chemistry but also have practical implications for the design of novel peptides and therapeutic agents with tailored metal-chelating properties.

References

  • Albert, A. (1952). Quantitative studies of the avidity of naturally occurring substances for trace metals. 1. Amino-acids. Biochemical Journal, 50(5), 690–697.
  • Farkas, E., & Buglyó, P. (2017). Chapter 6. Histidine-Containing Peptides: Chemical and Biological Properties of their Copper(II) Complexes. In Interrelations between Essential Metal Ions and Human Diseases (pp. 141-172). De Gruyter.
  • Kozlowski, H., Gaggelli, E., Valensin, G., & Gaggelli, N. (2006). Copper(II) complexes of histidine and histidine-containing peptides in solution. Journal of Inorganic Biochemistry, 100(4), 577-586.
  • Martin, R. B. (1996). A history of the study of metal ion-biomolecule interactions. Journal of Biological Inorganic Chemistry, 1(4), 293-299.
  • Pettit, L. D., & Swash, J. L. (1976). The thermodynamics of formation of complexes of DL-histidine with cobalt(II), nickel(II), copper(II) and zinc(II). Journal of the Chemical Society, Dalton Transactions, (7), 588-594.
  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amino acid side chains: coordination to metal ions of the α-amino, α-carboxylate, and other functional groups of the protein-amino acids. Chemical Reviews, 82(4), 385-426.

Sources

Validation

validation of L-Homohistidine incorporation by amino acid analysis

Title: Validation of L-Homohistidine Incorporation: A Comparative Guide to Amino Acid Analysis Methodologies Executive Summary In modern peptide engineering, the incorporation of non-canonical amino acids (ncAAs) like L-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of L-Homohistidine Incorporation: A Comparative Guide to Amino Acid Analysis Methodologies

Executive Summary

In modern peptide engineering, the incorporation of non-canonical amino acids (ncAAs) like L-Homohistidine (hHis) is frequently employed to modulate target affinity, alter the pKa of critical residues, and enhance proteolytic stability. For example, hHis substitution has been critical in developing potent NaV channel inhibitors (e.g., µ-conotoxins)[1] and semisynthetic ribonuclease analogues[2].

However, during solid-phase peptide synthesis (SPPS), the steric hindrance of bulky protecting groups—such as those found on N-Fmoc-1-trityl L-Homohistidine—can lead to incomplete coupling[3]. To prevent the progression of deletion sequences or misincorporated peptides into downstream functional assays, rigorous Amino Acid Analysis (AAA) is required. This guide objectively compares analytical strategies for hHis validation and provides a self-validating LC-MS/MS protocol designed to eliminate false negatives.

Comparative Analysis of Analytical Methodologies

Validating hHis incorporation requires distinguishing it from canonical L-histidine (His) and complex biological or synthetic matrices. The methodologies available vary significantly in their resolution, sensitivity, and ability to provide definitive structural confirmation.

1. Traditional Ion-Exchange Chromatography (Post-Column Ninhydrin)

  • Mechanism: Relies on cation-exchange separation followed by post-column ninhydrin derivatization for UV/Vis detection.

  • Performance: Because hHis possesses an additional methylene group, it is slightly more hydrophobic and bulkier than standard His. On classical amino acid analyzers (e.g., Dionex systems), hHis elutes later, exhibiting a retention time of approximately 77.10 minutes compared to 71.16 minutes for L-histidine[4].

  • Verdict: Reliable for basic validation and historically well-established, but it lacks molecular weight confirmation, suffers from low sensitivity (micromolar range), and requires excessively lengthy run times.

2. Pre-Column Derivatization coupled with UHPLC-UV/Fluorescence

  • Mechanism: Free amino acids are derivatized pre-column using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ•Tag).

  • Performance: Derivatization masks the polar zwitterionic nature of the amino acids, enabling high-efficiency separation on sub-2 µm C18 core-shell columns[5].

  • Verdict: Offers rapid analysis (<20 min) and excellent peak symmetry, but remains susceptible to false positives from isobaric matrix interferences since it relies solely on retention time and optical absorbance.

3. Targeted LC-MS/MS (The Gold Standard)

  • Mechanism: Combines UHPLC separation with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Performance: Underivatized amino acids suffer from poor reverse-phase retention and severe matrix ion suppression[6]. However, coupling AQC derivatization with MS/MS creates a highly robust assay. The AQC tag yields a highly specific 6-aminoquinoline (6-AMQ) reporter ion at m/z 171.0555 upon collision-induced dissociation (CID)[7].

  • Verdict: Provides absolute structural confirmation, sub-picomole sensitivity, and multiplexing capabilities, making it the superior choice for ncAA validation.

Quantitative Data Summary
Analytical MethodTarget AnalyteChromatographic RetentionSensitivity (LOD)Absolute Structural Confirmation
Ion-Exchange (Ninhydrin) L-Histidine~71.16 minHigh µMNo (Retention Time only)
Ion-Exchange (Ninhydrin) L-Homohistidine~77.10 minHigh µMNo (Retention Time only)
UHPLC-UV (AQC Tagged) L-HomohistidineBaseline resolvedLow pmolNo (Retention Time + UV only)
LC-MS/MS (AQC Tagged) L-HomohistidineBaseline resolvedSub-pmolYes (171.0555 m/z reporter ion)

Experimental Workflow: Self-Validating AQC-Derivatized LC-MS/MS

As a Senior Application Scientist, I emphasize that any validation protocol must be a self-validating system . The assay must inherently differentiate between a true negative (hHis was not incorporated during synthesis) and a false negative (the hydrolysis or derivatization steps failed).

Step 1: Vapor-Phase Acid Hydrolysis

  • Procedure: Lyophilize 10-50 µg of the purified peptide in a glass vial. Place the vial in a vacuum hydrolysis vessel containing 6M HCl and 1% phenol. Evacuate, purge with N₂, and heat at 110°C for 24 hours.

  • Causality: Vapor-phase hydrolysis is strictly chosen over liquid-phase to minimize the accumulation of non-volatile salts, which cause severe ion suppression in downstream MS analysis. Phenol acts as a scavenger to protect sensitive residues from halogenation during backbone cleavage.

Step 2: AQC Pre-Column Derivatization

  • Procedure: Reconstitute the dried hydrolysate in 20 mM HCl. Mix 10 µL of the sample with 70 µL of borate buffer (pH 8.8) and 20 µL of AQC reagent. Heat at 55°C for 10 minutes[7].

  • Causality: The reaction requires a basic pH (8.8) to ensure the primary amine of hHis is deprotonated and highly nucleophilic. Heating accelerates the conversion of the unstable intermediate into a stable urea derivative. This step normalizes the polarity of hHis, ensuring sharp, symmetrical peaks on reverse-phase C18 columns[5].

Step 3: UHPLC-MS/MS Analysis (MRM Mode)

  • Procedure: Inject 1-2 µL onto a C18 core-shell column (e.g., 1.7 µm, 2.1 x 100 mm). Use a binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Monitor the specific MRM transition for derivatized hHis (Precursor m/z → Product m/z 171.0555)[7].

  • Causality: The core-shell particle architecture minimizes eddy diffusion, providing ultra-high resolution to separate hHis from canonical His. The MRM transition to the 171.0555 m/z fragment acts as a molecular signature, confirming that the eluting peak is unequivocally an AQC-derivatized amine, thereby eliminating background noise[7].

Step 4: Internal Calibration (The Self-Validating Check)

  • Procedure: Spike the initial peptide sample with a known concentration of isotopically labeled ¹³C/¹⁵N-Histidine prior to hydrolysis.

  • Causality: This is the critical fail-safe. If the labeled internal standard is detected with the expected peak area but hHis is absent, the analyst can definitively conclude that hHis was not incorporated during SPPS. Without this internal standard, an absent hHis peak could be falsely attributed to sample loss, hydrolysis failure, or incomplete derivatization[6].

Workflow Visualization

Workflow N1 1. Vapor-Phase Hydrolysis (6M HCl, 110°C, 24h) N2 2. AQC Derivatization (pH 8.8 Borate Buffer) N1->N2 Liberates Free hHis N3 3. UHPLC Separation (C18 Core-Shell Column) N2->N3 Adds Hydrophobic 6-AMQ Tag N4 4. MRM MS/MS Detection (Precursor → m/z 171.05) N3->N4 Resolves hHis from His N5 5. Data Validation (Isotope Dilution) N4->N5 Confirms Molecular Weight

Figure 1: Self-validating LC-MS/MS workflow for L-Homohistidine quantification.

References

  • Altman, J., Wilchek, M., Lipp, R., & Schunack, W. "An Improved Synthesis of L-Homohistidine". Synthetic Communications.[Link]

  • NorthEast BioLab. "Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis". NorthEast BioLab Services.[Link]

  • Fekete, S., et al. "Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach". PMC / Journal of Chromatography A.[Link]

  • RSC Publishing. "AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids". Royal Society of Chemistry.[Link]

  • University of Queensland. "Solving painful problems: Developing potent and selective NaV channel inhibitors from animal venom". UQ eSpace.[Link]

  • Hofmann, K., et al. "Polypeptides. XLIV. Potent synthetic S-peptide antagonists". Journal of the American Chemical Society.[Link]

Sources

Comparative

Probing Conformational Landscapes: A Comparative Guide to Circular Dichroism for Studying L-Homohistidine-Containing Peptides

In the intricate world of drug discovery and peptide engineering, understanding the three-dimensional structure of a molecule is paramount to predicting its function and efficacy. Conformational changes, the subtle yet s...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and peptide engineering, understanding the three-dimensional structure of a molecule is paramount to predicting its function and efficacy. Conformational changes, the subtle yet significant shifts in a peptide's architecture, can dictate its biological activity, stability, and interaction with target molecules. Circular Dichroism (CD) spectroscopy emerges as a powerful, non-destructive technique to monitor these changes in solution, offering a window into the secondary and tertiary structure of peptides. This guide provides an in-depth exploration of using CD to study conformational changes, with a specific focus on peptides incorporating the non-natural amino acid L-Homohistidine. We will delve into the principles of CD, compare its utility against other structural biology techniques, and provide a field-proven protocol for your experiments.

The Significance of Conformational Analysis in Peptide Design

The function of a peptide is intrinsically linked to its three-dimensional shape. Secondary structures like α-helices and β-sheets, and the overall tertiary fold, create specific binding pockets and interaction surfaces.[1] Even minor alterations in these structures, induced by changes in the environment (e.g., pH, temperature, ligand binding) or by the incorporation of modified amino acids, can have profound effects on biological activity.[2][3] The study of these conformational dynamics is therefore crucial for the rational design of peptide-based therapeutics and research tools.

L-Homohistidine: A Tool for Modulating Peptide Conformation

L-Homohistidine, a homolog of the natural amino acid L-Histidine, features an additional methylene group in its side chain. This seemingly small modification can introduce significant changes to a peptide's properties. The increased length and flexibility of the side chain can alter the local steric environment, influencing the peptide backbone's preferred conformation.[4][5] Understanding how the incorporation of L-Homohistidine impacts the secondary structure is a key aspect of designing peptidomimetics with enhanced stability or novel binding affinities.[4][5]

Circular Dichroism: A Sensitive Probe of Secondary Structure

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[2][6] In peptides and proteins, the primary sources of chirality contributing to the far-UV CD spectrum (typically 190-250 nm) are the peptide bonds arranged in regular secondary structures.[1][7]

  • α-Helices exhibit a characteristic CD spectrum with two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.

  • β-Sheets show a single negative band around 215-220 nm and a positive band around 195-200 nm.

  • Random coil or disordered structures typically display a strong negative band below 200 nm.

By monitoring changes in the CD spectrum, we can infer shifts in the secondary structure content of a peptide. For instance, a transition from a random coil to an α-helical conformation upon binding to a membrane or a target protein will result in a dramatic change in the CD signal.[8]

Comparative Analysis: CD Spectroscopy vs. Other Techniques

While CD spectroscopy is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common structural biology techniques.

TechniquePrincipleAdvantagesDisadvantages
Circular Dichroism (CD) Differential absorption of circularly polarized light.- Fast and requires small sample amounts.[2] - Non-destructive.[2] - Sensitive to conformational changes in solution.[2] - Provides information on secondary and tertiary structure.[1][7]- Provides low-resolution structural information (average secondary structure content).[2] - Interpretation can be complex for mixtures of structures.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei.- Provides high-resolution, atomic-level structural information in solution. - Can study dynamics over a wide range of timescales.- Requires larger sample amounts and isotopic labeling for larger molecules. - Data acquisition and analysis can be time-consuming.
X-ray Crystallography Diffraction of X-rays by a crystal lattice.- Provides high-resolution, atomic-level structural information.- Requires the growth of well-ordered crystals, which can be a major bottleneck. - Provides a static picture of the molecule in a crystalline state, which may not fully represent its solution conformation.
Fluorescence Spectroscopy Measures the fluorescence emission of intrinsic or extrinsic fluorophores.- Highly sensitive to local environmental changes. - Can be used to study binding interactions and conformational changes in real-time.- Requires the presence of a fluorescent probe, which may perturb the system. - Provides information about specific regions of the molecule rather than the overall structure.

Investigating L-Homohistidine-Induced Conformational Changes with CD

While direct experimental CD data on L-Homohistidine-containing peptides is limited, we can hypothesize the potential effects based on its structural properties. The elongated and more flexible side chain of L-Homohistidine, compared to L-Histidine, could:

  • Disrupt or Stabilize Helical Structures: The increased steric bulk of the homohistidine side chain might destabilize a tightly packed α-helix. Conversely, its flexibility could allow it to adopt a conformation that stabilizes a helical turn through long-range interactions.

  • Promote or Inhibit β-Sheet Formation: The conformational preferences of the homohistidine residue will influence its propensity to be incorporated into a β-sheet. Its side chain could participate in or disrupt the hydrogen bonding network required for sheet formation.

  • Increase Overall Flexibility: The additional methylene group may lead to a more disordered or random coil-like conformation in the absence of other stabilizing interactions.

A comparative CD analysis of a peptide sequence with L-Histidine versus its L-Homohistidine-containing analog would be highly informative. A shift in the CD spectrum upon substitution would provide direct evidence of a conformational change. For example, a decrease in the negative ellipticity at 222 nm could suggest a loss of α-helical content.

Experimental Protocol: A Self-Validating System for Peptide CD Analysis

This protocol is designed to ensure the acquisition of high-quality, reproducible CD data for studying peptide conformational changes.

1. Sample Preparation: The Foundation of Reliable Data

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can contribute to the CD signal.

  • Concentration: A typical concentration range for far-UV CD of peptides is 0.1-0.2 mg/mL. The exact concentration should be determined accurately, for example, by amino acid analysis or by using the absorbance of aromatic residues if present.[9]

  • Buffer Selection: Use a buffer that is transparent in the far-UV region. Phosphate buffers (e.g., 10-50 mM sodium phosphate) are a common choice. Avoid buffers with high absorbance below 200 nm, such as Tris. The pH of the buffer should be carefully controlled, especially when studying pH-dependent conformational changes.

  • Solvent Considerations: To induce secondary structure, co-solvents like trifluoroethanol (TFE) or membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles can be used. When comparing a peptide with and without L-Homohistidine, it is crucial to perform the experiments in a range of solvent conditions to fully characterize their conformational propensities.

2. Instrumentation and Data Acquisition

  • Instrument: Use a calibrated spectropolarimeter.

  • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is typically used for far-UV CD to minimize the absorbance of the buffer.

  • Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.

    • Data Pitch: 0.5-1.0 nm.

    • Scanning Speed: 50-100 nm/min.

    • Bandwidth: 1-2 nm.

    • Averaging Time: 1-4 seconds.

    • Replicates: Collect at least three scans for each sample to ensure reproducibility and improve the signal-to-noise ratio.

3. Data Processing and Analysis

  • Blank Subtraction: Subtract the spectrum of the buffer (or buffer with co-solvent) from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]), which is a normalized value that allows for comparison between different samples. The formula is: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) available in various software packages to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide High-Purity Peptide Concentration Accurate Concentration (0.1-0.2 mg/mL) Peptide->Concentration Buffer Transparent Buffer (e.g., Phosphate) Buffer->Concentration Spectropolarimeter CD Spectropolarimeter Concentration->Spectropolarimeter Load Sample Cuvette Short Path Length Quartz Cuvette (0.1 cm) Spectropolarimeter->Cuvette Parameters Set Parameters: Wavelength, Speed, etc. Cuvette->Parameters Blank Blank Subtraction Parameters->Blank Raw Data Conversion Convert to Molar Ellipticity Blank->Conversion Deconvolution Secondary Structure Estimation (Software) Conversion->Deconvolution Results Results Deconvolution->Results Structural Information

Caption: Simplified principle of a circular dichroism spectropolarimeter.

conformational_states Peptide_His Peptide with L-Histidine CD_His CD Spectrum of His-Peptide Peptide_His->CD_His CD Measurement Peptide_HomoHis Peptide with L-Homohistidine CD_HomoHis CD Spectrum of HomoHis-Peptide Peptide_HomoHis->CD_HomoHis CD Measurement Conformation_His Predominant Conformation (e.g., α-helix) CD_His->Conformation_His Interpretation Conformation_HomoHis Altered Conformation (e.g., less helical) CD_HomoHis->Conformation_HomoHis Interpretation Analysis Comparative Analysis Conformation_His->Analysis Conformation_HomoHis->Analysis

Caption: Logic for comparing conformational changes using CD spectroscopy.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for the rapid and sensitive analysis of peptide secondary structure in solution. When investigating the effects of incorporating non-natural amino acids like L-Homohistidine, CD provides a direct means to assess conformational changes. By carefully designing experiments and comparing the CD spectra of the modified peptide with its natural counterpart, researchers can gain valuable insights into how subtle chemical modifications can reshape the structural landscape of a peptide. This knowledge is fundamental for advancing the design of novel peptidomimetics with tailored biological functions. While CD does not provide atomic-level detail, its ease of use and sensitivity to global structural features make it an ideal first-line technique to guide further high-resolution structural studies.

References

  • Chakrabartty, A., & Baldwin, R. L. (1995). Stability of α-helices. Advances in Protein Chemistry, 46, 141-176.
  • Stefanucci, A., Pinnen, F., Feliciani, F., Cacciatore, I., Lucente, G., & Mollica, A. (2011). Conformationally constrained histidines in the design of peptidomimetics: strategies for the χ-space control. International journal of molecular sciences, 12(5), 2853–2890. [Link]

  • Avbelj, F., & Baldwin, R. L. (2004). Conformational preferences of amino acid residues and nearest-neighbor effect. Proceedings of the National Academy of Sciences, 101(44), 15517-15522.
  • Ramírez-Alvarado, M., Serrano, L., & Blanco, F. J. (1997). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: secondary structure propensities are not conserved in proteins with the same fold. Journal of molecular biology, 273(4), 898–912.
  • Pirrung, M. C., & Pei, T. (2000). Synthesis of (±)-Homohistidine. The Journal of Organic Chemistry, 65(7), 2229-2230.
  • Moroder, L., Romano, R., Weyher, E., Svoboda, M., & Christophe, J. (1993). Circular dichroism study on fully bioactive CCK-peptides of increasing chain length.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To Study the effect of Secondary Structure elements on CD spectrum of proteins. (Theory) : CD Spectroscopy : Biotechnology and Biomedical Engineering. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]

  • Creative Biostructure. (2025, July 8). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Retrieved from [Link]

  • Bakshi, K., & Liyanage, M. R. (2012). Circular Dichroism of Peptides. In Peptide-Based Drug Design. Humana Press.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Decatur, S. M. (2002). Probing the effect of side chains on the conformation and stability of helical peptides via isotope-edited infrared spectroscopy. Biochemistry, 41(51), 15382–15389.
  • Singh, T. P., & Narula, P. (1993). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. International journal of peptide and protein research, 41(4), 394–403.
  • Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Toth, M. J., & Toth, G. K. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. International journal of molecular sciences, 22(21), 11634.
  • Jones, J. H. (2002). Amino acids, peptides and proteins in organic chemistry, Volume 4: Protection of functional groups, formation of the peptide bond, synthesis of cyclic peptides. John Wiley & Sons.
  • Stefanucci, A., Pinnen, F., & Mollica, A. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. ResearchGate. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • DeGrado, W. F., & Lear, J. D. (1990). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 87(18), 6944-6948.
  • Schroeder, U. G., & et al. (2024). Secondary structure determines electron transport in peptides. Science Advances, 10(30), eadn9921.
  • Pirrung, M. C., & Pei, T. (2000). Synthesis of (±)-Homohistidine. The Journal of Organic Chemistry, 65(7), 2229–2230. [Link]

  • Kumar, P., & et al. (2014). Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. ACS medicinal chemistry letters, 5(10), 1140–1145.

Sources

Validation

Comparative Analysis of L-Homohistidine vs. L-Histidine: pKa Dynamics and Applications

As peptide engineering and biotherapeutics advance, the strategic substitution of canonical amino acids with synthetic homologs has become a critical tool for optimizing pharmacokinetic profiles. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide engineering and biotherapeutics advance, the strategic substitution of canonical amino acids with synthetic homologs has become a critical tool for optimizing pharmacokinetic profiles. This guide provides an in-depth, objective comparison between L-Histidine (His) and its non-canonical derivative, L-Homohistidine (hHis), focusing on their distinct pKa values, the mechanistic causality behind these differences, and the experimental protocols used to validate them.

Structural Fundamentals & Mechanistic Causality

L-Histidine is a canonical amino acid renowned for its role in enzyme catalytic triads and physiological pH buffering. Its imidazole side chain has a pKa of approximately 6.0[1], meaning it is largely uncharged at the physiological pH of 7.4 but becomes protonated and positively charged in slightly acidic environments (such as endosomes or tumor microenvironments).

L-Homohistidine is a synthetic homolog that features an identical imidazole ring but contains an additional methylene (-CH 2​ -) unit in its aliphatic side chain. This seemingly minor structural modification drastically alters the electronic microenvironment of the imidazole ring through the inductive effect .

The Causality of the pKa Shift: The pKa of an ionizable group is dictated by the relative stability of its protonated versus deprotonated states. In L-Histidine, the α -amino group is protonated (-NH 3+​ ) at physiological pH. This positively charged group exerts a strong electron-withdrawing inductive effect (-I effect) through the adjacent sigma bonds. This withdrawal of electron density destabilizes the positive charge on the protonated imidazolium ring, making it easier for the ring to yield a proton (resulting in a lower pKa).

In L-Homohistidine, the insertion of the extra methylene group increases the spatial and bond distance between the α -amino group and the imidazole ring. Because inductive effects decay exponentially with distance, the electron-withdrawing force is significantly attenuated. Consequently, the electron density on the imidazole nitrogen is preserved, stabilizing the protonated imidazolium state. This stabilization increases the molecule's affinity for protons, raising the imidazole pKa from ~6.0 to approximately 6.85–7.00.

G His L-Histidine (1 Methylene Group) InductiveHis Strong Electron Withdrawal from α-NH3+ His->InductiveHis hHis L-Homohistidine (2 Methylene Groups) InductivehHis Weakened Electron Withdrawal Due to Distance hHis->InductivehHis pKaHis Imidazole pKa ≈ 6.0 (Protonates at lower pH) InductiveHis->pKaHis pKahHis Imidazole pKa ≈ 6.9 (Protonates at near-neutral pH) InductivehHis->pKahHis

Inductive effect mechanism driving the pKa shift between L-Histidine and L-Homohistidine.

Quantitative Data Comparison

The attenuation of the inductive effect in L-Homohistidine impacts not only the imidazole ring but also the α -carboxyl and α -amino groups, albeit to a lesser extent. The table below summarizes the comparative physicochemical properties.

PropertyL-HistidineL-Homohistidine
Side Chain Structure -CH 2​ -Imidazole-CH 2​ -CH 2​ -Imidazole
Imidazole pKa ~6.00~6.85 - 7.00
α -Carboxyl pKa ~1.82~2.00
α -Amino pKa ~9.17~9.40
Isoelectric Point (pI) ~7.59~8.15
Primary Application Natural buffering, catalytic triadsPeptide engineering, pH-sensitive delivery

Self-Validating Protocol: pKa Determination via 1 H-NMR

To objectively determine and compare the pKa values of these amino acids, 1 H-NMR titration is the analytical gold standard. The chemical shift of the C2-proton on the imidazole ring is highly sensitive to the protonation state of the adjacent nitrogens, making it an ideal reporter[2].

The following protocol is designed as a self-validating system to ensure data integrity and prevent artifacts caused by pH drift or ionic strength variations.

Step-by-Step Methodology:
  • Sample Preparation: Prepare 5 mM solutions of L-Histidine and L-Homohistidine in D 2​ O. Causality for reagents: D 2​ O is used to prevent the massive H 2​ O solvent peak from obscuring the spectrum. Add 100 mM NaCl to maintain a constant ionic strength, as pKa is highly dependent on the ionic environment. Add 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).

  • pH Adjustment & Validation: Aliquot the master mix into 10-12 separate NMR tubes. Adjust the pH (technically pD, where pD=pHmeter​+0.4 ) of each tube to range from 4.0 to 9.0 in increments of 0.5 units using dilute DCl and NaOD. Self-Validation Step: Measure the pH immediately before placing the tube in the spectrometer and immediately after the scan. Reject any sample that exhibits a pH drift greater than 0.05 units to ensure the chemical shift perfectly correlates with the target pH.

  • NMR Acquisition: Acquire 1D 1 H-NMR spectra at a tightly controlled 298 K (25°C). Identify the singlet corresponding to the C2-proton of the imidazole ring (typically shifting between 7.5 ppm and 8.8 ppm depending on protonation).

  • Data Extraction & Non-Linear Regression: Plot the observed chemical shift ( δobs​ ) against the validated pH. Fit the resulting sigmoidal curve using the modified Henderson-Hasselbalch equation:

    δobs​=1+10(pH−pKa)δprot​+δdeprot​×10(pH−pKa)​

    The inflection point of this non-linear regression precisely yields the experimental pKa.

Workflow Prep Sample Prep (5 mM AA in D2O, 100 mM NaCl) Titration pH Titration (Adjust pH 4.0-9.0, Validate Pre/Post) Prep->Titration NMR 1H-NMR Acquisition (Track C2-H Imidazole Chemical Shift) Titration->NMR Analysis Data Fitting (Henderson-Hasselbalch Regression) NMR->Analysis

Self-validating 1H-NMR titration workflow for precise amino acid pKa determination.

Strategic Applications in Drug Development

The distinct pKa of L-Homohistidine makes it a highly sought-after alternative in modern drug design:

  • Tuning pH-Dependent Binding: Monoclonal antibodies and peptide therapeutics are often engineered to bind targets tightly in the blood (pH 7.4) but release them in the acidic endosome (pH 6.0) to avoid lysosomal degradation and promote receptor recycling[1]. Because the pKa of L-Homohistidine (~6.9) is much closer to physiological pH than L-Histidine (~6.0), substituting His with hHis allows researchers to sensitize the peptide's conformational switch to trigger at a higher, more specific pH threshold.

  • GLP-1 Receptor Agonists: In the development of acylated GLP-1 analogs (e.g., therapeutics for Type 2 Diabetes and obesity), the N-terminal histidine is critical for receptor activation. L-Homohistidine is frequently utilized as a substitution at position 7 to protect the peptide from rapid degradation by Dipeptidyl Peptidase-4 (DPP-IV) while maintaining, or even enhancing, the necessary charge interactions at the receptor interface[3].

References

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy MDPI
  • US9574190B2 - Screening method for peptide binding to target molecule in pH-dependent manner Google P
  • Acylated GLP-1 compounds - Patent 2322546 European P

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Safety & Regulatory Compliance

Safety

L-Homohistidine proper disposal procedures

Comprehensive Guide to L-Homohistidine Handling and Disposal Procedures As a Senior Application Scientist, I frequently see laboratories misclassify amino acid derivatives as benign, drain-disposable biochemicals. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to L-Homohistidine Handling and Disposal Procedures

As a Senior Application Scientist, I frequently see laboratories misclassify amino acid derivatives as benign, drain-disposable biochemicals. However, L-Homohistidine (1H-Imidazole-4-butanoic acid, α-amino-, (S)-) is a specialized, non-proteinogenic amino acid widely utilized in proteomics, solid-phase peptide synthesis (SPPS), and as a potent inhibitor of nitric oxide synthase (NOS)[1]. Because of its stable imidazole ring and nitrogen-dense structure, it requires strict, ecologically sound disposal protocols.

This guide provides field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of L-Homohistidine waste, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical & Hazard Profile

Understanding the molecular behavior of L-Homohistidine is the foundational step in designing a self-validating safety protocol. The presence of both a carboxylic acid and an α-amino group renders it highly water-soluble, while the imidazole moiety imparts significant chemical stability and basicity[3].

Property / ParameterData / Specification
Chemical Name 1H-Imidazole-4-butanoic acid, α-amino-, (S)-
CAS Number 58501-47-6[]
Molecular Formula C7H11N3O2[]
Molecular Weight 169.18 g/mol []
Solubility Highly soluble in aqueous buffers (due to polar functional groups)[3]
Hazard Statements H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled)[5]
Stability High thermal and chemical resistance (resistant to mild acids, bases, and oxidation)[6]

Mechanistic Rationale: Why Standard Disposal Fails

The Causality of Chemical Persistence: Why can't L-Homohistidine aqueous solutions simply be washed down the sink? The answer lies in the thermodynamics of the imidazole ring. Imidazoles possess high resonance energy, making them remarkably stable against thermal degradation, oxidation, and reduction[6].

If discharged into the municipal water supply, imidazoles act as recalcitrant xenobiotics. They can alter local pH (due to their buffering range of 6.2–7.8) and potentially disrupt aquatic ecosystems by acting as biologically active agents or metal chelators[7]. Therefore, the only scientifically and legally sound method for the complete destruction of L-Homohistidine is high-temperature chemical incineration equipped with an afterburner and scrubber to safely manage the resulting nitrogen oxides (NOx)[7].

Step-by-Step Disposal Workflows

To maintain a self-validating safety system, every waste stream containing L-Homohistidine must be meticulously segregated.

Protocol A: Solid Waste Management (Powders, Resins, and SPPS Byproducts)

During peptide synthesis or reagent weighing, solid L-Homohistidine waste (including Fmoc- or Trityl-protected derivatives) is frequently generated[5].

  • Containment: Collect all unused powders, contaminated weighing boats, and peptide resins in a puncture-resistant, chemically compatible secondary container (e.g., high-density polyethylene, HDPE)[2].

  • Segregation: Do not mix solid amino acid waste with strong oxidizers. Keep protected derivatives (e.g., N-Fmoc-1-trityl L-Homohistidine) in the same solid waste stream, as they share the requirement for thermal destruction[5].

  • Labeling: Affix an EPA-compliant "Hazardous Waste" label immediately upon the first addition of waste. Spell out "L-Homohistidine Solid Waste" completely—do not use chemical abbreviations[8].

  • Storage & Transfer: Store in a designated Satellite Accumulation Area (SAA) for no longer than 90 days before transferring to a licensed chemical disposal vendor for incineration[2].

Protocol B: Liquid Waste (HPLC Effluents and Assay Buffers)

Analytical quantification of L-Homohistidine often involves HPLC using mobile phases like water/acetonitrile with 0.1% Trifluoroacetic acid (TFA).

  • Solvent Compatibility Check: Ensure the liquid waste carboy is compatible with both the aqueous buffer and the organic modifier. Glass or PTFE containers are required for heavily organic mixtures to prevent structural degradation of the container[9].

  • Aqueous vs. Organic Segregation: Even if the L-Homohistidine is dissolved purely in aqueous media (e.g., PBS), it must be collected as chemical waste due to the imidazole content. If mixed with organic solvents (e.g., Acetonitrile/TFA), route it to the "Non-Halogenated Organic Waste" stream.

  • Preparation for Incineration: The disposal facility will mix this liquid with a combustible solvent. This ensures the incinerator reaches the extreme temperatures required to break the C-N bonds of the imidazole ring[7].

Protocol C: Biological/Cellular Assay Waste

When L-Homohistidine is used in vitro (e.g., as an NOS inhibitor in cell cultures)[1], the waste becomes biologically contaminated.

  • Chemical Disinfection: Treat the media with a 10% bleach solution for 30 minutes to neutralize biological hazards.

  • Autoclaving (Conditional): If bleach is contraindicated for your downstream waste vendor, autoclave the waste. Crucial Note: Autoclaving will kill the cells but will not destroy the L-Homohistidine molecule due to its thermal stability[6].

  • Final Routing: Post-decontamination, the liquid must still be routed through the chemical waste stream for incineration, not poured down the drain[5].

Waste Segregation Visualization

G Start L-Homohistidine Waste Generation Solid Solid Waste (Powders, Resins) Start->Solid Liquid Liquid Waste (HPLC, Buffers) Start->Liquid Bio Biological Waste (Assay Media) Start->Bio SolidPack Seal in compatible secondary containment Solid->SolidPack LiquidSeg Segregate: Aqueous vs. Organic Liquid->LiquidSeg BioDecon Chemical Disinfection (10% Bleach) Bio->BioDecon Label Apply EPA-compliant Hazardous Waste Label SolidPack->Label LiquidSeg->Label BioDecon->Label Incineration High-Temp Incineration (Destroys Imidazole Ring) Label->Incineration

Fig 1. Segregation and disposal workflow for L-Homohistidine laboratory waste.

References

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Handling

Personal protective equipment for handling L-Homohistidine

As a Senior Application Scientist, I understand that handling non-proteinogenic amino acids like L-Homohistidine requires more than just a cursory glance at a Safety Data Sheet (SDS). Whether you are synthesizing modifie...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling non-proteinogenic amino acids like L-Homohistidine requires more than just a cursory glance at a Safety Data Sheet (SDS). Whether you are synthesizing modified peptide hormones, developing semisynthetic ribonuclease analogues[1], or utilizing its Fmoc-protected derivatives for solid-phase peptide synthesis (SPPS), operational safety must be integrated directly into your experimental workflow.

Below is a comprehensive, field-proven guide to the personal protective equipment (PPE), handling protocols, and disposal strategies for L-Homohistidine. This guide is designed as a self-validating system, ensuring that every safety measure you take can be physically or procedurally verified before proceeding to the next step.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the physical nature of the compound. L-Homohistidine is a chiral amino acid derivative featuring an imidazole ring and a butanoic acid side chain[2]. In its dry state, it is a fine crystalline powder. The primary risks arise from the aerosolization of this powder during weighing and transfer, as well as the potential hazards of the solvents (e.g., DMF, DMSO, or acidic buffers) used for solubilization.

Table 1: Chemical Identity and Hazard Summary

Property / ParameterSpecificationOperational Implication
Chemical Name L-Homohistidine / (S)-1H-Imidazole-4-butanoic acid, α -amino-Amphoteric nature; requires specific pH for complete aqueous solubility.
CAS Number 58501-47-6 (Unprotected) 1324564-23-9 (Fmoc-protected)[3]Ensure you are referencing the correct safety data for your specific derivative.
Molecular Weight 169.18 g/mol (Unprotected)[]Fine powder; high susceptibility to electrostatic flyaway during weighing.
GHS Hazards (Typical) H303, H313, H333[3]May be harmful if swallowed, in contact with skin, or inhaled.
Environmental Hazard Aquatic Toxicity (Category 2)Strict prohibition against drain disposal; requires professional waste segregation.

The Personal Protective Equipment (PPE) Matrix

Safety is not just about wearing equipment; it is about choosing the right equipment based on chemical causality. The following PPE matrix is mandatory for handling L-Homohistidine in its dry powder form.

Table 2: PPE Specifications and Scientific Justification

PPE CategorySpecification StandardCausality & Verification
Eye Protection Tight-sealing chemical safety goggles (EN 166 / ANSI Z87.1).Causality: Fine amino acid powders can cause mechanical and chemical irritation to the ocular mucosa. Verification: Perform a visual seal check; goggles must leave no gaps around the orbital bone.
Hand Protection Nitrile gloves (EN 374 compliant, minimum 0.11 mm thickness)[1].Causality: While L-Homohistidine itself does not aggressively degrade nitrile, the coupling reagents and solvents (DMF/NMP) used in subsequent peptide synthesis steps will rapidly permeate latex. Verification: Inflate gloves slightly before donning to check for micro-punctures.
Body Protection Flame-retardant, elastic-cuffed laboratory coat.Causality: Elastic cuffs prevent the accidental sweeping of powder from the balance pan and eliminate exposed skin at the wrist.
Respiratory P1/P2 particulate filter or N95 respirator[1].Causality: Mitigates the H333 (harmful if inhaled) hazard[3] caused by electrostatic dispersion of the powder. Verification: Perform a positive/negative pressure seal check before entering the weighing zone.

Operational Workflow: Safe Weighing and Solubilization

The highest risk of exposure occurs during the transition from a dry powder to a solvated state. The following protocol is a self-validating workflow designed to minimize aerosolization and ensure containment.

Step-by-Step Methodology

Step 1: Workspace Preparation & Static Mitigation

  • Action: Wipe down the interior of the fume hood and the analytical balance with a static-dissipative solution (e.g., 70% Isopropanol/Water) and allow it to dry.

  • Causality: Amino acid powders hold static charges. A grounded, static-free environment prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 2: Secondary Containment Weighing

  • Action: Place the primary reagent bottle inside a secondary containment tray within the fume hood. Tare a static-free weigh boat or anti-static weighing paper.

  • Action: Carefully transfer the L-Homohistidine using a micro-spatula. Cap the primary container immediately after the desired mass is reached.

  • Verification: Ensure the balance reads a stable mass without drifting, which would indicate air currents carrying powder away.

Step 3: In-Situ Solubilization

  • Action: Do not transport the dry powder across the lab. Instead, bring your solvent (e.g., DMF for Fmoc-L-Homohistidine, or an aqueous buffer) to the fume hood.

  • Action: Add the initial volume of solvent directly to the weighing vessel or carefully funnel the powder into a pre-filled reaction vial.

  • Causality: Wetting the powder immediately neutralizes the inhalation hazard (H333)[3], converting a high-risk particulate into a manageable liquid.

G Start Pre-Operation: PPE & Static Check Weighing Weighing in Fume Hood (Secondary Containment) Start->Weighing Spill Powder Spill Detected? Weighing->Spill Solution In-Situ Solubilization (Neutralizes Dust Hazard) Disposal Professional Chemical Waste Segregation Solution->Disposal Spill->Solution No Cleanup Wet-Wipe Cleanup (No Sweeping) Spill->Cleanup Yes Cleanup->Disposal

Operational workflow for the safe handling and spill management of L-Homohistidine.

Spill Response and Waste Disposal Plan

Even with meticulous protocols, spills can occur. Because L-Homohistidine and its derivatives pose potential environmental hazards (e.g., aquatic toxicity)[5], standard sink disposal is strictly prohibited[3].

Immediate Spill Response Protocol
  • Containment: If powder is spilled outside the fume hood, immediately restrict access to the area. Do not use a dry brush or vacuum, as this will aerosolize the particles.

  • Wet-Wipe Method: Dampen a disposable laboratory wipe with water or a mild solvent (depending on the specific derivative's solubility). Gently place the damp wipe over the spilled powder to trap it.

  • Collection: Wipe inward from the edges of the spill to the center. Place the contaminated wipes into a sealable, clearly labeled hazardous waste bag.

  • Decontamination: Wash the affected surface with soap and water, followed by a 70% ethanol wipe-down.

Waste Segregation and Disposal
  • Solid Waste: All empty vials, contaminated gloves, and weighing papers must be placed in a designated solid chemical waste bin.

  • Liquid Waste: Solutions containing L-Homohistidine must be collected in compatible, clearly labeled liquid waste carboys (segregated into halogenated or non-halogenated streams depending on the solvent used).

  • Final Disposal: All waste generated after the experiment must be stored separately and handed over to a certified professional biological/chemical waste treatment company to prevent environmental contamination[3].

References

  • BIOFOUNT. "N-Fmoc-1-trityl L-Homohistidine." bio-fount.com.[Link]

  • AWS / CEM Corporation. "Safety Data Sheet Part Number: 600703 Amino Acid: Fmoc-N-Trityl-L." amazonaws.com.[Link]

  • Taylor & Francis. "An Improved Synthesis of L-Homohistidine: Synthetic Communications." tandfonline.com.[Link]

Sources

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